Ivacaftor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236281 | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
low (<0.05 µg/mL), 2.00e-03 g/L | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
873054-44-5 | |
| Record name | Ivacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IVACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-215 | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Unraveling the Molecular Binding Site of Ivacaftor on CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ivacaftor (VX-770) marked a significant breakthrough in the treatment of cystic fibrosis (CF) as the first approved potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its ability to enhance the channel gating of specific CFTR mutants has spurred extensive research into its precise mechanism of action. This technical guide provides an in-depth exploration of the molecular binding site of this compound on CFTR, summarizing key experimental findings, detailing methodologies, and presenting the data in a structured format for clarity and comparison.
The Multi-faceted Binding Landscape of this compound
The scientific consensus points towards a direct interaction of this compound with the CFTR protein, leading to the potentiation of its channel activity.[1][2] This interaction, however, is not confined to a single, discrete pocket but rather involves multiple sites, a concept supported by a convergence of evidence from cryo-electron microscopy (cryo-EM), photoaffinity labeling, and hydrogen/deuterium exchange (HDX) mass spectrometry.
Cryo-EM studies have provided high-resolution structural insights, identifying a primary binding site for this compound at the protein-lipid interface.[3][4] This site is nestled within a cleft formed by transmembrane (TM) helices 4, 5, and 8. The binding of this compound in this region is thought to stabilize the open conformation of the CFTR channel, thereby increasing the probability of ion flow.
Complementary to these structural studies, photoaffinity labeling experiments have revealed the existence of at least two distinct binding sites. One of these sites is located in the transmembrane region, consistent with the cryo-EM findings and specifically implicating proximity to TM8. The second identified site resides in the intracellular loop 4 (ICL4), a region that links the first nucleotide-binding domain (NBD1) to the second membrane-spanning domain (MSD2). The involvement of ICL4 is further corroborated by HDX mass spectrometry, which showed protection of this region from deuterium exchange in the presence of this compound.
Molecular dynamics simulations have also lent support to this multi-site binding model, suggesting that this compound's potentiation effect may be mediated through its interaction with these different locations on the CFTR protein.
Quantitative Analysis of this compound Binding
The affinity of this compound for CFTR has been quantified through various biophysical assays. The following table summarizes key binding affinity data obtained from scintillation proximity assays.
| CFTR Variant | Interacting Residues | Type of Interaction | Apparent Kd (nM) | Reference |
| Wild-Type | - | - | 6.6 ± 1.2 | |
| Mutants | ||||
| Q308A | Hydrogen Bond | 120 ± 20 | ||
| R312A | Hydrogen Bond | > 1000 | ||
| F304A | Aromatic Interaction | 49 ± 6 | ||
| Y307A | Aromatic Interaction | 16 ± 2 | ||
| L311A | Hydrophobic Interaction | 100 ± 10 | ||
| M932A | Hydrophobic Interaction | 28 ± 3 | ||
| I935A | Hydrophobic Interaction | 23 ± 2 | ||
| F936A | Hydrophobic Interaction | 17 ± 2 | ||
| L939A | Hydrophobic Interaction | 18 ± 2 | ||
| V943A | Hydrophobic Interaction | 31 ± 4 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the binding data and for designing future studies. The following sections outline the key protocols used to elucidate the this compound binding site.
Cryo-Electron Microscopy (Cryo-EM) of CFTR in Complex with this compound
This technique has been instrumental in providing a high-resolution structural view of the this compound binding pocket.
Methodology:
-
Protein Expression and Purification: Human CFTR (e.g., the E1371Q mutant to stabilize the ATP-bound state) is expressed in a suitable system, such as insect or mammalian cells. The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.
-
Complex Formation: Purified CFTR is incubated with a saturating concentration of this compound and Mg2+-ATP.
-
Grid Preparation and Vitrification: The CFTR-Ivacaftor complex solution is applied to EM grids, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The raw images are processed to correct for motion and defocus. Individual particle images are picked, aligned, and classified to generate 2D class averages. These averages are then used to reconstruct a 3D density map of the CFTR-Ivacaftor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to achieve the best fit, revealing the precise location and interactions of this compound within the binding site.
Photoaffinity Labeling and Mass Spectrometry
This powerful chemical biology approach allows for the identification of direct binding sites in a more native membrane environment.
Methodology:
-
Synthesis of Photoactivatable Probes: Analogs of this compound are synthesized with a photo-reactive group (e.g., a diazirine) and often a reporter tag (e.g., biotin) for enrichment.
-
Photolabeling in Biological Membranes: Cells expressing CFTR are incubated with the photoactivatable probe. Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks to nearby amino acid residues at the binding site.
-
CFTR Immunoprecipitation and Enrichment: The covalently labeled CFTR is solubilized from the membranes and immunoprecipitated using specific antibodies. If a biotinylated probe is used, the labeled protein can be enriched using streptavidin beads.
-
Proteolytic Digestion: The enriched, labeled CFTR is digested into smaller peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides that have been modified by the photoaffinity probe, thereby pinpointing the specific amino acid residues or peptide regions that constitute the binding site.
Scintillation Proximity Assay (SPA) for Binding Affinity
SPA is a bead-based assay used to measure the binding affinity of radiolabeled ligands to their target proteins in a homogenous format.
Methodology:
-
Protein Immobilization: Purified CFTR is immobilized onto SPA beads (e.g., copper-coated beads for His-tagged proteins).
-
Binding Reaction: The CFTR-coated beads are incubated with a constant concentration of radiolabeled this compound (e.g., [3H]this compound) and varying concentrations of unlabeled this compound.
-
Signal Detection: When the radiolabeled this compound binds to the CFTR on the bead, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light. This light is detected by a scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the amount of radiolabeled ligand bound. By competing off the radiolabeled ligand with increasing concentrations of the unlabeled compound, a competition binding curve is generated. The equilibrium dissociation constant (Kd) can then be calculated from this curve, providing a quantitative measure of binding affinity.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The elucidation of this compound's binding site on CFTR is a testament to the power of integrating multiple biophysical and chemical biology techniques. The current model suggests a multi-site interaction, with a primary binding pocket at the transmembrane domain interface and a secondary site at the intracellular loop 4. This detailed understanding of the molecular interactions is invaluable for the rational design of next-generation CFTR modulators with improved efficacy and specificity. The experimental protocols outlined herein provide a roadmap for researchers in the field to further probe the intricacies of CFTR pharmacology and advance the development of novel therapeutics for cystic fibrosis.
References
- 1. Identification of binding sites for this compound on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (this compound) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Ivacaftor on Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The document details this compound's mechanism of action on epithelial cells, summarizes key quantitative data from various studies, outlines common experimental protocols, and visualizes the underlying cellular pathways and workflows.
Mechanism of Action
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces[1][2][3]. Defective CFTR function leads to ion and water imbalance, resulting in dehydrated mucus, chronic infections, and progressive lung disease[4].
This compound (VX-770) is a CFTR potentiator designed to increase the channel's open probability (gating)[1]. It primarily targets CFTR mutations where the protein is present at the epithelial cell surface but exhibits defective gating, such as the G551D mutation. In vitro studies on recombinant cell lines and primary human bronchial epithelial cells have demonstrated that this compound directly binds to the CFTR protein, enhancing the flow of ions through the activated channel. This restoration of anion transport helps to hydrate the airway surface liquid and improve mucociliary clearance. While the precise binding site is still under investigation, its action is thought to involve stabilizing the open state of the channel, potentially by decoupling the gating cycle from ATP hydrolysis or by increasing the ATP-dependent opening rate.
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro studies, illustrating this compound's potency and efficacy in various epithelial cell models.
Table 1: this compound Potency (EC₅₀) in Different Cell Systems
| CFTR Mutation | Cell Type / System | Assay Type | This compound EC₅₀ (nM) | Reference |
| Wild-Type | Cell-free membrane patch | Electrophysiology | 0.47 ± 0.12 | |
| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | |
| G551D | Cell-free membrane patch | Electrophysiology | ~1.5 | |
| F508del (corrected) | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | 200 - 1000 | |
| F508del | Cell-free membrane patch | Electrophysiology | ~1.5 | |
| R117H | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 150 | |
| Multiple Gating | FRT cells | YFP-based halide influx | 100 - 500 |
Table 2: Functional Restoration of CFTR-Mediated Ion Transport
| Cell Model | Treatment | Measurement | Result | Reference |
| Rabbit Nasal Epithelia (RNE) | This compound | Nasal Potential Difference (NPD) | 21.8 ± 2.1 mV polarization (vs. 12.9 ± 1.3 mV control) | |
| RNE Cultures | This compound (10 µM) | Short-Circuit Current (Isc) | 23.2 ± 3.1 µA/cm² (vs. 2.4 ± 0.5 µA/cm² control) | |
| F508del HBE Cells (Lumacaftor corrected) | Chronic this compound | CFTR Function | Dose-dependent reversal of correction | |
| Human Nasal Epithelia (HNE) Cultures | This compound (1 µM) | Transepithelial Chloride Current | Significant increases correlated with in vivo sweat chloride reduction | |
| Calu-3 Human Lung Epithelial Cells | This compound (15 µg/mL) | Cell Viability (MTT Assay) | Reduced to 56.4 ± 9.0% | |
| Calu-3 Human Lung Epithelial Cells | This compound (20 µg/mL) | Cell Viability (MTT Assay) | Reduced to 17.4 ± 0.6% |
Experimental Protocols & Visualizations
Detailed methodologies for key in vitro experiments are provided below, accompanied by diagrams generated using DOT language to illustrate workflows and pathways.
Ussing Chamber Electrophysiology
This technique is the gold standard for measuring ion transport across polarized epithelial cell monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion as a change in short-circuit current (ΔIsc).
Detailed Protocol:
-
Cell Culture: Primary Human Bronchial or Nasal Epithelial (HBE/HNE) cells are cultured on permeable supports (e.g., Snapwell or Millicell inserts). Cells are grown at an air-liquid interface (ALI) for 21-28 days to ensure full differentiation and polarization.
-
Chamber Mounting: The permeable support with the differentiated epithelial monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides. The chambers are filled with appropriate physiological solutions (e.g., Krebs-Ringer bicarbonate) and maintained at 37°C.
-
Pharmacological Manipulation: A specific sequence of inhibitors and activators is applied to isolate CFTR function:
-
Amiloride: Added to the apical side (e.g., 100 µM) to block the epithelial sodium channel (ENaC) and thus eliminate sodium current.
-
Forskolin: Added to the basolateral side (e.g., 10-20 µM) to increase intracellular cAMP levels, which in turn activates PKA to phosphorylate and activate CFTR channels. This establishes a baseline of stimulated CFTR activity.
-
This compound: Added cumulatively to the apical side at increasing concentrations to generate a dose-response curve. The current is allowed to stabilize between each addition.
-
CFTRinh-172: A specific CFTR inhibitor (e.g., 10 µM) is added at the end of the experiment to confirm that the measured current is indeed CFTR-specific.
-
-
Data Acquisition: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) required to maintain this clamp is recorded continuously. The change in Isc following the addition of this compound reflects the potentiation of CFTR-mediated chloride secretion.
This compound's Cellular Signaling Pathway
This compound acts directly on the CFTR channel located at the apical membrane of epithelial cells. Its function is to potentiate the channel's activity, which is initiated by cAMP-mediated signaling.
Signaling Cascade:
-
Activation: Agonists like forskolin increase intracellular cyclic AMP (cAMP) levels.
-
Phosphorylation: cAMP activates Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), is necessary for the channel to open.
-
Gating Defect: In mutations like G551D, the phosphorylated channel has a very low probability of opening, severely restricting chloride ion flow.
-
Potentiation by this compound: this compound binds to the CFTR protein and increases its open probability, holding the gate open for longer periods. This allows for a significant increase in the transepithelial movement of chloride and bicarbonate ions down their electrochemical gradient.
Intestinal Organoid Swelling Assay
This assay provides a functional readout of CFTR activity in a 3D culture system that recapitulates aspects of the in vivo intestinal epithelium.
Detailed Protocol:
-
Organoid Culture: Intestinal stem cells, typically from rectal biopsies, are cultured in a Matrigel dome. They proliferate and differentiate into 3D structures called organoids, which have a central lumen.
-
Assay Preparation: Mature organoids are plated in a multi-well format. Live-cell stains (e.g., Calcein AM) can be used for visualization.
-
Stimulation: Forskolin (e.g., 5 µM) is added to the culture medium. This activates CFTR on the luminal membrane of the organoid cells, causing chloride and fluid to be secreted into the lumen.
-
This compound Treatment: this compound is added at various concentrations along with forskolin.
-
Imaging and Analysis: The organoids are imaged over several hours using a microscope. The cross-sectional area of each organoid is measured using image analysis software (e.g., ImageJ). The percentage of forskolin-induced swelling is calculated relative to baseline. An increase in swelling in the presence of this compound indicates successful potentiation of CFTR function. The data is used to generate a dose-response curve and determine the EC₅₀.
Other In Vitro Effects and Considerations
-
Gene Expression: Beyond direct channel potentiation, studies have shown that treatment with modulators including this compound can alter gene expression in airway epithelial cells. For instance, combination therapy with Elexacaftor/Tezacaftor/Ivacaftor (ETI) increased the expression of the antimicrobial defensin gene DEFB1 and decreased expression of matrix metalloproteinases MMP10 and MMP12, suggesting benefits beyond ion transport, such as reduced inflammation and tissue destruction.
-
Chronic Dosing Effects: While acute this compound application effectively potentiates CFTR, some in vitro studies have raised questions about chronic exposure. Chronic treatment with this compound was found to cause a dose-dependent reversal of F508del-CFTR correction by lumacaftor (VX-809), reflecting a destabilization of the corrected protein and an increased turnover rate.
-
Cellular Accumulation: this compound is a hydrophobic molecule and has been shown to accumulate in cultured human bronchial epithelial cells during prolonged treatment. High intracellular concentrations can persist even after a lengthy washout period, which may have functional consequences and influence optimal drug dosing strategies.
Conclusion
In vitro studies using a range of epithelial cell models have been fundamental in elucidating the mechanism and efficacy of this compound. Electrophysiological assays like the Ussing chamber technique and functional assays such as organoid swelling have consistently demonstrated this compound's ability to potentiate defective CFTR channels, restoring chloride and fluid secretion. This body of research not only validated this compound as a groundbreaking therapy for specific CF mutations but also provided the critical tools and framework for the development and evaluation of next-generation CFTR modulators. Future in vitro work will continue to be essential for understanding complex drug interactions, long-term cellular effects, and personalizing therapies for individuals with rare CFTR mutations.
References
- 1. This compound: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator this compound in G551D-mediated Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic fibrosis drug this compound stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 4. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Ivacaftor: A Technical Guide to its Role as a CFTR Potentiator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core function of ivacaftor as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. It provides a comprehensive overview of its mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction: The Dawn of CFTR Modulation
Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2][3] These mutations lead to dysfunctional or absent CFTR protein, resulting in a cascade of downstream effects, most notably the accumulation of thick, sticky mucus in various organs.[4] For decades, CF treatment focused on managing symptoms.[5] The advent of CFTR modulators, however, marked a paradigm shift towards treating the underlying cause of the disease.
This compound (formerly VX-770) was the first-in-class CFTR potentiator to be approved for clinical use. Unlike correctors, which aim to improve the processing and trafficking of mutant CFTR protein to the cell surface, potentiators work on CFTR channels that are already present at the plasma membrane but have a defective opening mechanism (impaired channel gating).
Mechanism of Action: Unlocking the CFTR Channel
This compound's primary role is to increase the open probability (Po) of the CFTR channel. It directly binds to the CFTR protein, allosterically modulating its function to stabilize the open state, thereby enhancing chloride ion transport. This potentiation is independent of ATP hydrolysis but requires the CFTR protein to be in a phosphorylated state by Protein Kinase A (PKA), a prerequisite for normal channel activation.
Cryo-electron microscopy studies have identified a binding site for this compound within a cleft formed by transmembrane helices 4, 5, and 8 at the protein-lipid interface. Further studies using photoactivatable probes have also implicated the fourth cytosolic loop (ICL4) as a binding site, suggesting that this compound may mediate its effects through multiple points of contact with the CFTR protein.
This compound is particularly effective for Class III gating mutations, such as the G551D mutation, where the CFTR protein is successfully trafficked to the cell surface but fails to open efficiently in response to cAMP-mediated signaling. By binding to the G551D-CFTR protein, this compound effectively "props open" the defective gate, restoring a significant level of chloride transport.
Caption: Figure 1. This compound's Mechanism of Action.
Quantitative Data on this compound Efficacy
The clinical and preclinical efficacy of this compound has been extensively documented. The following tables summarize key quantitative data from various studies.
Table 1: Clinical Efficacy of this compound in Patients with G551D Mutation
| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean) | Study Duration | Reference |
| Sweat Chloride (mmol/L) | 104 | -48.8 to -56 | 2 days to 6 months | |
| Percent Predicted FEV1 (%) | 65.7 ± 19.5 | +6.7 to +10.6 | 6 months | |
| Percent Predicted FEV1 (%) | Not specified | +4.3 (adults) | 5.5 years | |
| Body Mass Index ( kg/m 2) | -0.16 (z-score) | +2.5 | 5.5 years | |
| Pulmonary Exacerbation Rate | Not specified | Significant reduction | 5 years |
Table 2: In Vitro Potency of this compound
| CFTR Mutation | Cell Type / System | Assay | This compound EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR) | Reference |
| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | |
| Wild-Type | Fischer Rat Thyroid (FRT) cells | Not specified | Not specified | Increases channel open probability |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound's function as a CFTR potentiator.
Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and has been crucial in evaluating the effects of CFTR modulators like this compound.
Objective: To measure CFTR-dependent chloride current across a polarized epithelial cell monolayer and assess the potentiation effect of this compound.
Materials:
-
Ussing Chamber System (e.g., EasyMount Chamber)
-
Voltage-clamp amplifier
-
Primary human nasal or bronchial epithelial (HNE/HBE) cells cultured on permeable supports (e.g., Snapwell inserts)
-
Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2 / 5% CO2
-
Amiloride (ENaC inhibitor)
-
Forskolin (Adenylyl cyclase activator)
-
This compound
-
CFTRinh-172 (CFTR inhibitor)
Protocol:
-
Cell Culture: Culture primary HNE or HBE cells on permeable supports at an air-liquid interface until a confluent and differentiated monolayer is formed.
-
Chamber Setup: Pre-warm the Ussing chamber and KBR solution to 37°C. Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.
-
Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution. Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thereby isolating CFTR-mediated chloride current. Wait for a new stable baseline Isc.
-
CFTR Activation: Add Forskolin (e.g., 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation. Record the increase in Isc until it reaches a stable plateau.
-
Potentiation: Add this compound (e.g., 1 µM or in cumulative concentrations) to the apical chamber. A further increase in Isc indicates potentiation of the activated CFTR channels.
-
CFTR Inhibition: To confirm the observed current is CFTR-dependent, add CFTRinh-172 (e.g., 50 µM) to the apical chamber. This should inhibit the stimulated current, returning Isc towards the post-amiloride baseline.
-
Data Analysis: Quantify the change in Isc (ΔIsc) in response to each compound. The magnitude of the this compound-induced ΔIsc represents its potentiation activity.
Caption: Figure 2. Ussing Chamber Experimental Workflow.
Patch-Clamp Electrophysiology
Patch-clamp allows for the direct measurement of ion flow through single or multiple ion channels, providing high-resolution data on channel gating properties.
Objective: To measure whole-cell or single-channel currents from cells expressing mutant CFTR and determine the effect of this compound on channel open probability (Po).
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
HEK293 or other suitable cells transiently transfected with the CFTR variant of interest
-
Extracellular solution (e.g., containing N-methyl-D-glucamine-Cl)
-
Intracellular pipette solution (e.g., containing CsCl, MgATP, and EGTA)
-
Forskolin and IBMX (to raise intracellular cAMP)
-
This compound
Protocol (Whole-Cell Configuration):
-
Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell interior.
-
Recording: Clamp the cell membrane potential (e.g., at -60 mV). Record baseline current.
-
CFTR Activation: Perfuse the cell with an extracellular solution containing Forskolin and IBMX to activate CFTR channels. An outward current (chloride efflux) will develop.
-
Potentiation: Once the activated current is stable, perfuse the cell with a solution also containing this compound. An increase in the whole-cell current indicates potentiation.
-
Data Analysis: Measure the current amplitude before and after the application of this compound. The fold-increase in current reflects the potentiation effect. For single-channel recordings, analyze the channel open time to directly calculate the change in Po.
Caption: Figure 3. Logical Flow of a Patch-Clamp Experiment.
Conclusion and Future Directions
This compound has revolutionized the treatment of cystic fibrosis for patients with specific CFTR mutations, demonstrating that targeting the underlying protein defect is a viable and highly effective therapeutic strategy. Its role as a CFTR potentiator is well-defined, directly increasing the open probability of defective channels to restore ion transport. The quantitative improvements in both clinical outcomes and in vitro functional assays underscore its profound impact.
The methodologies described herein, particularly Ussing chamber and patch-clamp electrophysiology, remain cornerstone techniques in the ongoing development of new and improved CFTR modulators. Future research will likely focus on developing potentiators with improved efficacy, broader applicability to other CFTR mutations, and synergistic effects when used in combination with next-generation correctors. A deeper understanding of the precise molecular interactions between potentiators and the CFTR protein will be essential for the rational design of these future therapies.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 2. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Regulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by Ivacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivacaftor (VX-770) is a landmark therapeutic that directly targets the underlying molecular defect in specific forms of cystic fibrosis. It functions as a potentiator, allosterically modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein to increase its channel open probability. This in-depth technical guide elucidates the core mechanisms of this compound's allosteric regulation of CFTR, presenting key quantitative data, detailed experimental protocols from foundational studies, and visual representations of the associated molecular pathways and experimental workflows.
Introduction to CFTR and this compound
Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] These mutations can lead to defects in CFTR protein synthesis, trafficking, or function.[3] this compound is a CFTR potentiator specifically designed to address gating mutations, where the CFTR protein reaches the cell surface but has a reduced probability of opening.[1][4] By binding to an allosteric site on the CFTR protein, this compound induces a conformational change that stabilizes the open state of the channel, thereby enhancing anion transport. This mechanism of action has demonstrated significant clinical benefits for patients with specific CFTR mutations, such as the G551D mutation.
Quantitative Analysis of this compound's Potentiation of CFTR
The efficacy of this compound as a CFTR potentiator has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data on its potency and effect on different CFTR mutations.
Table 1: In Vitro Potency of this compound on Wild-Type and Mutant CFTR
| CFTR Variant | Apparent Affinity (K₀.₅) (nM) | Maximal Current Stimulation (-fold) | Reference |
| Wild-Type (WT) | 0.49 ± 0.15 | Not specified | |
| G551D | ~1.5 | 11-12 | |
| ΔF508 | ~1.5 | 11-12 |
Table 2: Clinical Efficacy of this compound in Patients with the G551D Mutation
| Clinical Endpoint | Change from Baseline with this compound | Placebo | P-value | Reference |
| Percent Predicted FEV₁ at 24 weeks | +10.6 percentage points | - | <0.001 | |
| Sweat Chloride Concentration at 48 weeks | -48.1 mmol/liter | - | <0.001 | |
| Weight Gain at 48 weeks | +3.1 kg | +0.4 kg | <0.001 | |
| CFQ-R Respiratory Domain Score at 48 weeks | +5.9 points | -2.7 points | <0.001 |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Single-Channel Patch-Clamp Electrophysiology
This technique is used to measure the activity of individual CFTR channels in a membrane patch and directly assess the effect of this compound on channel gating.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with plasmids encoding the desired human CFTR variant (e.g., WT, G551D, or F508del).
-
Patch-Clamp Recording:
-
Excised inside-out membrane patches are obtained from transfected cells.
-
The patch is continuously superfused with a solution containing a defined concentration of this compound.
-
The intracellular solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.
-
Single-channel currents are recorded at a holding potential of -50 mV.
-
-
Data Analysis: The channel open probability (Po) is calculated from the current recordings. The dose-response relationship for this compound is determined by plotting the change in Po against the drug concentration.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM has been instrumental in identifying the binding site of this compound on the CFTR protein.
-
Protein Purification: Human CFTR protein is expressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.
-
Complex Formation: The purified CFTR is incubated with this compound, ATP, and PKA to form the drug-bound, activated complex.
-
Cryo-EM Grid Preparation and Data Collection:
-
A small volume of the protein complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane.
-
The frozen grids are imaged using a transmission electron microscope.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
2D class averages are generated, and a 3D map of the CFTR-Ivacaftor complex is reconstructed.
-
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map to identify the precise location of the this compound binding site.
Ussing Chamber Assay for Transepithelial Ion Transport
This assay measures ion transport across a layer of epithelial cells, providing a functional readout of CFTR activity in a more physiological context.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable supports to form a polarized monolayer.
-
Ussing Chamber Measurement:
-
The cell-seeded permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
-
Pharmacological Manipulation:
-
Amiloride is added to the apical side to block sodium channels.
-
Forskolin is used to activate CFTR through cAMP-dependent PKA phosphorylation.
-
This compound is then added to the apical chamber to assess its effect on CFTR-mediated chloride secretion.
-
-
Data Analysis: The change in Isc upon addition of this compound is quantified to determine the extent of CFTR potentiation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes involved in the allosteric regulation of CFTR by this compound.
Caption: CFTR channel activation and potentiation by this compound.
Caption: Experimental workflow for single-channel patch-clamp analysis.
Caption: Logical relationship of this compound's allosteric mechanism.
Mechanism of Allosteric Regulation
This compound exerts its potentiating effect through a direct, allosteric interaction with the CFTR protein. Cryo-EM studies have revealed that this compound binds to a pocket within the transmembrane domains of CFTR, at the interface of transmembrane helices 4, 5, and 8. This binding site is physically distinct from the nucleotide-binding domains (NBDs) where ATP binds and the channel pore.
The binding of this compound to this allosteric site induces a conformational change that is transmitted through the protein structure to the channel gate. This allosteric communication is thought to stabilize the NBD-dimerized, open state of the channel, thereby increasing the channel's open probability. Notably, this compound's potentiation of CFTR is phosphorylation-dependent but can occur independently of ATP hydrolysis, suggesting it uncouples the gating cycle from the ATP hydrolysis cycle. This mechanism effectively "props open" the channel for longer durations, facilitating increased chloride and bicarbonate transport.
Conclusion
This compound represents a paradigm shift in the treatment of cystic fibrosis, moving from symptom management to targeting the fundamental protein defect. Its function as an allosteric modulator of CFTR is a testament to the power of structure-based drug design and a deep understanding of protein biophysics. The quantitative data, experimental methodologies, and pathway visualizations presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further advance the field of CFTR modulators and precision medicine for genetic diseases.
References
Ivacaftor's Impact on Mucus Hydration and Clearance: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We detail its molecular mechanism, its profound impact on epithelial ion and water transport, and the resulting improvements in mucus hydration and mucociliary clearance in individuals with specific CFTR gating mutations. This document synthesizes quantitative data from key clinical and preclinical studies into structured tables, outlines detailed experimental protocols for assessing CFTR function and mucus clearance, and provides visual diagrams of critical pathways and workflows to support advanced research and development in the field of cystic fibrosis therapeutics.
Introduction to Cystic Fibrosis and CFTR Dysfunction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene.[1] This gene encodes for the CFTR protein, an anion channel primarily responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] In healthy individuals, CFTR-mediated ion transport regulates the hydration of epithelial surfaces. In CF, mutations in the CFTR gene lead to a dysfunctional or absent protein, impairing this transport.[1] This defect is particularly consequential in the airways, where it leads to dehydration of the airway surface liquid (ASL), accumulation of thick, viscous mucus, impaired mucociliary clearance (MCC), and a cycle of obstruction, chronic infection, and inflammation.[2]
This compound is a first-in-class CFTR potentiator, a small molecule designed to address the underlying cause of CF in patients with specific "gating" mutations (e.g., G551D). In these mutations, the CFTR protein is present at the cell surface but has a severely reduced probability of opening. This compound directly targets this defect, representing a significant shift from treating symptoms to targeting the fundamental protein dysfunction.
This compound: Mechanism of Action
This compound's primary mechanism of action is to increase the open probability (Pₒ) of the CFTR channel. It acts as a potentiator by binding directly to the CFTR protein at an allosteric site, distinct from the ATP-binding sites, at the interface between the transmembrane domains and the lipid bilayer. This binding stabilizes the open-channel conformation, thereby enhancing the flow of chloride and bicarbonate ions through the channel.
A key aspect of this compound's mechanism is its ability to promote channel opening in a manner that is dependent on phosphorylation by Protein Kinase A (PKA) but largely independent of ATP hydrolysis, which is normally required for the gating cycle. By decoupling the gating cycle from the ATP hydrolysis cycle, this compound effectively "props open" the defective channel, leading to a significant increase in total ion transport.
Physiological Impact on Airway Epithelium
The restoration of CFTR function by this compound initiates a cascade of physiological events that collectively rehydrate airway mucus.
-
Increased Anion Efflux: Potentiated CFTR channels significantly increase the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions from the epithelial cells into the airway lumen.
-
Osmotic Gradient Formation: The accumulation of these ions on the airway surface increases the local osmotic pressure.
-
Water Movement: This osmotic gradient drives the movement of water from the epithelial cells into the airway lumen, hydrating the periciliary layer (PCL) and the overlying mucus layer.
-
Improved Mucus Properties: Increased hydration reduces the viscosity and adhesivity of airway mucus. The increased bicarbonate secretion also raises the pH of the airway surface liquid, which is crucial for the proper unfolding and function of mucin proteins and for optimizing innate immune function.
-
Enhanced Mucociliary Clearance: A hydrated PCL allows cilia to beat effectively, propelling the less viscous mucus layer out of the airways. In vitro studies have demonstrated that this compound increases ciliary beat frequency and restores mucus transport rates.
Quantitative Efficacy of this compound
The clinical and physiological effects of this compound have been quantified across multiple studies. The following tables summarize key efficacy data.
Table 1: Effect of this compound on Sweat Chloride Concentration Sweat chloride is a direct biomarker of in vivo CFTR activity.
| Study Population | Baseline Sweat Cl⁻ (mmol/L) | Change after this compound (mmol/L) | Resulting Sweat Cl⁻ (mmol/L) | Citation(s) |
|---|---|---|---|---|
| G551D (Phase 3) | ~100 | -48 to -55 | ~45-52 | |
| G551D (Phase 2) | ~104 | -59.5 (median) | ~44.5 | |
| G551D/R117H | -40 | ~55 |
| G551D (Observational) | 114 (median) | -63 (median) | 51 (median) | |
Table 2: Effect of this compound on Mucociliary Clearance (MCC) MCC is measured by gamma scintigraphy to track the clearance of inhaled radiolabeled particles.
| Clearance Parameter (at 60 min) | Measurement at Baseline | Measurement after 1 Month this compound | Key Finding | Citation(s) |
|---|---|---|---|---|
| Whole Lung Clearance (%) | 13.9% | 28.3% | Marked acceleration observed and sustained at 3 months. | |
| Central Lung Clearance (%) | 22.0% | 42.9% | Significant improvement in central airway clearance. |
| Peripheral Lung Clearance (%) | 1.8% | 7.8% | Robust clearance initiated in peripheral airways where it was previously negligible. | |
Table 3: Effect of this compound on Airway Physiology These metrics reflect the downstream consequences of improved mucus hydration.
| Parameter | Baseline Value | Value after this compound | Observation | Citation(s) |
|---|---|---|---|---|
| FEV₁ (% predicted) | ~64% | Increase of 8.7-8.9% | Significant improvement in lung function. | |
| Airway Surface Liquid (ASL) pH | ~7.15 | ~7.35 | This compound increases ASL pH, correlating with sweat chloride reduction. | |
| Mucus Viscosity (in hG551D rat model) | Elevated | Normalized | This compound administration normalized hyperviscous mucus. |
| ASL/PCL Depth (in hG551D rat model) | Depleted | Normalized | this compound restored depleted airway surface and periciliary liquid layers. | |
Key Experimental Protocols for Assessing this compound's Effects
Accurate assessment of this compound's efficacy relies on standardized and robust methodologies.
Ussing Chamber Electrophysiology for CFTR Activity
This in vitro technique directly measures ion transport across an epithelial monolayer (e.g., primary human bronchial epithelial cells).
Methodology:
-
Cell Culture: Culture primary epithelial cells on permeable supports until a confluent, polarized monolayer with high transepithelial electrical resistance is formed.
-
Chamber Mounting: Mount the permeable support in an Ussing chamber, separating apical and basolateral solutions.
-
Electrophysiological Measurement: Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.
-
Pharmacological Stimulation:
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to increase intracellular cAMP.
-
Add a cAMP agonist (e.g., forskolin) to activate PKA and phosphorylate CFTR, thereby stimulating CFTR-dependent chloride secretion.
-
Add this compound (or vehicle control) to the apical and/or basolateral bath to measure the potentiation of the forskolin-stimulated Isc.
-
-
Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
Data Analysis: Quantify the change in Isc following the addition of this compound to determine the degree of CFTR potentiation.
Mucociliary Clearance (MCC) Measurement by Gamma Scintigraphy
This in vivo imaging technique quantifies the rate of mucus transport in the lungs.
Methodology:
-
Radiolabeling: Generate an aerosol of technetium-99m (⁹⁹ᵐTc)-labeled sulfur colloid particles of a defined size.
-
Inhalation: The subject inhales the radiolabeled particles, which deposit throughout the airways.
-
Imaging: Immediately following inhalation (T=0) and at subsequent time points (e.g., 30, 60, 90, 120 minutes), the subject is positioned in front of a gamma camera to acquire images of radioactivity distribution in the lungs.
-
Region of Interest (ROI) Analysis: Define ROIs for the whole lung, as well as peripheral and central lung regions.
-
Data Analysis:
-
Correct the radioactivity counts in each ROI for radioactive decay.
-
Calculate the percentage of initial radioactivity remaining in each region over time.
-
The clearance rate is determined from the slope of the retention-versus-time curve.
-
Measurements are taken at baseline and repeated after a specified duration of this compound treatment (e.g., 1 and 3 months).
-
Sweat Chloride Measurement (Quantitative Pilocarpine Iontophoresis)
This is the gold-standard in vivo biomarker for diagnosing CF and assessing CFTR modulator efficacy.
Methodology:
-
Stimulation: Apply a pilocarpine-containing gel to a defined area of the skin (typically the forearm). Use electrodes to pass a mild electrical current (iontophoresis) to deliver the pilocarpine, which stimulates sweat production.
-
Collection: After stimulation, clean the area and place a validated sweat collection device (e.g., Macroduct®) over the stimulated skin to absorb the sweat for a fixed period (typically 30 minutes).
-
Analysis:
-
Weigh the collected sweat to ensure a sufficient sample volume.
-
Extract the sweat and measure the chloride concentration using a chloridometer or an equivalent validated laboratory method.
-
-
Standardization: Strict adherence to standardized collection and analysis protocols is critical for minimizing variability and ensuring reliable results in multicenter trials.
Conclusion
This compound represents a paradigm shift in CF therapy, directly targeting the defective CFTR protein to restore its function. By increasing the channel's open probability, it re-establishes chloride and bicarbonate transport across the airway epithelium. This fundamental correction drives osmotic water flow, leading to the rehydration of the airway surface, normalization of mucus properties, and a significant, sustained improvement in mucociliary clearance. The quantitative data robustly support its efficacy, demonstrating marked reductions in sweat chloride and dramatic improvements in MCC across all lung regions. The methodologies outlined herein provide a framework for the continued evaluation of this compound and the development of future CFTR modulator therapies.
References
Methodological & Application
Application Notes and Protocols: Determination of Ivacaftor Dose-Response Curve In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to enhance the channel open probability (gating) of specific CFTR mutations.[1] In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, which is a chloride channel crucial for maintaining ion and water balance across epithelial surfaces. This compound primarily targets gating mutations, such as G551D, where the CFTR protein is present at the cell surface but does not open efficiently.[1] By binding directly to the mutant CFTR protein, this compound increases the likelihood of the channel being in an open state, thereby restoring chloride ion transport.[1]
This document provides detailed protocols for determining the in vitro dose-response curve of this compound, a critical step in its preclinical evaluation. The described methods, including the Ussing chamber assay with primary human nasal epithelial (HNE) cells and the forskolin-induced swelling (FIS) assay in intestinal organoids, are robust techniques for quantifying CFTR function.[1]
Data Presentation: this compound Dose-Response
The following table summarizes in vitro dose-response data for this compound against various CFTR mutations. The half-maximal effective concentration (EC50) is a key parameter for evaluating the potency of this compound.
| CFTR Mutation | Cell Type/System | Assay | This compound EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR function) | Reference |
| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | [1] |
| Multiple Gating Mutations | Not Specified | In vitro chloride transport assays | Not specified | >10-fold increase over baseline | |
| F508del | Not Specified | Not Specified | Not effective as monotherapy | Not applicable |
Signaling Pathway and Mechanism of Action
This compound acts as a CFTR potentiator, directly binding to the CFTR protein to increase its open probability. This action is particularly effective for CFTR mutations that result in defective channel gating. The activation of CFTR is also dependent on the cAMP signaling pathway. Forskolin is commonly used in vitro to activate adenylyl cyclase, which increases intracellular cAMP levels and subsequently activates Protein Kinase A (PKA). PKA then phosphorylates the regulatory (R) domain of CFTR, a prerequisite for channel opening upon ATP binding to the nucleotide-binding domains (NBDs). This compound enhances the channel opening of this phosphorylated and ATP-bound CFTR.
Figure 1: this compound's mechanism within the cAMP-mediated CFTR activation pathway.
Experimental Protocols
Ussing Chamber Assay with Primary Human Nasal Epithelial (HNE) Cells
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This protocol details the functional assessment of CFTR in polarized HNE cells.
Materials:
-
Ussing Chamber System (e.g., EasyMount Ussing chambers)
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
This compound hydrate (test compound)
-
CFTRinh-172 (CFTR inhibitor)
-
Gas mixture: 95% O2 / 5% CO2
-
Primary HNE cells cultured on permeable supports
Procedure:
-
Cell Culture: Culture primary HNE cells on permeable supports at an air-liquid interface for 21-28 days to ensure a confluent and differentiated monolayer is formed.
-
Ussing Chamber Setup:
-
Pre-warm the Ussing chamber and KBR solution to 37°C.
-
Mount the permeable support with the HNE cell monolayer between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution.
-
Maintain the temperature at 37°C and continuously bubble the solution with 95% O2 / 5% CO2.
-
-
Electrophysiological Recordings:
-
Measure the transepithelial voltage (Vt) and resistance (Rt).
-
Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).
-
-
Pharmacological Additions:
-
Allow the baseline Isc to stabilize.
-
Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride current.
-
Once a new stable baseline is achieved, add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
After the forskolin-stimulated Isc has stabilized, add increasing concentrations of this compound hydrate to the apical chamber in a cumulative manner. Allow the current to stabilize between each addition.
-
At the end of the experiment, add CFTRinh-172 (10-50 µM) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) at each this compound concentration relative to the forskolin-stimulated current.
-
Plot the ΔIsc against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 and maximal efficacy.
-
Figure 2: Experimental workflow for the Ussing chamber assay.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a high-throughput method to assess CFTR function in a 3D cell culture model.
Materials:
-
Intestinal organoids derived from patient biopsies
-
Matrigel
-
Culture medium
-
Multi-well plates (e.g., 96-well)
-
This compound hydrate
-
Forskolin
-
Automated microscope or imaging system
Procedure:
-
Organoid Culture:
-
Embed intestinal organoids in Matrigel in a multi-well plate.
-
Culture until they form a cystic structure with a central lumen.
-
-
Compound Incubation:
-
Pre-incubate the organoids with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
-
Forskolin Stimulation and Imaging:
-
Add Forskolin (5 µM) to all wells to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Acquire images at regular time intervals (e.g., every 30 minutes) for 2-4 hours.
-
-
Image and Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.
-
Calculate the percentage increase in organoid area relative to the baseline (t=0) for each this compound concentration.
-
Plot the percentage of swelling against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50.
-
Figure 3: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
References
Application Notes and Protocols for Ussing Chamber Experiments with Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel crucial for maintaining ion and fluid balance across epithelial surfaces.[1] Ivacaftor (VX-770) is a CFTR potentiator designed to enhance the channel gating of specific CFTR mutants, thereby increasing chloride transport.[2][3] The Ussing chamber is an essential ex vivo tool for studying epithelial ion transport by measuring electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER).[4][5] This system is instrumental in evaluating the efficacy of CFTR modulators like this compound. These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the function of this compound on CFTR-mediated chloride secretion.
Mechanism of Action of this compound
This compound is a small molecule that acts as a potentiator of the CFTR protein. In individuals with certain CFTR mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but exhibits a gating defect, meaning the channel does not open efficiently to allow chloride ion transport. This compound binds directly to the CFTR protein, inducing a conformational change that increases the probability of the channel being in an open state. This potentiation of channel gating facilitates increased chloride ion flow across the epithelial membrane, leading to improved hydration of the airway surface and enhanced mucus clearance.
Signaling Pathway of this compound Action
Caption: this compound's mechanism on a gating-defective CFTR channel.
Experimental Protocols
Cell Culture
Epithelial cells, such as human bronchial epithelial (HBE) cells or cystic fibrosis bronchial epithelial (CFBE) cells expressing mutant CFTR (e.g., G551D or F508del), should be cultured on permeable supports. Cells are seeded at a high density and grown for 7-14 days post-confluence to allow for differentiation and the formation of a tight monolayer with a high transepithelial electrical resistance (TEER > 300 Ω·cm²).
Ussing Chamber Setup
-
System Preparation: Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C.
-
Buffer Preparation: Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2. A typical Krebs-Ringer Bicarbonate solution contains (in mM): 117 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 10 glucose.
-
Mounting the Epithelium: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber, ensuring a leak-proof seal.
-
Filling Chambers: Fill both the apical and basolateral chambers with an equal volume of the pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes, during which baseline short-circuit current (Isc) and TEER should be measured.
Experimental Procedure for this compound Potentiation
The following is a typical sequence for an Ussing chamber experiment to evaluate the effect of this compound:
-
Baseline Measurement: Record a stable baseline Isc.
-
ENaC Inhibition: Add Amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current. Wait for the Isc to stabilize at a new, lower baseline.
-
CFTR Activation: Add a CFTR agonist, typically Forskolin (10 µM), often in combination with a phosphodiesterase inhibitor like IBMX (100 µM), to both the apical and basolateral chambers. This will stimulate CFTR-mediated chloride secretion and result in an increase in Isc.
-
CFTR Potentiation: Once the Forskolin-stimulated Isc has stabilized, add this compound (VX-770) to the apical chamber. A typical concentration is 1 µM. A further increase in Isc indicates potentiation of the activated CFTR channels.
-
CFTR Inhibition: To confirm that the observed current is CFTR-specific, add a CFTR inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber. This should cause a rapid decrease in Isc.
Experimental Workflow
Caption: A stepwise workflow for an Ussing chamber experiment with this compound.
Data Presentation
The following tables summarize representative quantitative data from Ussing chamber experiments with this compound.
Table 1: Effect of this compound on Forskolin-Stimulated Short-Circuit Current (Isc) in CFBE cells expressing F508del-CFTR.
| Treatment Condition | ΔIsc (μA/cm²) |
| Forskolin (1 µM) | ~2.5 |
| Forskolin (1 µM) + this compound (1 µM) | ~5.0 |
| CFTRinh-172 (10 µM) | Inhibition of current |
Data synthesized from representative tracings.
Table 2: this compound Response in Primary Human Nasal Epithelial (HNE) Cultures.
| Parameter | Measurement |
| This compound Concentration | 1 µM (apical) |
| Forskolin Concentration | 20 µM (serosal) |
| Amiloride Concentration | 100 µM (apical) |
| CFTRinh-172 Concentration | 50 µM |
Experimental conditions for assessing patient-specific CFTR chloride currents.
Table 3: Chronic vs. Acute this compound Exposure in CFBE41o- Monolayers.
| Pretreatment (24h) | Acute Addition | Effect on Isc |
| Vehicle (DMSO) | Forskolin + this compound | Significant increase |
| Elexacaftor/Tezacaftor (ET) | Forskolin + this compound | Substantial restoration of CFTR-mediated Cl- secretion |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Forskolin | Significant increase from baseline |
Demonstrates the utility of Ussing chambers in assessing combination therapies.
Conclusion
The Ussing chamber is a powerful and indispensable tool for the functional characterization of CFTR modulators like this compound. The detailed protocol and representative data presented here provide a framework for researchers to design and execute robust experiments to investigate the efficacy of this compound and other CFTR-targeted therapies. Adherence to a standardized protocol is critical for obtaining reproducible and reliable data.
References
Application Notes and Protocols for Cell-Based Assays to Determine Ivacaftor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor (VX-770) is a landmark therapeutic for cystic fibrosis (CF), representing a class of drugs known as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. It primarily targets gating mutations in the CFTR gene, such as G551D, where the CFTR protein is present on the cell surface but fails to open and transport chloride ions effectively.[1] this compound binds directly to the CFTR protein, increasing the probability of the channel being in an open state and thereby restoring chloride ion transport.[1] This mechanism helps to hydrate the airway surface, improve mucus clearance, and consequently enhance lung function in eligible patients.
These application notes provide a detailed overview of common cell-based assays used to evaluate the efficacy of this compound and other CFTR modulators. The accompanying protocols offer step-by-step guidance for researchers to implement these assays in their own laboratories.
Mechanism of Action of this compound
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, which is a crucial chloride channel for maintaining ion and water balance across epithelial surfaces. This compound is a potentiator that enhances the function of CFTR channels that are already present at the cell surface.[2][3] The primary signaling pathway for CFTR activation involves the intracellular second messenger cyclic AMP (cAMP). An increase in cAMP levels, typically stimulated by agonists like forskolin, leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, coupled with the binding of ATP to the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the CFTR channel, allowing chloride ions to flow across the cell membrane.[4] this compound acts to increase the open probability of this activated channel.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the in vitro dose-response data for this compound against various CFTR mutations. The half-maximal effective concentration (EC50) is a key parameter for evaluating the potency of this compound.
| CFTR Mutation | Cell Type/System | Assay | This compound EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR function) | Reference |
| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | Vertex Pharmaceuticals NDA filing |
| F508del (corrected) | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | 200 - 1000 | Variable (depends on corrector) | Internal data/Published literature |
| R117H | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 150 | ~25% | Vertex Pharmaceuticals NDA filing |
| Multiple Gating Mutations | FRT cells | YFP-based halide influx | 100 - 500 | 10-60% | Published literature |
| S1159P | Chinese hamster ovary cells | Patch-clamp | Low nanomolar | Partial rescue |
Experimental Protocols
Detailed methodologies for key cell-based assays to test this compound efficacy are provided below.
Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion movement and, in this context, CFTR-mediated chloride secretion.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Human Bronchial Epithelial (HBE) or Nasal Epithelial (HNE) cells cultured on permeable supports (e.g., Transwell®)
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
This compound
-
CFTRinh-172 (CFTR inhibitor)
-
Gas mixture: 95% O2 / 5% CO2
Protocol:
-
Preparation: Pre-warm the Ussing chamber and KBR solution to 37°C.
-
Mounting: Carefully mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution. Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add Amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.
-
CFTR Activation: Once a new stable baseline is achieved, add Forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
This compound Potentiation: After the forskolin-stimulated Isc has stabilized, add increasing concentrations of this compound to the apical chamber in a cumulative manner to generate a dose-response curve.
-
CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (typically 10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.
-
Data Analysis: Record the change in Isc in response to each compound. Calculate the net this compound-potentiated Isc by subtracting the forskolin-stimulated current from the peak current after this compound addition. Plot the dose-response curve and determine the EC50 value.
References
Application Notes and Protocols for the Use of Ivacaftor in Primary Human Bronchial Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is the first therapy that targets the underlying cause of Cystic Fibrosis (CF) in patients with specific CFTR mutations.[1][2] In primary human bronchial epithelial (HBE) cells, this compound has been shown to increase the open probability of the CFTR channel, leading to enhanced chloride and bicarbonate transport across the cell membrane.[1] This restoration of ion transport helps to hydrate the airway surface liquid, improve mucociliary clearance, and ultimately ameliorate lung function in CF patients.[1] These application notes provide detailed protocols for the use of this compound in primary HBE cell cultures to study its effects on CFTR function and related cellular processes.
Data Presentation
The following tables summarize the quantitative effects of this compound on CFTR function in both in vitro and clinical settings.
Table 1: In Vitro Efficacy of this compound in Primary Human Airway Epithelial Cells
| Parameter | Cell Type | This compound Concentration | Fold Increase in CFTR-mediated Chloride Current | Reference |
| Short-Circuit Current (Isc) | G551D-CF HBE Cells | 10 µM | Not explicitly quantified as fold-increase, but significant restoration of function shown. | [1] |
| Chloride Conductance | R117H-CF HNE Cells | 1 µM | 3-7 fold increase in C-sweat rates, indicative of increased chloride transport. | |
| CFTR Activity (% of normal) | G551D-CF HBE Cells | Not specified | ~35-40% of normal |
Table 2: Clinical Efficacy of this compound in Cystic Fibrosis Patients (G551D mutation)
| Outcome Measure | Baseline (Mean) | Change after this compound Treatment (Mean) | Study Duration | Reference |
| Percent Predicted FEV1 (%) | 64 | +10.6 percentage points | 24 weeks | |
| Sweat Chloride (mmol/L) | 100 | -48.1 | 48 weeks | |
| Pulmonary Exacerbations | Not Applicable | 55% less likely than placebo | 48 weeks | |
| Body Mass Index ( kg/m ²) | 22 | Not explicitly quantified, but weight gain reported. | 48 weeks |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial (HBE) Cells
This protocol describes the expansion and differentiation of primary HBE cells to form a polarized, mucociliary epithelium suitable for studying CFTR function.
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated culture flasks and permeable supports (e.g., Transwells®)
-
Air-Liquid Interface (ALI) differentiation medium
-
Trypsin or Accutase for cell detachment
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thawing and Expansion:
-
Rapidly thaw cryopreserved HBE cells in a 37°C water bath.
-
Transfer cells to a sterile centrifuge tube containing pre-warmed BEGM.
-
Centrifuge at a low speed to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh BEGM and seed onto a collagen-coated culture flask.
-
Incubate at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days until the cells reach 80-90% confluency.
-
-
Seeding on Permeable Supports:
-
Wash the confluent monolayer with PBS and detach the cells using Trypsin or Accutase.
-
Neutralize the enzyme and centrifuge the cells.
-
Resuspend the cells in BEGM and seed them onto collagen-coated permeable supports at a high density.
-
-
Air-Liquid Interface (ALI) Culture:
-
Maintain the cells submerged in BEGM on both the apical and basolateral sides until a confluent monolayer is formed.
-
Once confluent, remove the apical medium to establish the air-liquid interface.
-
Replace the basolateral medium with ALI differentiation medium every 2-3 days.
-
Allow the cells to differentiate for at least 21 days. A fully differentiated culture will exhibit a pseudostratified morphology with ciliated and mucus-producing cells.
-
Ussing Chamber Electrophysiology for Measuring CFTR-Mediated Chloride Transport
This protocol measures ion transport across the polarized HBE cell monolayer.
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing Chamber System
-
Ringer's solution
-
Pharmacological agents: Amiloride, Forskolin, and this compound
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Chamber Setup:
-
Mount the permeable support with the differentiated HBE cell monolayer between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Maintain the temperature at 37°C and continuously bubble the solutions with the gas mixture.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Baseline Measurement: Record the stable baseline Isc.
-
ENaC Inhibition: Add Amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add Forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
This compound Treatment: Add this compound (typically 1-10 µM) to the apical chamber to potentiate the activity of activated CFTR channels.
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each pharmacological agent. The this compound-induced ΔIsc represents the potentiation of CFTR-mediated chloride secretion.
-
Western Blotting for CFTR Protein Expression
This protocol allows for the detection and quantification of mature and immature forms of the CFTR protein.
Materials:
-
Differentiated HBE cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels (6% or 4-15% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the HBE cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by heating in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
The mature, complex-glycosylated form of CFTR (Band C) appears at ~170 kDa, while the immature, core-glycosylated form (Band B) is at ~150 kDa.
-
Immunofluorescence Staining for CFTR Localization
This protocol visualizes the subcellular localization of the CFTR protein in polarized HBE cells.
Materials:
-
Differentiated HBE cells on permeable supports
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary anti-CFTR antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Fix the HBE cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer to allow antibody access to intracellular epitopes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding sites with blocking solution.
-
Incubate the cells with a primary anti-CFTR antibody.
-
Wash the cells with PBS.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Wash the cells with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the permeable support on a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the localization of CFTR using a fluorescence or confocal microscope. In well-differentiated HBE cells, CFTR should be primarily localized to the apical membrane.
-
Visualizations
References
- 1. This compound restores delayed mucociliary transport caused by Pseudomonas aeruginosa-induced acquired CFTR dysfunction in rabbit nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ivacaftor in Fischer Rat Thyroid (FRT) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is the first therapeutic agent to target the underlying cause of Cystic Fibrosis (CF) in patients with specific CFTR mutations. This compound works by increasing the channel-open probability (gating) of the CFTR protein on the cell surface, leading to enhanced chloride ion transport. Fischer Rat Thyroid (FRT) cells are a widely used epithelial cell line for studying CFTR function because they form polarized monolayers with high transepithelial resistance and lack endogenous cAMP-regulated chloride channels, providing a low-background system for studying recombinant CFTR. These application notes provide detailed protocols for the use of this compound in FRT cells expressing various CFTR mutations.
Mechanism of Action of this compound
Cystic Fibrosis is caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells. In CF, this process is impaired, leading to the accumulation of thick, sticky mucus in various organs.
This compound is a CFTR potentiator that directly binds to the CFTR protein and stabilizes its open conformation.[1] This increases the probability of the channel being open and facilitates the transport of chloride ions across the cell membrane. This mechanism is particularly effective for "gating" mutations, where the CFTR protein is present on the cell surface but has a defect in its ability to open and close.[2]
Data Presentation
The following table summarizes the in vitro effects of this compound on various CFTR gating mutations expressed in FRT cells. The data represents the fold increase in chloride transport over baseline as measured in electrophysiological studies.
| CFTR Mutation | Fold Increase in Chloride Transport over Baseline (Mean ± SD) |
| G551D | 152 ± 317 |
| G178R | 16 - 1050 (range) |
| G551S | 16 - 1050 (range) |
| S1251N | 16 - 1050 (range) |
| G178R | >10 |
| S549N | >10 |
| S549R | >10 |
| G551S | >10 |
| G970R | >10 |
| G1244E | >10 |
| S1251N | >10 |
| S1255P | >10 |
| G1349D | >10 |
Data sourced from FDA regulatory filings and peer-reviewed publications.[2][3]
Experimental Protocols
Cell Culture and Transfection of FRT Cells
A foundational step for studying this compound's effects is the proper culture and transfection of FRT cells to express the CFTR mutation of interest.
Materials:
-
Fischer Rat Thyroid (FRT) cells
-
Coon's modified Ham's F-12 medium (e.g., Sigma, cat. no. F6636)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Plasmid DNA encoding the CFTR mutation of interest
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., Hygromycin B)
-
Permeable cell culture inserts (e.g., Transwells)
Protocol:
-
Cell Thawing and Culture:
-
Rapidly thaw a cryovial of FRT cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed Coon's modified Ham's F-12 medium supplemented with 5% FBS.
-
Centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with culture medium and centrifuge.
-
Resuspend the cells and plate into new flasks at the desired density.
-
-
Transfection and Selection:
-
Plate FRT cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the CFTR mutant-containing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48 hours, begin selection by adding the appropriate antibiotic (e.g., 100 µg/mL Hygromycin B) to the culture medium.
-
Replace the selection medium every 2-3 days until resistant colonies appear.
-
Expand the resistant colonies to establish a stable cell line.
-
-
Plating on Permeable Supports:
-
Seed the stably transfected FRT cells onto permeable cell culture inserts at a high density.
-
Culture the cells for 7-14 days to allow for polarization and the formation of a high-resistance monolayer.
-
Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This protocol outlines the measurement of this compound-potentiated CFTR-mediated chloride currents.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
FRT cells grown on permeable supports
-
Krebs Bicarbonate Ringer's solution
-
Amiloride (100 µM)
-
Forskolin (10-20 µM)
-
This compound (e.g., 1-10 µM)
-
CFTRinh-172 (10-50 µM)
-
Gas mixture (95% O2 / 5% CO2)
Protocol:
-
Setup:
-
Pre-warm the Krebs Bicarbonate Ringer's solution to 37°C and bubble with 95% O2 / 5% CO2.
-
Mount the permeable support with the FRT cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with the pre-warmed Krebs buffer.
-
-
Measurement:
-
Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
Once a new stable baseline is reached, add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation.
-
After the forskolin-stimulated current stabilizes, add this compound to the apical chamber to potentiate the CFTR-mediated current.
-
At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the measured current is specific to CFTR.
-
-
Data Analysis:
-
Record the change in Isc (ΔIsc) after each addition.
-
The this compound-potentiated CFTR current is the difference in Isc before and after the addition of this compound in the presence of forskolin.
-
The CFTR-specific current is confirmed by the inhibition observed after the addition of CFTRinh-172.
-
Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp allows for the direct measurement of ion channel activity in a single cell, providing detailed information about channel gating properties.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
FRT cells grown on glass coverslips
-
Borosilicate glass capillaries
-
Pipette puller
-
Bath Solution (extracellular): 146 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4.
-
Pipette Solution (intracellular): 116 mM NMDG-Cl, 30 mM Aspartic Acid, 1 mM MgCl2, 5 mM EGTA, 2.9 mM CaCl2, 10 mM HEPES, 3 mM MgATP, pH 7.4.[3]
-
Forskolin (20 µM)
-
This compound (e.g., 2 µM)
-
CFTRinh-172 (20 µM)
Protocol:
-
Preparation:
-
Plate transfected FRT cells on glass coverslips 24-48 hours before the experiment.
-
Pull glass micropipettes to a resistance of 4-6 MΩ when filled with intracellular solution.
-
Mount the coverslip in the recording chamber and perfuse with bath solution.
-
-
Recording:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline currents.
-
Perfuse the cell with a bath solution containing forskolin to activate CFTR.
-
Once a stable activated current is observed, perfuse with a solution containing both forskolin and this compound to measure potentiation.
-
Finally, perfuse with a solution containing CFTRinh-172 to confirm that the observed currents are CFTR-specific.
-
-
Data Analysis:
-
Generate current-voltage (I-V) curves from the recorded currents.
-
Calculate the change in whole-cell conductance and reversal potential upon application of this compound.
-
Analyze single-channel recordings (if performed in excised patches) to determine changes in channel open probability (Po).
-
Fluorescence-Based Membrane Potential Assay
This high-throughput assay measures changes in membrane potential as an indicator of CFTR activity.
Materials:
-
FRT cells expressing the CFTR mutation of interest
-
96-well black, clear-bottom plates
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Fluorescence plate reader
-
Forskolin
-
This compound
-
CFTRinh-172
Protocol:
-
Cell Plating:
-
Seed the transfected FRT cells into a 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to load the dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add a solution containing both forskolin and varying concentrations of this compound to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in membrane potential upon CFTR activation and potentiation.
-
After the signal has stabilized, add CFTRinh-172 to confirm the CFTR-specificity of the response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity in response to the forskolin and this compound cocktail.
-
Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Conclusion
The use of Fischer Rat Thyroid cells provides a robust and reliable in vitro system for characterizing the effects of this compound on various CFTR mutations. The protocols outlined in these application notes provide a framework for conducting detailed investigations into the potentiation of CFTR function. By employing these electrophysiological and fluorescence-based assays, researchers can obtain valuable quantitative data to advance the understanding of CFTR modulators and aid in the development of novel therapies for Cystic Fibrosis.
References
Application Notes and Protocols for In Vivo Testing of Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal animal models used for the in vivo evaluation of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Detailed experimental protocols and collated quantitative data are presented to guide researchers in designing and executing preclinical studies for cystic fibrosis (CF) therapeutics.
Introduction to this compound and Preclinical Models
This compound (VX-770) is a CFTR potentiator that enhances the channel gating of specific CFTR mutations, such as G551D, leading to significant clinical benefits for CF patients with these mutations.[1] Preclinical in vivo studies in relevant animal models are indispensable for elucidating its mechanism of action, assessing novel drug formulations, and investigating its therapeutic efficacy in combination with other CFTR modulators.[2] The most utilized animal models for this compound testing include genetically engineered ferrets, rats, and pigs that recapitulate key aspects of human CF pathophysiology.[3]
Animal Models for this compound In Vivo Testing
Several animal models have been developed to study CF, with ferrets, rats, and pigs being particularly valuable for testing CFTR modulators like this compound due to their physiological and anatomical similarities to humans in key organ systems.[3][4]
Ferret Models (G551D and F508del)
Ferrets harboring CFTR mutations, such as G551D and F508del, serve as excellent models for studying multi-organ disease in CF and the effects of therapeutic interventions.
-
G551D Ferret Model : This knock-in model was generated using recombinant adeno-associated virus (rAAV)-mediated homologous recombination in fetal ferret fibroblasts, followed by somatic cell nuclear transfer. These ferrets exhibit pathologies in the pancreas, intestine, and male reproductive tract that are responsive to this compound treatment.
-
F508del Ferret Model : This model was created to investigate the efficacy of combination therapies, including this compound. It has been instrumental in demonstrating the benefits of in utero and postnatal administration of this compound in combination with correctors like Lumacaftor.
Humanized G551D Rat Model
A humanized G551D rat model has been developed by inserting a human CFTR cDNA with the G551D mutation into the rat genome. This model is particularly useful for studying airway-specific pathologies and the corrective effects of this compound on mucus transport and viscosity. These rats exhibit the characteristic bioelectric phenotype of CF, which is reversible with this compound administration.
Pig Models
Porcine models of CF, including CFTR knockout and F508del knock-in models, are valuable due to the anatomical and physiological similarities of their airways and other organs to humans. They have been used to study the effect of this compound on alveolar liquid clearance, a critical process in preventing pulmonary edema.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound in a Humanized G551D Rat Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | % Change vs. Control |
| Nasal Potential Difference | |||
| Amiloride-sensitive PD (mV) | -15.2 ± 1.5 | -16.8 ± 1.9 | -10.5% |
| Low Cl⁻ + Amiloride PD (mV) | -1.7 ± 0.9 | -8.0 ± 1.7 | +370.6% |
| Isoproterenol Response (mV) | -1.6 ± 1.5 | -8.1 ± 1.9 | +406.3% |
| Airway Mucus Properties | |||
| Mucus Transport Rate (µm/s) | 15.2 ± 2.1 | 35.1 ± 3.4 | +130.9% |
| Mucus Viscosity (Pa·s) | 1.8 ± 0.3 | 0.8 ± 0.1 | -55.6% |
Table 2: Effect of this compound on Alveolar Liquid Clearance (ALC) in a Pig Model
| Treatment Group | ALC (% of instilled volume/h) |
| Control (DMSO) | 10.2 ± 1.5 |
| This compound (10 µM) | 20.5 ± 2.1 |
| Isoproterenol + Control | 12.5 ± 1.8 |
| Isoproterenol + this compound | 25.1 ± 2.5 |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rodent Models
This protocol is adapted for oral gavage in mice and rats.
Materials:
-
This compound hydrate
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (size appropriate for the animal)
-
1 mL syringes
-
Animal scale
Procedure:
-
Formulation: Prepare a suspension of Ivacaator hydrate in the chosen vehicle at the desired concentration (e.g., 6 mg/mL for a 30 mg/kg dose in a 20g mouse).
-
Dosage Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the suspension.
-
Administration:
-
Vortex the this compound suspension vigorously to ensure homogeneity.
-
Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the animal.
-
Introduce the gavage needle into the mouth, allowing the animal to swallow the ball tip, and gently advance it into the esophagus before delivering the dose.
-
Protocol 2: Measurement of Nasal Potential Difference (NPD) in Rodents
NPD measurement is a key in vivo assay to assess CFTR function.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (Ringer's solution, Ringer's with amiloride, low Cl⁻ solution with amiloride, low Cl⁻ solution with amiloride and forskolin)
-
High-impedance voltmeter
-
Exploring electrode (PE50 tubing filled with Ringer's solution)
-
Reference electrode (subcutaneous needle)
Procedure:
-
Anesthesia: Anesthetize the animal.
-
Electrode Placement: Place the exploring electrode on the nasal epithelium and the reference electrode subcutaneously.
-
Perfusion Sequence: Perfuse the nasal cavity sequentially with the different solutions, allowing the potential difference to stabilize with each solution.
-
Data Acquisition: Record the potential difference throughout the perfusion sequence. The change in potential difference in response to the low Cl⁻ solution with forskolin indicates CFTR activity.
Protocol 3: In Utero and Postnatal Administration of this compound in Ferret Models
This protocol is based on studies demonstrating the rescue of multi-organ disease in CF ferrets.
Materials:
-
This compound
-
Vehicle for administration to pregnant jills (e.g., mixed in food)
-
Vehicle for postnatal administration to kits (e.g., oral suspension)
Procedure:
-
In Utero Administration:
-
Administer this compound to pregnant jills at a specified dose (e.g., 30 mg/kg/day) mixed in their food from a specific gestational day until birth.
-
-
Postnatal Administration:
-
Administer this compound to the ferret kits via oral gavage at a specified dose and frequency (e.g., once or twice daily).
-
-
Monitoring and Analysis:
-
Monitor the survival, growth, and clinical signs of the kits.
-
At specified time points, euthanize a subset of animals for histological analysis of organs such as the pancreas, intestine, and lungs.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Development, clinical utility, and place of this compound in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learned from the cystic fibrosis pig - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CFTR Expression After Ivacaftor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] Ivacaftor is a CFTR potentiator designed to treat CF in patients with specific "gating" mutations, such as the G551D mutation.[3][4] In these cases, the CFTR protein is present at the cell surface but fails to open and close properly. This compound acts by binding directly to the CFTR protein and increasing its channel open probability, thereby enhancing chloride ion transport.
Western blotting is a key technique to assess the expression and maturation of the CFTR protein. The CFTR protein exists in two main forms detectable by Western blot: an immature, core-glycosylated form (Band B) located in the endoplasmic reticulum, and a mature, complex-glycosylated form (Band C) that has trafficked to the plasma membrane. This document provides detailed application notes and protocols for the Western blot analysis of CFTR protein expression following treatment with this compound.
Principle of the Assay
Western blotting uses antibodies to detect specific proteins in a sample. For CFTR analysis, whole-cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with a primary antibody specific to CFTR. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate allows for visualization of the protein bands.
This compound is a potentiator and is not expected to directly increase the total amount of CFTR protein. However, Western blotting is crucial when studying its effects, especially in combination with corrector compounds which are designed to increase the amount of mature CFTR protein at the cell surface. Furthermore, some studies have investigated the long-term effects of this compound on CFTR protein levels.
Data Presentation
Table 1: Expected Qualitative and Semi-Quantitative Changes in CFTR Protein Bands After this compound Treatment
| Treatment Group | CFTR Band B (Immature) | CFTR Band C (Mature) | Rationale |
| Untreated (G551D mutation) | Present | Present at reduced levels | G551D is a gating mutation; protein trafficking to the cell surface is partially intact. |
| This compound Treated (G551D mutation) | No significant change expected | No significant change expected | This compound primarily affects channel gating, not protein expression or trafficking. Some studies suggest chronic exposure might affect protein stability. |
| Corrector Treated (e.g., Lumacaftor for F508del) | Decrease | Increase | Correctors improve protein folding and trafficking, leading to more mature protein. |
| Corrector + this compound Treated | Decrease | Increase | Combination therapy aims to both increase the amount of CFTR at the cell surface and potentiate its function. |
Table 2: Example Quantitative Data of CFTR Expression Changes After Combination Therapy (Elexacaftor-Tezacaftor-Ivacaftor)
The following data is from a study on patients with at least one F508del allele and demonstrates how quantitative data from Western blot analysis can be presented. Note that this is a combination therapy where Elexacaftor and Tezacaftor are correctors.
| Patient Group | Baseline CFTR Protein Level (Normalized) | Post-Treatment CFTR Protein Level (Normalized) | Fold Change |
| F508del Homozygous and Heterozygous (n=12) | 1.0 | >2.0 in 8 out of 12 patients | At least twofold increase in the majority of patients (p < 0.02) |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Use human airway epithelial cells (e.g., Calu-3, which endogenously expresses CFTR) or other relevant cell lines stably expressing specific CFTR mutations (e.g., G551D).
-
Culture Conditions: Culture cells to approximately 80-90% confluency in the appropriate growth medium.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Include a vehicle control (medium with the same concentration of DMSO) in parallel.
-
Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing protease inhibitors to prevent protein degradation. A common choice is RIPA buffer.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification
-
Assay Selection: Use a standard protein assay such as the Bicinchoninic acid (BCA) assay to determine the protein concentration of the lysates.
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay.
-
Normalization: Ensure that equal amounts of protein are loaded for each sample in the subsequent Western blot. The optimal concentration is typically 1–5 mg/mL.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix the protein lysate with 2X Laemmli sample buffer.
-
Heat the samples at 70°C for 5-10 minutes. Note: Avoid boiling CFTR samples as this can cause aggregation.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation and Detection
-
Primary Antibody:
-
A variety of anti-CFTR antibodies are commercially available. Choose a validated antibody that recognizes the desired epitope of the CFTR protein.
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing steps to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis and Interpretation
-
Image Acquisition: Capture the image of the Western blot using a digital imaging system.
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the intensity of the CFTR bands (Band B and Band C).
-
Normalization: Normalize the intensity of the CFTR bands to a loading control protein (e.g., GAPDH, β-actin, or vinculin) to account for any variations in protein loading.
-
Interpretation:
-
Compare the normalized intensity of Band C (mature CFTR) between untreated and this compound-treated samples. As this compound is a potentiator, a significant change in the intensity of Band C is not expected.
-
When used in combination with correctors, an increase in the ratio of Band C to Band B is expected, indicating improved CFTR maturation.
-
Mandatory Visualizations
References
Application Notes and Protocols: Measuring Ivacaftor's Effect on Short-Circuit Current (Isc)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel critical for maintaining fluid and electrolyte balance across epithelial surfaces. In individuals with specific CFTR mutations, this compound enhances the channel's open probability, leading to increased chloride ion transport. A key method for quantifying the efficacy of CFTR modulators like this compound is the measurement of the short-circuit current (Isc) in epithelial tissues or cultured cells using an Ussing chamber. This technique provides a direct measure of transepithelial ion transport.[1][2][3]
These application notes provide a detailed protocol for assessing the effect of this compound on CFTR-mediated Isc, along with data presentation and visualizations to guide researchers in their experimental design and data interpretation.
Signaling Pathway of CFTR Activation and this compound Action
The CFTR channel is primarily activated by the cyclic AMP (cAMP) signaling pathway. Agonists like forskolin increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of CFTR, leading to a conformational change that, in the presence of ATP, allows the channel to open and conduct chloride ions. This compound acts as a potentiator, meaning it increases the open probability of the CFTR channel once it is present at the cell membrane and activated.
Experimental Workflow for Isc Measurement
The Ussing chamber experiment involves mounting a polarized epithelial cell monolayer between two chambers, allowing for the measurement of ion flow across the epithelium under voltage-clamp conditions. The typical workflow involves sequential addition of different compounds to isolate and measure CFTR-specific current.
Experimental Protocols
Cell Culture
The choice of epithelial cells is crucial for a successful experiment. Primary human nasal or bronchial epithelial cells (HNEs or HBEs) cultured at an air-liquid interface (ALI) are considered the gold standard as they closely mimic the in vivo environment.[1] Alternatively, immortalized cell lines such as CFBE (Cystic Fibrosis Bronchial Epithelial) cells expressing specific CFTR mutations can be used.
-
Cell Seeding: Seed primary epithelial cells or cell lines onto permeable supports (e.g., Transwell inserts).[1]
-
Differentiation: For primary cells, culture them at an ALI for 21-28 days to allow for full differentiation and polarization.
-
Quality Control: Monitor the transepithelial electrical resistance (TEER) to ensure the formation of a confluent monolayer with tight junctions. A TEER of ≥300 Ω·cm² is generally considered acceptable.
Ussing Chamber Assay
This protocol outlines the steps for measuring Isc in response to this compound in differentiated epithelial cells.
-
Preparation:
-
Pre-warm the Ussing chamber system to 37°C.
-
Prepare physiological buffer solutions (e.g., Krebs-bicarbonate Ringer solution) and ensure they are gassed with 95% O₂/5% CO₂.
-
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane with the cell monolayer.
-
Mount the monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
-
Isc Measurement:
-
Add the pre-warmed buffer to both chambers.
-
Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
-
Pharmacological Additions:
-
Amiloride: Add amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin: Add forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR through the cAMP pathway. This will induce an increase in Isc corresponding to CFTR-mediated chloride secretion.
-
This compound (VX-770): Acutely add this compound (typically 1-10 µM) to the apical chamber to potentiate the forskolin-stimulated CFTR current. A further increase in Isc is expected.
-
CFTR Inhibitor: Finally, add a specific CFTR inhibitor, such as CFTRinh-172 (typically 10-50 µM), to the apical chamber to confirm that the measured current is indeed mediated by CFTR. This should bring the Isc back towards the baseline established after amiloride addition.
-
Data Presentation
The change in short-circuit current (ΔIsc) in response to each compound provides a quantitative measure of ion channel activity. The following tables summarize representative data from studies measuring the effects of this compound and other modulators on Isc.
Table 1: Representative Isc Changes in Response to CFTR Modulators in F508del Homozygous Human Bronchial Epithelial Cells
| Treatment | Baseline Isc (µA/cm²) | Forskolin-stimulated Isc (µA/cm²) | This compound-potentiated Isc (µA/cm²) |
| Vehicle (DMSO) | ~0 | ~1-2 | ~1-2 |
| This compound (acute) | ~0 | ~2-4 | ~5-10 |
| Lumacaftor/Ivacaftor (chronic) | ~2-5 | ~10-15 | ~20-30 |
| Elexacaftor/Tezacaftor/Ivacaftor (chronic) | ~5-10 | ~25-35 | ~50-60 |
Note: Values are approximate and can vary based on cell source, culture conditions, and specific experimental setup.
Table 2: Summary of Isc Responses to this compound in Different CFTR Genotypes (Human Nasal Epithelial Cells)
| CFTR Genotype | Condition | Amiloride-sensitive Isc (µA/cm²) | Forskolin-stimulated ΔIsc (µA/cm²) | This compound-induced ΔIsc (µA/cm²) | CFTRinh-172-inhibited ΔIsc (µA/cm²) |
| Wild-Type | Baseline | -53.2 ± 30.0 | 26.3 ± 9.4 | N/A | -35.0 ± 22.0 |
| G551D | Baseline | Not Reported | Low | Significant Increase | Significant Decrease |
| F508del/F508del | Untreated | Not Reported | ~3-5 | Small Increase | ~-3-5 |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor Treated | Not Reported | ~15-20 | Further Increase | ~-15-20 |
| CFTR-/- | Baseline | -9.0 ± 16.4 | 5.8 ± 3.4 | No significant change | -6.0 ± 7.9 |
Data compiled from multiple sources for illustrative purposes.
Conclusion
The Ussing chamber assay is a robust and physiologically relevant method for quantifying the effects of CFTR potentiators like this compound. By following a standardized protocol involving the sequential addition of specific ion channel blockers, activators, and potentiators, researchers can obtain reliable and reproducible data on CFTR function. The data presented and the workflows provided in these application notes serve as a comprehensive guide for scientists in the field of cystic fibrosis research and drug development.
References
Application Notes and Protocols for Ivacaftor Use in Organoid Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes for a chloride and bicarbonate channel on the apical membrane of epithelial cells.[2][3] Malfunctioning CFTR protein leads to dysregulated ion and water transport, resulting in thick, sticky mucus in various organs, particularly affecting the respiratory and digestive systems.[1]
Patient-derived organoids, specifically intestinal and airway organoids, have emerged as a powerful in vitro model for studying CF pathology and evaluating the efficacy of CFTR modulator therapies. These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic characteristics of the donor's tissue, offering a personalized approach to drug screening and development.
Ivacaftor (VX-770) is a CFTR potentiator, a class of drugs that enhances the channel-open probability (gating) of the CFTR protein at the cell surface. It is particularly effective for CF patients with specific "gating" mutations, such as G551D, where the CFTR protein is present on the cell membrane but functions improperly. Organoid models have been instrumental in assessing the functional restoration of CFTR by this compound and other modulators, primarily through the Forskolin-Induced Swelling (FIS) assay.
These application notes provide a detailed overview of the use of this compound in CF organoid models, including data on its efficacy, comprehensive experimental protocols, and visualizations of the underlying biological pathways and workflows.
Data Presentation: Efficacy of this compound in CF Organoid Models
The primary method for quantifying the response to this compound in CF organoids is the Forskolin-Induced Swelling (FIS) assay. This assay measures the increase in organoid area or volume following stimulation of CFTR channel activity. Forskolin, an adenylyl cyclase activator, increases intracellular cyclic AMP (cAMP) levels, which in turn activates the CFTR channel, leading to chloride and fluid secretion into the organoid lumen and subsequent swelling. In CF organoids with defective CFTR, this swelling is minimal or absent but can be restored by effective CFTR modulators like this compound.
Table 1: Summary of this compound Efficacy in Forskolin-Induced Swelling (FIS) Assays in Patient-Derived Intestinal Organoids
| CFTR Genotype | Treatment | Forskolin Concentration | Swelling Response (Area Under the Curve, AUC, or % increase) | Reference |
| G551D/F508del | This compound | 5 µM | Significant increase in swelling compared to untreated controls | |
| F508del/F508del | This compound + Lumacaftor | 5 µM | Modest increase in swelling (this compound alone has minimal effect) | |
| F508del/F508del | This compound + Tezacaftor + Elexacaftor | Not specified | Significantly larger swelling compared to Tezacaftor/Ivacaftor alone | |
| Rare CFTR Variants | This compound + Tezacaftor + Elexacaftor | 0.128 µM | Variable, with many showing responses within or beyond the range of F508del organoids |
Note: The specific quantitative values for swelling can vary significantly between studies, patients, and experimental conditions. The table provides a qualitative summary of the expected outcomes.
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids from Rectal Biopsies
This protocol outlines the general steps for establishing and maintaining human intestinal organoid cultures.
Materials:
-
Rectal biopsy tissue
-
Chelation buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basement membrane matrix (e.g., Matrigel®)
-
Complete human intestinal organoid growth medium
-
Advanced DMEM/F12
-
Penicillin/Streptomycin
-
Glutamax
-
HEPES
-
N-2 supplement
-
B-27 supplement
-
N-acetylcysteine
-
Growth factors (e.g., EGF, Noggin, R-spondin)
-
ROCK inhibitor (Y-27632)
Procedure:
-
Tissue Digestion: Wash the biopsy tissue with cold PBS. Incubate the tissue in chelation buffer to release the intestinal crypts.
-
Crypt Isolation: Vigorously shake the tube to release the crypts from the tissue. Pellet the crypts by centrifugation and resuspend in basal medium.
-
Plating: Mix the isolated crypts with the basement membrane matrix on ice. Plate droplets of the mixture into pre-warmed culture plates. Allow the matrix to solidify at 37°C.
-
Culture: Overlay the solidified domes with complete human intestinal organoid growth medium supplemented with a ROCK inhibitor for the first few days.
-
Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in a fresh basement membrane matrix.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay for this compound Efficacy Testing
This protocol describes the methodology for performing the FIS assay to measure CFTR function in response to this compound.
Materials:
-
Mature intestinal or airway organoids cultured in a 96-well plate
-
Culture medium
-
Forskolin stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Pre-treatment with this compound:
-
One day prior to the assay, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 3 µM) or vehicle control.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
-
Assay Setup:
-
On the day of the assay, replace the medium with fresh medium containing this compound or vehicle.
-
Place the 96-well plate into the live-cell imaging system and allow it to equilibrate.
-
-
Baseline Imaging:
-
Acquire brightfield images of the organoids in each well at time point 0 (t=0), just before the addition of forskolin.
-
-
Forskolin Stimulation:
-
Add forskolin to the appropriate wells to a final concentration (e.g., 5 µM).
-
-
Time-Lapse Imaging:
-
Acquire images of the organoids at regular intervals (e.g., every 15-30 minutes) for a duration of 1-2 hours.
-
-
Image Analysis:
-
Use image analysis software to measure the total cross-sectional area of the organoids in each well at each time point.
-
Normalize the organoid area at each time point to the area at t=0 to calculate the percentage of swelling.
-
The response to this compound can be quantified by calculating the area under the curve (AUC) of the swelling response over time.
-
Mandatory Visualizations
Signaling Pathway of CFTR Activation and this compound Action
References
Troubleshooting & Optimization
Technical Support Center: Ivacaftor Precipitation in Aqueous Buffer
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of Ivacaftor.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
A1: this compound is a highly hydrophobic molecule with very low aqueous solubility (<0.05 µg/mL).[1][2] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous environment where the drug's concentration exceeds its solubility limit.[3]
Q2: What is the recommended solvent for making an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound.[4] It is soluble up to approximately 25 mg/mL (63.7 mM) in DMSO. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO.
Q3: What is the maximum final concentration of DMSO that is safe for most cell cultures?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can temperature affect this compound's solubility?
A4: Yes, temperature can influence solubility. Gently warming solutions to 37°C can help dissolve this compound or prevent it from precipitating during dilution. One study noted that this compound's aqueous solubility was approximately two-fold higher at 37°C compared to 25°C. However, its potentiation of the CFTR channel appears to be largely temperature-independent in the 23°C to 37°C range.
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: While DMSO is preferred, other organic solvents like ethanol and dimethylformamide (DMF) can also be used. However, their compatibility and toxicity in your specific assay must be verified. Additionally, solubility-enhancing excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) and surfactants (e.g., Polysorbate 80, Poloxamer) can be employed to create more stable aqueous formulations.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues during your experiments.
Issue 1: this compound powder does not fully dissolve in the organic solvent.
-
Possible Cause: The concentration is too high for the solvent volume.
-
Troubleshooting Steps:
-
Verify Solubility Limit: Ensure your target concentration is below the known solubility limit in the chosen solvent (see table below).
-
Increase Solvent Volume: Add more solvent to decrease the concentration.
-
Apply Gentle Agitation: Vortex the solution thoroughly.
-
Use Sonication: Brief sonication can help break up powder aggregates and facilitate dissolution.
-
Apply Gentle Heat: Warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Issue 2: Stock solution is clear, but precipitates form immediately upon dilution into aqueous buffer/medium.
-
Possible Cause: The final concentration in the aqueous medium is supersaturated, leading to rapid precipitation.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous medium to 37°C.
-
While vigorously vortexing or stirring the medium, add the DMSO stock solution drop-by-drop or very slowly. This rapid mixing prevents localized high concentrations.
-
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in the aqueous medium.
-
Use a Co-solvent System: If your assay allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may keep the compound in solution. Remember to adjust your vehicle control accordingly.
-
Issue 3: The final solution is initially clear but becomes cloudy or shows precipitate over time.
-
Possible Cause: The solution is thermodynamically unstable, and the compound is slowly crashing out or forming aggregates.
-
Troubleshooting Steps:
-
Prepare Freshly: Prepare the final working solutions immediately before use.
-
Incorporate Solubilizing Agents: Consider formulating this compound with solubility enhancers. These agents create microscopic structures that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve this compound's aqueous solubility by forming inclusion complexes.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can be used to create stable micellar formulations.
-
-
Data Presentation: this compound Solubility
| Solvent/Medium | Temperature | Solubility | Molar Equivalent (FW: 392.5 g/mol ) | Citation(s) |
| Organic Solvents | ||||
| DMSO | Ambient | ~25 mg/mL | ~63.7 mM | |
| DMSO | Ambient | 39.25 mg/mL | 100 mM | |
| DMSO | Ambient | 252 mg/mL | ~642 mM | |
| DMF | Ambient | ~25 mg/mL | ~63.7 mM | |
| Ethanol | Ambient | ~0.1 mg/mL | ~0.25 mM | |
| Ethanol | Ambient | 1.96 mg/mL | 5 mM | |
| 1-Octanol | Ambient | ~3.9 mM | ~1.53 mg/mL | |
| Aqueous Media | ||||
| Water / Buffer (pH 7.1) | 25°C | <0.05 µg/mL (~62 nM) | 0.062 µM | |
| Water / Buffer (pH 7.4) | 25°C | ~50 nM | 0.05 µM | |
| Water / Buffer (pH 7.1) | 37°C | ~138 nM | 0.138 µM | |
| Aqueous Media (pH 3.0-7.5) | Ambient | <0.001 mg/mL | <2.5 µM |
Note: Solubility values, especially in organic solvents, can vary between suppliers and based on the purity and solid form of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: For 1 mL of a 10 mM solution, calculate the required mass of this compound (M.W. 392.5 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 392.5 g/mol * 1000 mg/g = 3.925 mg
-
Weigh Compound: Accurately weigh 3.925 mg of this compound powder into a sterile, amber glass or polypropylene vial.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the mixture for 1-2 minutes until the solid is fully dissolved. If needed, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Inspect: Visually confirm the solution is clear and free of any particulate matter.
-
Store: Dispense into single-use aliquots to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Pre-warm Medium: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.
-
Calculate Dilution: To prepare a 10 µM solution from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%.
-
Perform Dilution:
-
For 10 mL of final working solution, place 10 mL of the pre-warmed medium into a sterile conical tube.
-
Set a vortex mixer to a medium speed.
-
While the medium is vortexing, add 10 µL of the 10 mM this compound stock solution dropwise into the vortex.
-
-
Mix and Use: Continue vortexing for another 15-30 seconds to ensure homogeneity. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation issues.
Mechanism of Action: this compound as a CFTR Potentiator
Caption: this compound potentiates the CFTR channel to increase chloride transport.
References
- 1. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of this compound Following Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Dissolving Ivacaftor Hydrate for Research Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving Ivacaftor hydrate for experimental use. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound hydrate for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound hydrate for in vitro research.[1][2][3][4] this compound is highly soluble in DMSO, allowing for the creation of concentrated stock solutions that can be further diluted into aqueous cell culture media.
Q2: What is the solubility of this compound hydrate in common laboratory solvents?
A2: this compound hydrate is a hydrophobic compound with very low solubility in water.[5] Its solubility is significantly higher in organic solvents. Please refer to the data summary table below for specific solubility information.
Q3: My this compound hydrate precipitated when I added the DMSO stock solution to my cell culture medium. Why did this happen and how can I prevent it?
A3: This is a common issue known as "crashing out" that occurs when a concentrated organic stock of a hydrophobic compound is rapidly diluted into an aqueous solution. To prevent this, it is crucial to perform a serial dilution and ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity. A detailed protocol for dilution is provided below.
Q4: What is the difference between this compound and this compound hydrate, and does it affect how I dissolve it?
A4: this compound hydrate is a form of this compound that contains water molecules within its crystal structure. For the purpose of dissolving the compound for research, the procedure is the same for both forms. The primary challenge remains its inherent hydrophobicity.
Q5: How should I store my this compound hydrate stock solution?
A5: this compound hydrate stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that solubility can be affected by factors such as temperature, sonication, and the specific form of the compound (e.g., hydrate, crystalline vs. amorphous).
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | ~25 | ~63.7 | Cayman Chemical |
| DMSO | 39.25 | 100 | Tocris Bioscience |
| DMSO | 50 | 127.39 | MedchemExpress |
| DMSO | 252 | 642.05 | TargetMol (with sonication) |
| Ethanol | ~0.1 | ~0.25 | Cayman Chemical |
| Ethanol | 1.96 | 5 | Tocris Bioscience |
| Water | < 0.001 | Insoluble | Multiple Sources |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Hydrate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrate in DMSO.
Materials:
-
This compound hydrate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound hydrate. The molecular weight of this compound is 392.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 392.5 g/mol * (1000 mg / 1 g) = 3.925 mg
-
-
Weigh the this compound hydrate powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.925 mg of this compound hydrate.
-
Vortex the solution vigorously until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particles.
-
If the compound does not fully dissolve , sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Serial Dilution of this compound Hydrate Stock Solution for Cell Culture Assays
This protocol provides a step-by-step guide to dilute the 10 mM DMSO stock solution into your aqueous cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound hydrate stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by your experiment)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound hydrate for your experiment (e.g., 10 µM).
-
Prepare an intermediate dilution of the stock solution in cell culture medium. This is a critical step to avoid precipitation.
-
For a final concentration of 10 µM, you can make a 1:100 intermediate dilution of your 10 mM stock to get a 100 µM solution. To do this, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
-
Prepare the final working solution. Add the required volume of the intermediate dilution to your final volume of cell culture medium.
-
To achieve a final concentration of 10 µM from a 100 µM intermediate stock, you would perform a 1:10 dilution. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to get a final volume of 1 mL.
-
-
Always prepare a vehicle control. This control should contain the same final concentration of DMSO as your experimental samples. In the example above, the final DMSO concentration would be 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound hydrate powder will not dissolve in DMSO. | Insufficient mixing or sonication. | Continue to vortex and/or sonicate the solution. Gentle warming to 37°C may also help. |
| The concentration is too high for the volume of DMSO. | Re-calculate the required mass and volume. Add more DMSO to decrease the concentration. | |
| Precipitate forms immediately upon adding DMSO stock to cell culture medium. | Rapid dilution and solvent exchange ("crashing out"). | Follow the serial dilution protocol provided above. Always add the DMSO stock to the aqueous medium, not the other way around. |
| The final concentration of this compound hydrate exceeds its aqueous solubility. | Decrease the final working concentration of the compound. | |
| The cell culture medium is cold. | Always use pre-warmed (37°C) cell culture medium for dilutions. | |
| Precipitate forms over time in the incubator. | The compound is unstable in the aqueous environment at 37°C. | Prepare fresh working solutions immediately before use. |
| Interaction with components in the cell culture medium (e.g., serum proteins). | Consider reducing the serum concentration if your experiment allows. |
Visualizations
Caption: A step-by-step workflow for dissolving this compound hydrate.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ivacaftor for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Ivacaftor in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound for in vitro experiments can vary significantly depending on the cell type, the specific CFTR mutation being studied, and the assay being used. Recent studies have revealed that this compound can stimulate CFTR channels at picomolar concentrations.[1] However, historically, and in many cell-based assays, concentrations in the nanomolar to micromolar range have been utilized. For instance, in vitro studies to potentiate G551D CFTR have often used concentrations around 100 nM.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is the mechanism of action of this compound?
A2: this compound is a CFTR potentiator.[3][4] It works by binding to the CFTR protein at the cell surface and increasing the probability that the channel is open, thereby enhancing chloride ion transport across the cell membrane.[5] This action helps to restore the function of mutated CFTR proteins that are present on the cell surface but have a gating defect (Class III mutations), such as the G551D mutation. It is thought to function as an allosteric modulator.
Q3: Is this compound effective for all CFTR mutations?
A3: No, this compound is most effective for CFTR mutations that result in a defective gating function (Class III mutations), where the CFTR protein is present at the cell surface but does not open properly. Its efficacy has been demonstrated for several such mutations, including G551D. For mutations that lead to a lack of protein at the cell surface, such as the F508del mutation (a Class II mutation), this compound monotherapy is not effective. However, it is used in combination with corrector drugs (like Lumacaftor, Tezacaftor, and Elexacaftor) that help traffic the F508del-CFTR protein to the cell surface.
Q4: How should I prepare this compound for in vitro use, considering its low solubility?
A4: this compound has very low aqueous solubility (<0.05 µg/mL). Therefore, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be diluted in the cell culture medium to the final desired concentration. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Recent research highlights that the aqueous solubility of this compound is around 60 nM, which is much lower than previously thought, suggesting that some historical in vitro studies may have used supersaturated solutions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low potentiation of CFTR activity observed. | 1. Suboptimal this compound concentration.2. The specific CFTR mutation is not responsive to this compound monotherapy.3. Low expression of the mutant CFTR protein at the cell surface.4. Issues with the experimental assay. | 1. Perform a dose-response experiment to determine the optimal concentration (from pM to µM range).2. Verify that the mutation is a gating (Class III) mutation. For trafficking mutations (e.g., F508del), a corrector is needed in combination with this compound.3. Confirm protein expression and localization using techniques like Western blotting or immunofluorescence.4. Ensure the assay (e.g., Ussing chamber, patch-clamp) is properly calibrated and functional. Use appropriate positive and negative controls. |
| High variability between experimental replicates. | 1. Inconsistent this compound concentration due to poor solubility and precipitation.2. Cell culture variability. | 1. Ensure the this compound stock solution is fully dissolved and well-mixed before each use. Vortex the final diluted solution before adding it to the cells. Prepare fresh dilutions for each experiment.2. Maintain consistent cell seeding densities, passage numbers, and culture conditions. |
| Observed cytotoxicity or off-target effects. | 1. High concentration of this compound.2. High concentration of the solvent (e.g., DMSO). | 1. Lower the concentration of this compound. Even though it has a good safety profile, high concentrations can be detrimental.2. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Precipitation of this compound in the culture medium. | 1. Exceeding the aqueous solubility limit of this compound. | 1. Use a lower final concentration of this compound. The true aqueous solubility is around 60 nM. For higher concentrations, ensure thorough mixing and be aware that the compound may not be fully in solution. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound from Literature
| Concentration Range | Cell/Assay Type | Mutation | Observed Effect | Reference |
| Picomolar (K₀.₅ ~1.5 nM) | Cell-free membrane patches | G551D, ΔF508 | Robust current stimulation | |
| ~100 nM | In vitro potentiation assays | G551D | Effective potentiation | |
| 0.1 µM | Human Nasal Epithelial (HNE) cells (Ussing Chamber) | F508del (with correctors) | Increased constitutive CFTR activity | |
| 0.1 µM | Intestinal organoids | F508del | Functional measurement of CFTR | |
| 1 µM | Human Nasal Epithelial (HNE) cells (Ussing Chamber) | Various residual function mutations | Increased chloride current | |
| 100 nM - 10 µM | Various in vitro studies | Various | Historically used range, may be supersaturated |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
This protocol outlines the measurement of CFTR-mediated chloride secretion in polarized epithelial cells (e.g., human bronchial epithelial cells) cultured on permeable supports.
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells or other suitable epithelial cells on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable support in a modified Ussing chamber. Perfuse both the apical and basolateral sides with symmetrical Ringer's solution. Maintain the temperature at 37°C and continuously bubble the solutions with 95% O₂/5% CO₂.
-
Basal Measurement: Measure the baseline short-circuit current (Isc) after clamping the transepithelial voltage to 0 mV.
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents.
-
CFTR Activation: Add a cAMP agonist, such as forskolin (e.g., 10 µM), to the basolateral chamber to activate CFTR.
-
This compound Potentiation: Add this compound at the desired concentration to the apical chamber and record the increase in Isc, which represents the potentiation of CFTR-mediated chloride secretion.
-
CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
Protocol 2: YFP-Based Halide Influx Assay
This high-throughput assay measures CFTR function by detecting the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx.
-
Cell Line: Use a cell line (e.g., Fischer Rat Thyroid - FRT cells) stably co-expressing the desired CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence. For trafficking mutants like F508del, incubate at a lower temperature (e.g., 27°C) for 18-24 hours to promote cell surface expression.
-
Assay Buffer Preparation: Prepare a chloride-containing buffer (e.g., PBS) and an iodide-containing buffer (PBS with sodium iodide replacing sodium chloride).
-
Compound Addition: Wash the cells with the chloride-containing buffer. Add the chloride buffer containing this compound and a cAMP agonist (e.g., forskolin) and incubate for a specified time (e.g., 10-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record the baseline YFP fluorescence.
-
Iodide Influx: Add the iodide-containing buffer to the wells to initiate halide influx through open CFTR channels.
-
Data Acquisition: Continuously measure the YFP fluorescence over time. The rate of fluorescence quenching is proportional to the iodide influx and thus to CFTR activity.
Visualizations
Caption: Mechanism of action of this compound as a CFTR potentiator.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Cystic fibrosis drug this compound stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 2. Plasma and cellular this compound concentrations in patients with CF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Ivacaftor Solubility: A Technical Support Guide for Researchers
For researchers and drug development professionals, achieving accurate and consistent solubility of Ivacaftor is critical for reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving this compound in DMSO and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with moderate to low solubility in other organic solvents. Its aqueous solubility is extremely low. The table below summarizes the solubility data from various sources.
| Solvent | Solubility | Concentration (mM) | Source |
| DMSO | ~25 mg/mL | ~63.7 mM | [1] |
| DMSO | 252 mg/mL | 642.05 mM | [2] |
| DMSO | 78 mg/mL | 198.7 mM | [3] |
| Anhydrous DMSO | ~0.77 M | 770 mM | [4][5] |
| DMF | ~25 mg/mL | ~63.7 mM | |
| Ethanol | ~0.1 mg/mL | ~0.25 mM | |
| Ethanol | ~3.1 mM | 3.1 mM | |
| Ethanol | < 1 mg/mL | < 2.55 mM | |
| Ethanol | 4.50 mg/mL | 11.46 mM | |
| Methanol | 1.98 mg/mL | 5.04 mM | |
| Acetonitrile | 1.78 mg/mL | 4.54 mM | |
| Acetone | 27.87 mg/mL | 71.01 mM | |
| Tetrahydrofuran | 26.55 mg/mL | 67.64 mM | |
| Methyl ethyl ketone | 44.71 mg/mL | 113.91 mM | |
| 1-Octanol | ~3.9 mM | 3.9 mM | |
| Water | < 0.001 mg/mL (practically insoluble) | < 0.0025 mM | |
| Aqueous Saline (pH 7.1) | ~62 nM | 0.000062 mM |
Q2: My this compound is not dissolving completely in DMSO, what should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Sonication is frequently recommended to aid in the dissolution of this compound in DMSO.
-
Warming: Gentle warming can assist in dissolving the compound. However, be cautious about the temperature to avoid degradation.
-
Solvent Quality: Ensure you are using high-purity, anhydrous (dry) DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.
-
Purge with Inert Gas: For preparing stock solutions, it is suggested to purge the solvent with an inert gas.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh the desired amount of this compound crystalline solid and add the appropriate volume of high-purity DMSO. Sonication is recommended to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in DMSO solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for at least one month or at -80°C for up to six months. It is recommended to avoid repeated freezing and thawing of the stock solution.
Q5: I observed precipitation when diluting my this compound-DMSO stock solution in aqueous media. How can I prevent this?
A5: this compound is poorly soluble in aqueous solutions, and precipitation upon dilution of a DMSO stock is a common issue. To mitigate this:
-
Stepwise Dilution: Perform dilutions in a stepwise manner to avoid a rapid change in solvent composition.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium or aqueous buffer as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Use of Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and Tween 80 to improve solubility and prevent precipitation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common problems encountered during the dissolution of this compound.
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (crystalline solid, MW: 392.49 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh out 3.925 mg of this compound powder.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
-
Adding Solvent:
-
Using a calibrated micropipette, add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solid is completely dissolved. A clear solution should be obtained.
-
Visually inspect the solution against a light source to ensure no particulate matter is present.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature, protected from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This will minimize freeze-thaw cycles.
-
Protocol for Diluting this compound-DMSO Stock in Aqueous Media for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation, it is often beneficial to perform an intermediate dilution.
-
For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 by adding 10 µL of the stock to 90 µL of sterile culture medium. Mix gently by pipetting.
-
-
Final Dilution:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock or intermediate solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix immediately but gently by inverting the tube or by slow pipetting to ensure homogeneity and prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium.
-
Note: The final DMSO concentration should be kept consistent across all experimental conditions, including the vehicle control, to account for any solvent effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CFTR | Autophagy | TargetMol [targetmol.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Cystic fibrosis drug this compound stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystic fibrosis drug this compound stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
Technical Support Center: Managing Ivacaftor Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Ivacaftor in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cellular models?
A1: The primary documented off-target effects of this compound in in vitro systems include mitochondrial dysfunction, inhibition of cytochrome P450 enzymes, and modulation of other ion channels. Specifically, studies have shown that this compound can induce mitochondrial fragmentation, act as a weak inhibitor of CYP3A and P-glycoprotein (P-gp), and potentially affect the function of channels like the epithelial sodium channel (ENaC).[1][2] At higher concentrations, dose-dependent cytotoxicity has also been observed in various cell lines.[3]
Q2: At what concentrations are this compound's off-target effects typically observed?
A2: Off-target effects are generally seen at concentrations higher than those required for CFTR potentiation. For instance, combined treatment with 10 µM lumacaftor and 0.1 µM this compound induced mitochondrial fragmentation.[2][4] Significant cytotoxicity in Calu-3 lung epithelial cells was noted at this compound concentrations of 10 µg/mL and higher. It is crucial to determine the optimal concentration for CFTR potentiation in your specific cell model to minimize off-target effects.
Q3: Can this compound treatment affect the stability of the proteins I am studying?
A3: Yes, particularly in combination with CFTR correctors. Chronic administration of this compound has been shown to cause a dose-dependent reversal of the correction of ΔF508-CFTR mediated by the corrector VX-809. In some cellular models, this compound has been observed to destabilize the F508del-CFTR protein, leading to a reduced amount of mature protein in the epithelium.
Q4: How can I mitigate this compound-induced cytotoxicity in my cell cultures?
A4: To mitigate cytotoxicity, it is essential to perform a dose-response curve to identify the lowest effective concentration for your experiment. Ensure that the solvent concentration (e.g., DMSO) is kept to a minimum and does not contribute to cell death. If cytotoxicity remains an issue, consider alternative formulations, such as nanoparticle-based delivery systems, which have been shown to reduce cellular accumulation and toxicity of this compound.
Q5: Are there any known interactions of this compound with other commonly used lab reagents?
A5: this compound is a sensitive substrate for CYP3A enzymes. Therefore, co-administration with strong CYP3A inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) should be avoided in your experimental design, as they can significantly alter this compound's effective concentration. Grapefruit juice, which contains CYP3A inhibitors, should also not be used in any in vivo or cell culture media.
Troubleshooting Guides
Issue 1: Observing Mitochondrial Fragmentation Unrelated to Experimental Goals
Symptoms:
-
Changes in mitochondrial morphology (fragmented, punctate appearance) upon this compound treatment, confirmed by microscopy.
-
Decreased mitochondrial complex I-III activity.
-
No significant change in cell viability or mitochondrial membrane potential at the concentrations used.
Possible Causes:
-
This compound, especially in combination with correctors like Lumacaftor, can directly induce mitochondrial fission.
-
The concentrations of this compound or other modulators being used are too high.
Troubleshooting Steps:
-
Confirm Mitochondrial Morphology: Use a mitochondrial-specific fluorescent probe (e.g., MitoTracker) and confocal microscopy to visualize mitochondrial structure.
-
Quantitative Analysis: Employ image analysis software to quantify mitochondrial morphology (e.g., aspect ratio, form factor).
-
Dose-Response Evaluation: Perform a concentration-response experiment to determine the threshold at which mitochondrial fragmentation occurs and compare it to the concentration required for CFTR potentiation.
-
Control Experiments: Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial fragmentation (e.g., a known mitochondrial toxin).
-
Consider Treatment Duration: Investigate if shorter incubation times with this compound can achieve the desired on-target effect without inducing significant mitochondrial changes.
Issue 2: Inconsistent Results in Drug Interaction Studies
Symptoms:
-
Unexpected potentiation or inhibition of a co-administered compound.
-
Variability in the metabolic profile of this compound or other test compounds.
Possible Causes:
-
This compound is a weak inhibitor of CYP3A and P-glycoprotein (P-gp), which can affect the metabolism and transport of other compounds.
-
This compound and its metabolites have the potential to inhibit CYP2C9.
-
The cell line used may have variable expression of key metabolizing enzymes and transporters.
Troubleshooting Steps:
-
Characterize Your Cellular Model: Determine the expression levels of relevant CYP enzymes (especially CYP3A4) and transporters (like P-gp) in your chosen cell line.
-
CYP3A4 Activity Assay: Perform a cell-based CYP3A4 activity assay to directly measure the inhibitory effect of this compound in your system.
-
P-gp Inhibition Assay: Use a P-gp substrate (e.g., Digoxin, Hoechst 33342) to assess the impact of this compound on P-gp-mediated transport.
-
Include Appropriate Controls: Use known inhibitors and inducers of CYP3A4 and P-gp as positive and negative controls in your experiments.
-
Metabolite Analysis: If possible, use techniques like LC-MS/MS to analyze the formation of this compound metabolites (M1 and M6) and their potential contribution to the observed effects.
Quantitative Data Summary
| Off-Target Effect | Cellular Model | This compound Concentration | Observed Effect | Citation |
| Mitochondrial Fragmentation | IB3-1, S9, C38 cells | 0.1 µM (with 10 µM Lumacaftor) | Induced fragmented mitochondrial morphology. | |
| Cytotoxicity | Calu-3 cells | 15 µg/mL | Cell viability reduced to 56.4 ± 9.0%. | |
| Calu-3 cells | 20 µg/mL | Cell viability reduced to 17.4 ± 0.6%. | ||
| A549 cells | ≥ 8 µg/mL | Toxic to cells. | ||
| CYP3A4 Inhibition | In vitro study | Not specified | Weak inhibitor. Co-administration with midazolam increased its exposure 1.5-fold. | |
| P-gp Inhibition | In vitro study | Not specified | Weak inhibitor. Co-administration with digoxin increased its exposure 1.3-fold. | |
| Caco-2 cells | IC50 = 0.17 µM | Inhibition of P-gp. | ||
| Lipid-reconstituted hP-gp | IC50 = 0.27 ± 0.05 µM | Inhibition of Hoechst 33342 transport. | ||
| Protein Destabilization | Primary CF HBE cells (ΔF508/ΔF508) | Dose-dependent | Reversal of VX-809-mediated CFTR correction. | |
| BHK-21 cells | Not specified | Increased turnover of corrected ΔF508 CFTR. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
Objective: To qualitatively and quantitatively assess changes in mitochondrial morphology in response to this compound treatment.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Treatment: Treat cells with the desired concentrations of this compound, vehicle control, and a positive control for mitochondrial fragmentation for the specified duration.
-
Staining: Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to process the images.
-
Quantify mitochondrial morphology using metrics such as:
-
Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. A lower aspect ratio indicates a more fragmented morphology.
-
Form Factor: A measure of particle shape that describes the complexity and branching of the mitochondrial network.
-
Fragmentation Index: The ratio of "spot" to "ridge" textures within the mitochondrial image.
-
-
Protocol 2: Cell-Based CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on CYP3A4 activity in a cellular context.
Methodology:
-
Cell Culture: Use a cell line with stable and detectable CYP3A4 expression (e.g., HepG2 cells or engineered cell lines).
-
Treatment: Pre-incubate cells with varying concentrations of this compound or a known CYP3A4 inhibitor (e.g., ketoconazole) for a short period.
-
Substrate Addition: Add a fluorescent CYP3A4 substrate (e.g., a luminogenic substrate from a commercial kit) to the cells.
-
Incubation: Incubate for a time sufficient to allow for substrate metabolism.
-
Signal Detection: Measure the fluorescent or luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of CYP3A4 inhibition by comparing the signal from this compound-treated cells to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Overview of this compound's primary off-target effects in cellular models.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and this compound in Immortalized Cystic Fibrosis Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of drug delivery behavior for inhalable amorphous nanoparticle formulations in a human lung epithelial cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and this compound in Immortalized Cystic Fibrosis Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ivacaftor Bioavailability in Preclinical Research
Welcome to the technical support center for researchers and drug development professionals working on improving the oral bioavailability of Ivacaftor in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and highly variable plasma concentrations of this compound in our fasted animal models. What could be the cause and how can we improve this?
A1: This is a common issue stemming from this compound's poor aqueous solubility (<0.05 µg/mL) and high lipophilicity (log P between 5.0 and 5.8).[1][2][3] In a fasted state, the absence of dietary fats leads to inefficient solubilization and absorption in the gastrointestinal tract.
Troubleshooting Steps:
-
Lipid-Based Formulations: Consider formulating this compound in a lipid-based delivery system. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have been shown to significantly enhance bioavailability in beagle dogs by forming a fine nanoemulsion upon contact with gastrointestinal fluids, thereby improving drug solubilization.[4][5]
-
Amorphous Solid Dispersions: Another strategy is to use amorphous solid dispersions to improve the dissolution rate.
-
Inclusion Complexes: Cyclodextrin inclusion complexes, particularly with hydroxypropyl-β-cyclodextrin (HP-β-CD), have demonstrated the ability to increase the aqueous solubility and oral bioavailability of this compound in mice.
Q2: Our study protocol requires administration in both fed and fasted states, and we are seeing a significant "food effect" with much higher exposure in the fed group. How can we mitigate this?
A2: The positive food effect, where bioavailability increases 2.5- to 4-fold when administered with fat-containing food, is a well-documented characteristic of this compound. This creates challenges for consistent dosing and translation to clinical scenarios. The primary goal is to develop a formulation that mimics the fed state's absorption enhancement, even in fasted conditions.
Troubleshooting Steps:
-
SNEDDS Formulation: A SNEDDS formulation has been demonstrated to eliminate the positive food effect in beagle dogs. The bioavailability of this compound in a SNEDDS formulation was nearly identical in both fed and fasted states. This is because the lipid-based system provides the necessary components for solubilization that are otherwise absent in a fasted state.
Q3: We are considering a lipid-based formulation. What are the key components and how do we select them?
A3: Developing a successful lipid-based formulation like SNEDDS involves careful selection of an oil phase, a surfactant, and a co-surfactant.
Troubleshooting Steps:
-
Oil Phase Selection: The primary criterion is high solubility of this compound in the oil. A novel double-headed miscellaneous lipid (DHML) has shown excellent results, demonstrating higher this compound solubility compared to other oils.
-
Surfactant and Co-surfactant Screening: The choice of surfactant and co-surfactant is critical for the formation of a stable nanoemulsion. Tween 80 (surfactant) and Transcutol HP (co-surfactant) have been used effectively. The optimal ratio of these components should be determined by constructing pseudo-ternary phase diagrams to identify the region of nanoemulsion formation.
Q4: Does lymphatic transport play a significant role in this compound absorption, and should we be designing formulations to target it?
A4: While this compound's high lipophilicity suggests potential for lymphatic uptake, studies in mesenteric lymph duct cannulated rats have shown that lymphatic transport plays only a minor role in its overall intestinal absorption. The contribution to total bioavailability was found to be less than 6%.
Quantitative Data Summary
The following tables summarize key pharmacokinetic data from animal studies aimed at improving this compound bioavailability.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Beagle Dogs
| Formulation | State | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| IVA-Suspension | Fasted | 289.4 ± 123.7 | 2.5 ± 0.5 | 1459.8 ± 567.8 | 23.35 |
| IVA-Suspension | Fed | 1025.6 ± 345.8 | 2.8 ± 0.4 | 6251.2 ± 1890.4 | 100 (Reference) |
| IVA-SNEDDS | Fasted | 1689.7 ± 456.2 | 2.2 ± 0.6 | 9604.5 ± 2546.7 | 153.63 |
| IVA-SNEDDS | Fed | 1543.9 ± 501.3 | 2.4 ± 0.5 | 9370.1 ± 2890.1 | 149.89 |
Data adapted from Miao et al., 2022.
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Animal Model | Oral Bioavailability (%) |
| Aqueous Suspension | Jugular vein cannulated rats | 18.4 ± 3.2 |
| Oil Solution | Jugular vein cannulated rats | 16.2 ± 7.8 |
Data adapted from Pozniak et al., 2024.
Table 3: Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Tmax (h) | Fold Increase in AUC |
| Kalydeco® Tablets | 2.96 | 1 (Reference) |
| IVA/HP-β-CD Complex | 7.05 | 2 |
Data adapted from a study on cyclodextrin-based inclusion complexes.
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of an this compound-SNEDDS Formulation
-
Objective: To prepare a Self-Nanoemulsifying Drug Delivery System (SNEDDS) of this compound and evaluate its pharmacokinetic profile in beagle dogs in both fed and fasted states.
-
Materials: this compound, double-headed miscellaneous lipid (DHML, oil phase), Tween 80 (surfactant), Transcutol HP (co-surfactant).
-
Methods:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. DHML was identified as a high-solubility oil phase.
-
Formulation Optimization: Construct pseudo-ternary phase diagrams to determine the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion upon aqueous dispersion. An optimized formulation consisted of DHML, Tween 80, and Transcutol HP in a 2:2:1 weight ratio.
-
Animal Study Design:
-
Animals: Male beagle dogs (10-12 kg).
-
Study Type: An open-label, four-cycle, four-sequence, two-treatment, cross-feeding, and fasting study.
-
Treatments:
-
IVA-Suspension (150 mg this compound)
-
IVA-SNEDDS (equivalent to 150 mg this compound)
-
-
Conditions:
-
Fasted: Animals fasted for 12 hours prior to dosing, followed by oral gavage with 50 mL of water.
-
Fed: Animals fasted for 12 hours, then fed a standard diet 30 minutes before dosing.
-
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) after administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
-
Protocol 2: Evaluation of this compound Bioavailability and Lymphatic Transport in Rats
-
Objective: To determine the oral bioavailability of this compound from different formulations and quantify its lymphatic transport in rats.
-
Materials: this compound, methylcellulose, castor oil.
-
Methods:
-
Formulation Preparation:
-
Aqueous Suspension: this compound suspended in an aqueous solution of methylcellulose.
-
Oil Solution: this compound dissolved in castor oil.
-
-
Animal Study Design:
-
Animals: Male rats with jugular vein cannulas. For lymphatic transport studies, use anesthetized mesenteric lymph duct cannulated rats.
-
Dosing: Administer the formulations via oral gavage. An intravenous dose is also administered to a separate group to determine absolute bioavailability.
-
-
Sample Collection:
-
Blood: Collect blood samples from the jugular vein cannula at various time points.
-
Lymph: In cannulated rats, collect lymph from the mesenteric lymph duct.
-
-
Pharmacokinetic Analysis:
-
Analyze this compound concentrations in serum and lymph.
-
Calculate oral bioavailability by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
-
Determine the contribution of lymphatic transport to overall bioavailability.
-
-
Visualizations
References
- 1. This compound pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of this compound Following Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced the Food Effect and Enhanced the Oral Bioavailability of this compound by Self-Nanoemulsifying Drug Delivery System (SNEDDS) Using a New Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Reduced the Food Effect and Enhanced the Oral Bioavailability of this compound by Self-Nanoemulsifying Drug Delivery System (SNEDDS) Using a New Oil Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ivacaftor Instability in Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of Ivacaftor in long-term experimental settings. By understanding the factors that affect its stability and following recommended protocols, users can ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: this compound has very low solubility in water (<0.05 µg/mL) and is prone to degradation under certain conditions.[1] The primary cause of instability in experimental settings is its susceptibility to alkaline hydrolysis.[2] Studies have shown that this compound significantly degrades under alkaline hydrolytic stress, while it remains relatively stable under acidic, neutral, photolytic, thermal, or oxidative stress.[2] Therefore, maintaining an appropriate pH is critical for long-term experiments.
Q2: What is the recommended solvent and storage procedure for this compound stock solutions?
A2: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) for stock solutions. For in-vivo use in animal models, a suspension can be prepared using methylcellulose and a wetting agent like sodium dodecyl sulfate (SDS) in sterile water.[3] Stock solutions in DMSO should be aliquoted into light-protected tubes and stored at -20°C or -80°C for long-term stability. For short-term storage (up to one week), aqueous suspensions for in-vivo use can be stored at 4°C.[3]
Q3: Why are my experimental results with this compound inconsistent over time?
A3: Inconsistent results in long-term experiments are often linked to the degradation of this compound in the experimental medium. This can be caused by several factors, including the pH of the culture medium, temperature, and the frequency of media changes. As this compound degrades, its effective concentration decreases, leading to diminished biological activity and variability in results. Some in vitro studies have also noted that chronic application of this compound can, in some contexts, destabilize the CFTR protein it is meant to potentiate, which could also contribute to varied outcomes.
Q4: How often should I replace the medium containing this compound in my long-term cell culture experiments?
A4: The frequency of media changes depends on the specific experimental conditions (e.g., cell type, culture density, medium pH). Given this compound's half-life of 12-14 hours in vivo, and its susceptibility to degradation, it is recommended to replace the medium every 24 to 48 hours to maintain a consistent and effective concentration of the compound. For experiments lasting several days or weeks, regular replenishment is crucial for obtaining reliable data.
Q5: What are the known degradation products of this compound?
A5: Under alkaline conditions, this compound undergoes hydrolysis, leading to the formation of several degradation products. The primary active metabolite of this compound is hydroxymethyl-ivacaftor (M1), which has about one-sixth the potency of the parent drug. An inactive metabolite, this compound-carboxylate (M6), is also formed. Forced degradation studies have identified at least four distinct alkaline hydrolytic degradation products.
Troubleshooting Guide
This section addresses common problems encountered during long-term experiments with this compound.
Problem: Decreasing Drug Efficacy Over Time
| Potential Cause | Recommended Action |
| This compound Degradation | The compound may be degrading in the culture medium due to factors like pH or temperature. |
| Solution: Increase the frequency of media changes (e.g., every 24 hours). Ensure the pH of the culture medium is maintained within a stable, non-alkaline range. Prepare fresh working solutions from frozen stock for each media change. | |
| Cellular Resistance/Adaptation | Cells may adapt to the continuous presence of the drug over long periods. |
| Solution: If possible, design experiments with intermittent dosing schedules. Analyze cellular markers to check for changes in CFTR expression or function over the course of the experiment. | |
| Incorrect Storage | Improper storage of stock solutions can lead to gradual degradation before use. |
| Solution: Store DMSO stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. Protect all solutions from light. |
Problem: High Variability Between Experimental Replicates
| Potential Cause | Recommended Action |
| Inconsistent Dosing | Inaccurate pipetting or non-homogenous drug solution can lead to different effective concentrations across wells or plates. |
| Solution: Ensure the this compound working solution is thoroughly mixed before each use. Use calibrated pipettes for accurate dispensing. | |
| Edge Effects in Plates | Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell viability or response. |
| Solution: Avoid using the outermost wells for critical measurements. Fill outer wells with sterile water or PBS to maintain humidity. | |
| Lot-to-Lot Variability of this compound | Different batches of commercially sourced this compound may have slight variations in purity or stability. |
| Solution: Whenever possible, use a single, large batch of this compound for an entire set of long-term experiments. Perform a quality control check on new batches. |
Data Summary Tables
Table 1: this compound Stability Under Forced Degradation Conditions
| Stress Condition | Condition Details | Observed Degradation | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 24h | Significant Degradation | |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Stable | |
| Neutral Hydrolysis | Water at 80°C for 24h | Stable | |
| Oxidative Stress | 30% H₂O₂ at RT for 24h | Stable | |
| Thermal Stress | 60°C for 7 days | Stable | |
| Photolytic Stress | UV light (254 nm) for 7 days | Stable |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Aqueous Solubility | < 0.05 µg/mL | |
| Plasma Protein Binding | ~99% | |
| Half-life (in vivo) | 12-14 hours | |
| Primary Metabolism | CYP3A4 and CYP3A5 | |
| Active Metabolite | M1 (hydroxymethyl-ivacaftor) | |
| Inactive Metabolite | M6 (this compound-carboxylate) |
Experimental Protocols
Protocol 1: Preparation of Stable this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Add the DMSO to the this compound powder.
-
Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Once dissolved, aliquot the stock solution into single-use, sterile, light-protected tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the tubes clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -80°C for long-term stability.
Protocol 2: Quality Control of this compound Working Solutions
Objective: To verify the concentration and purity of this compound in working solutions using HPLC.
Materials:
-
This compound working solution (diluted in culture medium or buffer)
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm)
-
Mobile phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)
-
Reference standard of this compound
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of the this compound reference standard in the same diluent as the working solution to create a calibration curve.
-
Sample Preparation: Collect a sample of the freshly prepared working solution. If necessary, perform a protein precipitation step (e.g., with acetonitrile) for samples diluted in complex media. Centrifuge to pellet proteins and use the supernatant for analysis.
-
HPLC Analysis:
-
Set up the HPLC method. A common mobile phase involves a gradient of acetonitrile and 0.1% formic acid in water at a flow rate of ~1 mL/min.
-
Set the UV detection wavelength to an appropriate value (e.g., 260 nm or 310 nm).
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample from the working solution.
-
-
Data Analysis:
-
Determine the retention time of this compound from the standard injections.
-
Identify the this compound peak in the sample chromatogram.
-
Quantify the concentration of this compound in the working solution using the calibration curve.
-
Examine the chromatogram for the presence of additional peaks, which may indicate degradation products.
-
Visualizations
Signaling and Experimental Workflows
References
Technical Support Center: Overcoming a Major Hurdle in Cystic Fibrosis Therapy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the complexities of overcoming the limitations of ivacaftor monotherapy in cystic fibrosis (CF) patients with the F508del mutation in the CFTR protein.
The F508del mutation is the most common cause of CF and results in a dual defect: 1) improper protein folding and trafficking, leading to a reduced quantity of CFTR protein at the cell surface, and 2) a gating defect in the small amount of protein that does reach the cell surface.[1] this compound, a CFTR potentiator, effectively addresses the gating defect but has limited efficacy as a monotherapy for F508del-CFTR due to the scarcity of the protein at the cell membrane.[2] This guide provides in-depth information, troubleshooting advice, and detailed protocols to aid in the research and development of more effective combination therapies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound monotherapy not effective for most patients with the F508del mutation?
A1: The primary reason for the limited efficacy of this compound monotherapy in individuals homozygous for the F508del mutation is the severe reduction of CFTR protein at the apical surface of epithelial cells. The F508del mutation causes the CFTR protein to misfold within the endoplasmic reticulum, leading to its premature degradation. This compound is a potentiator, meaning it enhances the channel opening probability (gating) of CFTR proteins that are already present at the cell membrane. With very few F508del-CFTR channels reaching the cell surface, this compound has a minimal number of targets to act upon, resulting in a negligible clinical benefit when used alone.
Q2: What are "correctors" and how do they help overcome the limitations of this compound?
A2: Correctors are small molecules designed to address the primary defect of the F508del mutation – the misfolding and trafficking of the CFTR protein. They function as pharmacological chaperones, assisting the F508del-CFTR protein to fold into a more stable conformation, thereby allowing it to escape degradation and traffic to the cell surface. By increasing the density of F508del-CFTR channels at the cell membrane, correctors provide more targets for the potentiator this compound to act upon. This synergistic action of a corrector (increasing the number of channels) and a potentiator (improving the function of those channels) leads to a more significant restoration of chloride transport and greater clinical benefit than either agent alone.
Q3: What are the different generations of CFTR correctors?
A3: CFTR correctors have evolved to improve efficacy. Lumacaftor was one of the first correctors developed. Tezacaftor, a second-generation corrector, offered an improved safety profile and drug-drug interaction profile compared to lumacaftor. Elexacaftor is a next-generation corrector that acts via a different mechanism than lumacaftor and tezacaftor, leading to a more significant increase in the amount of functional F508del-CFTR at the cell surface when used in combination.
Q4: What is the rationale behind the triple-combination therapy (elexacaftor/tezacaftor/ivacaftor)?
A4: The triple-combination therapy, consisting of two correctors (elexacaftor and tezacaftor) and one potentiator (this compound), represents a significant advancement in CF treatment for patients with at least one F508del allele. The two correctors have distinct and complementary mechanisms of action that result in a greater rescue of F508del-CFTR processing and trafficking than either corrector alone. This enhanced correction, combined with the potentiating effect of this compound, leads to a substantial improvement in CFTR function and clinical outcomes, including lung function and quality of life.
Data Presentation: Efficacy of CFTR Modulator Therapies in F508del Patients
The following tables summarize the clinical efficacy of this compound monotherapy and various combination therapies in patients with the F508del-CFTR mutation.
Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) from Baseline
| Therapy | Patient Population | Change in ppFEV1 (Percentage Points) | Reference |
| This compound Monotherapy | F508del Homozygous | No significant improvement | |
| Lumacaftor/Ivacaftor | F508del Homozygous | -0.3 to 2.6 | |
| Tezacaftor/Ivacaftor | F508del Homozygous | 3.75 to 4.0 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del Homozygous | 10.0 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del Heterozygous (with minimal function mutation) | 13.8 to 14.3 |
Table 2: Change in Sweat Chloride Concentration from Baseline
| Therapy | Patient Population | Change in Sweat Chloride (mmol/L) | Reference |
| This compound Monotherapy | F508del Homozygous | -2.9 | |
| Lumacaftor/Ivacaftor | F508del Homozygous | -9.5 to -18.5 | |
| Tezacaftor/Ivacaftor | F508del Homozygous | -6.04 to -9.5 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del Homozygous | -45.1 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del Heterozygous (with minimal function mutation) | -41.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of CFTR modulators.
Ussing Chamber Assay for CFTR Function
This assay measures ion transport across an epithelial monolayer, providing a functional readout of CFTR activity.
Materials:
-
Ussing chamber system
-
Calu-3 cells or primary human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Transwells®)
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)
-
CFTR activators: Forskolin (10 µM), IBMX (100 µM)
-
CFTR potentiator: this compound (1 µM) or other test compounds
-
CFTR inhibitor: CFTRinh-172 (10 µM)
-
ENaC inhibitor: Amiloride (100 µM)
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent and differentiated monolayer is formed (typically 2-4 weeks post-seeding for HBE cells), as indicated by a high transepithelial electrical resistance (TEER).
-
Corrector Treatment (if applicable): Incubate cells with the corrector compound(s) for 24-48 hours prior to the assay to allow for F508del-CFTR rescue.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).
-
CFTR Activation: Add forskolin and IBMX to the basolateral chamber to raise intracellular cAMP levels and activate CFTR.
-
Potentiator Addition: Add the potentiator (e.g., this compound) to the apical chamber to assess its effect on CFTR channel gating.
-
CFTR Inhibition: Add CFTRinh-172 to the apical chamber to confirm that the observed current is CFTR-mediated.
-
Data Analysis: Record the change in Isc at each step. The magnitude of the forskolin/IBMX- and potentiator-stimulated current, which is inhibited by CFTRinh-172, reflects the level of CFTR function.
Western Blotting for CFTR Protein Maturation
This technique is used to assess the processing and trafficking of CFTR by distinguishing between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C).
Materials:
-
Cell lysates from cells treated with or without corrector compounds
-
SDS-PAGE gels (6% acrylamide is recommended for optimal separation of CFTR bands)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596 or 570)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify total protein concentration.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the intensity of Band B (immature CFTR, ~150 kDa) and Band C (mature CFTR, ~170 kDa). An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.
Troubleshooting Guides
Ussing Chamber Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no response to forskolin/IBMX | Poor cell differentiation; low CFTR expression; inactive reagents. | Ensure cells have a high TEER before the experiment; use a positive control cell line; prepare fresh activator solutions. |
| High baseline Isc | Leaky epithelial monolayer; bacterial contamination. | Check TEER before and after the experiment; ensure sterile technique during cell culture. |
| Drifting baseline | Temperature fluctuations; unstable electrodes; chamber not properly sealed. | Ensure the Ussing chamber is properly heated and equilibrated; check electrode connections and seals. |
| Inconsistent results between wells/experiments | Variability in cell culture; inconsistent reagent addition. | Standardize cell seeding density and culture conditions; use a multichannel pipette for simultaneous reagent addition. |
Western Blotting for CFTR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no CFTR signal | Low protein load; inefficient transfer; primary antibody not optimal. | Load more protein (up to 50 µg); optimize transfer time and voltage; try a different anti-CFTR antibody or a higher concentration. |
| High background | Insufficient blocking; primary or secondary antibody concentration too high. | Increase blocking time; use a different blocking agent (e.g., BSA instead of milk); optimize antibody dilutions. |
| Non-specific bands | Antibody cross-reactivity; protein degradation. | Use a more specific primary antibody; add protease inhibitors to the lysis buffer. |
| Poor separation of Band B and Band C | Incorrect gel percentage. | Use a lower percentage acrylamide gel (e.g., 6%) to improve the resolution of high molecular weight proteins. |
Visualizations
Caption: F508del-CFTR processing and the mechanism of action of correctors and potentiators.
Caption: A generalized experimental workflow for evaluating the efficacy of CFTR modulators.
References
Strategies to minimize Ivacaftor degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Ivacaftor stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. It has very low aqueous solubility.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes and stored in tightly sealed vials. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months. Protect the solutions from light and moisture.
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture into the DMSO, which is hygroscopic, and may accelerate the degradation of this compound. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.
Q4: What are the main factors that cause this compound degradation in stock solutions?
A4: The primary factor leading to this compound degradation is exposure to alkaline (basic) conditions. Other contributing factors include prolonged exposure to acidic conditions, light, and elevated temperatures.
Q5: Is this compound sensitive to light?
A5: Yes, some studies indicate that this compound is sensitive to light (photodegradation). Therefore, it is recommended to store stock solutions in amber vials or vials wrapped in aluminum foil to protect them from light.
Summary of this compound Degradation Under Stress Conditions
The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed in different studies. Note that experimental conditions such as temperature, duration of exposure, and concentration may vary between studies.
| Stress Condition | Degradation Percentage | Reference(s) |
| Alkaline Hydrolysis | 7.08% - 16.41% | [1][2] |
| Acidic Hydrolysis | 4.38% - 9.32% | [1][2] |
| Oxidative (H₂O₂) Stress | 5.83% - 6.38% | [1] |
| Thermal Stress | 3.97% - 5.69% | |
| Photolytic Stress | 1.99% - 5.28% |
This compound has been found to be relatively stable under neutral hydrolytic conditions.
Experimental Protocol: Preparation of Stable this compound Stock Solution (10 mM in DMSO)
This protocol provides a detailed methodology for preparing a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (high purity)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, amber or foil-wrapped polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Pre-dissolution Preparations:
-
Bring the this compound powder and anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.
-
Perform all manipulations in a clean and dry environment, such as a chemical fume hood or a biosafety cabinet, to minimize exposure to moisture and contaminants.
-
-
Calculation:
-
The molecular weight of this compound is 392.49 g/mol .
-
To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 392.49 g/mol = 0.0039249 g = 3.92 mg
-
-
-
Dissolution:
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If undissolved material persists, sonicate the vial in a water bath at room temperature for 5-10 minutes or gently warm to 37°C.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber or foil-wrapped vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound stock solutions.
Caption: Troubleshooting workflow for this compound degradation issues.
Q: My this compound stock solution has a precipitate after thawing. What should I do?
A: Precipitation can occur if the solution was not fully dissolved initially or if the storage temperature caused the compound to fall out of solution. Try gently warming the vial to 37°C and vortexing thoroughly to redissolve the precipitate. If it does not redissolve, the concentration may be too high, or the compound may have degraded. It is recommended to prepare a fresh stock solution.
Q: I am observing lower than expected activity of this compound in my experiments. Could my stock solution have degraded?
A: Yes, a loss of activity is a key indicator of compound degradation. Follow the troubleshooting workflow above to investigate potential causes. Key factors to check are the age of the stock solution, storage conditions (temperature and light exposure), the number of freeze-thaw cycles, and the pH of your experimental buffer.
Q: Does the quality of DMSO matter?
A: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water in the DMSO can reduce the solubility of this compound and potentially lead to hydrolysis over time. Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or one that has been properly stored to minimize water absorption.
Q: Can I prepare my working solution in an aqueous buffer and store it?
A: It is not recommended to store this compound in aqueous buffers for extended periods, especially if the buffer is neutral to alkaline, due to its low aqueous solubility and susceptibility to hydrolysis. Working solutions in aqueous media should be prepared fresh from the DMSO stock solution immediately before each experiment.
References
Ivacaftor Drug-Drug Interaction Research: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating drug-drug interactions (DDIs) involving Ivacaftor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-mediated drug-drug interactions?
A1: this compound's DDI potential primarily stems from its role as both a substrate and a weak inhibitor of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).[1][2] this compound is metabolized by CYP3A enzymes, making its plasma concentration susceptible to alterations by co-administered CYP3A inducers or inhibitors.[2] Additionally, this compound and its M1 metabolite can weakly inhibit CYP3A and P-gp, potentially increasing the systemic exposure of co-administered drugs that are substrates of these proteins.[1]
Q2: My in vitro CYP3A4 inhibition assay with this compound shows inconsistent IC50 values. What could be the cause?
A2: Inconsistent IC50 values in in vitro CYP3A4 inhibition assays can arise from several factors. Common issues include variability in the concentration of human liver microsomes, instability of this compound in the incubation medium, or problems with the probe substrate and its detection. Ensure that microsomal protein concentrations are consistent across experiments and that this compound's stability in the assay buffer has been verified. It is also crucial to use a validated and sensitive analytical method, such as LC-MS/MS, for quantifying the metabolite of the probe substrate.
Q3: I am observing a low or no induction response of CYP3A4 with my positive control in a hepatocyte-based assay. What should I check?
A3: A poor response from the positive control (e.g., rifampin) in a CYP3A4 induction assay often points to issues with the cell culture or the reagents. Verify the viability and confluence of the hepatocytes before and after treatment. Confirm the concentration and purity of the positive control. Also, check the expiration dates and proper storage of all reagents, including the cell culture medium and the detection system components.
Q4: The efflux ratio in my Caco-2 permeability assay for a known P-gp substrate is lower than expected, even in the absence of this compound. What could be wrong?
A4: A lower-than-expected efflux ratio for a P-gp substrate in a Caco-2 assay could indicate a compromised cell monolayer or low P-gp expression. It is essential to verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Additionally, confirm the expression and functionality of P-gp in your Caco-2 cell line using a well-characterized P-gp substrate and inhibitor as positive and negative controls.
Q5: How does the combination of this compound with Lumacaftor affect its DDI profile?
A5: Lumacaftor is a strong inducer of CYP3A. When co-administered with this compound (a CYP3A substrate), Lumacaftor significantly decreases this compound's plasma exposure. The net effect of the Lumacaftor/Ivacaftor combination therapy is a strong induction of CYP3A. This is a critical consideration when evaluating potential DDIs with other drugs metabolized by this enzyme.
Troubleshooting Guides
In Vitro CYP3A4 Inhibition Assay
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors, uneven cell seeding, or edge effects in the plate. | Use calibrated pipettes and practice proper pipetting techniques. Ensure a homogenous cell suspension when seeding. Avoid using the outer wells of the plate if edge effects are suspected. |
| No inhibition observed with positive control | Inactive positive control, incorrect concentration, or issue with the detection system. | Confirm the activity and concentration of the positive control inhibitor (e.g., ketoconazole). Verify the functionality of the detection reagents and instrument. |
| This compound appears cytotoxic at test concentrations | This compound concentration is too high for the cell system. | Determine the maximum non-toxic concentration of this compound in your chosen cell line (e.g., hepatocytes) using a cell viability assay (e.g., MTT or LDH) prior to the inhibition experiment. |
In Vitro P-glycoprotein (P-gp) Interaction Assay
| Problem | Potential Cause | Troubleshooting Steps |
| Low TEER values in Caco-2 monolayer | Incomplete monolayer formation or cell damage. | Allow Caco-2 cells to differentiate for a sufficient period (typically 21 days). Handle the cell culture inserts carefully to avoid damaging the monolayer. |
| High background signal in ATPase activity assay | Contamination with other ATPases, or non-specific binding. | Use highly purified P-gp membranes. Include a control with a specific P-gp inhibitor (e.g., verapamil) to determine the P-gp-specific ATPase activity. |
| Inconsistent results in substrate transport | Variability in P-gp expression, or instability of the test compound. | Use a Caco-2 cell line with a consistent and verified P-gp expression level. Assess the stability of your probe substrate and this compound in the assay buffer. |
Quantitative Data Summary
The following tables summarize key quantitative data from drug-drug interaction studies involving this compound.
Table 1: Effect of Co-administered Drugs on this compound Pharmacokinetics
| Co-administered Drug | Classification | Effect on this compound AUC | Reference |
| Ketoconazole | Strong CYP3A Inhibitor | 8.5-fold increase | [1] |
| Fluconazole | Moderate CYP3A Inhibitor | 3-fold increase | |
| Rifampin | Strong CYP3A Inducer | ~9-fold decrease | |
| Itraconazole | Strong CYP3A Inhibitor | 15.6-fold increase (in combination with Tezacaftor) |
Table 2: Effect of this compound on Co-administered Drugs
| Co-administered Drug | Classification | Effect on Substrate AUC | Reference |
| Midazolam | Sensitive CYP3A Substrate | 1.5-fold increase | |
| Digoxin | Sensitive P-gp Substrate | 1.3-fold increase |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and the positive control in potassium phosphate buffer.
-
In a 96-well plate, add HLM and the CYP3A4 probe substrate to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for the determined linear time of reaction (e.g., 10-15 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: In Vitro P-glycoprotein (P-gp) ATPase Activity Assay
Objective: To assess the effect of this compound on the ATPase activity of P-gp.
Materials:
-
Purified P-gp containing membranes (e.g., from Sf9 cells)
-
This compound
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.4)
-
Positive control substrate (e.g., Verapamil)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound and the positive control in a suitable solvent.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the P-gp membranes and the different concentrations of this compound or the positive control. Include a basal control (no compound) and a positive control with a known P-gp substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding the Pi detection reagent.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the amount of Pi released and determine the effect of this compound on P-gp ATPase activity.
Visualizations
Caption: this compound metabolism via CYP3A4 and the impact of inducers and inhibitors.
Caption: Experimental workflow for characterizing this compound's interaction with P-glycoprotein.
References
Ivacaftor Formulation & Efficacy Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivacaftor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing this compound's efficacy through formulation strategies.
Frequently Asked Questions (FAQs)
Section 1: Background and Mechanism
Q1: What is this compound and what is its mechanism of action?
This compound is a drug used to treat cystic fibrosis (CF) in patients with specific mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] It acts as a "CFTR potentiator." In specific CF-causing mutations, such as the G551D mutation, the CFTR protein reaches the cell surface but cannot open properly to allow chloride ions to pass through. This compound binds directly to these defective CFTR proteins, increasing the probability that the channel will be in an open state.[2][3] This enhanced channel gating restores the flow of chloride ions across the cell membrane, which helps to thin the thick, sticky mucus characteristic of CF.[2][4]
Q2: Why is enhancing this compound's solubility a primary focus in formulation development?
Enhancing this compound's solubility is critical due to its classification as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but very low aqueous solubility. This compound is practically insoluble in water, with a reported solubility of less than 0.05 µg/mL. This poor solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to low and variable bioavailability. To achieve therapeutic effectiveness, its concentration in the gut must be improved, which is why formulation strategies like co-solvents, excipients, and advanced drug delivery systems are essential.
Section 2: Formulation Strategies
Q3: What are the most common strategies to improve this compound's solubility and dissolution rate?
The most prevalent and successful strategy is the creation of Amorphous Solid Dispersions (ASDs) . In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix. This approach prevents recrystallization and significantly enhances the dissolution rate. Common methods to produce ASDs include:
-
Hot-Melt Extrusion (HME): This technique involves mixing this compound with a thermoplastic polymer and processing it at high temperatures to form an amorphous dispersion.
-
Spray Drying: This involves dissolving the drug and polymer in a solvent and then rapidly evaporating the solvent to produce a solid amorphous powder. The commercial formulation, Kalydeco®, is reportedly a spray-dried dispersion.
Other promising strategies include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine nanoemulsion upon gentle agitation in an aqueous medium, improving drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate poorly soluble drugs, enhancing their stability and bioavailability.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can form complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.
Q4: How do I select an appropriate polymer for an this compound Amorphous Solid Dispersion (ASD)?
Polymer selection is critical for the stability and performance of an ASD. Key factors to consider are:
-
Drug-Polymer Miscibility: The polymer must be miscible with this compound to form a stable, single-phase amorphous system. This can be predicted using thermodynamic models and confirmed experimentally.
-
Hydrogen Bonding: Polymers capable of forming hydrogen bonds with this compound, such as those containing hydroxyl or carbonyl groups, can help stabilize the amorphous drug and prevent recrystallization.
-
Glass Transition Temperature (Tg): A polymer with a high Tg can help ensure the physical stability of the ASD at typical storage temperatures.
-
Solubility and Dissolution: The polymer should not impede drug release in the gastrointestinal tract. Some polymers, like HPMCAS (Hypromellose Acetate Succinate), offer pH-dependent solubility which can be advantageous.
Commonly investigated polymers for this compound ASDs include Soluplus®, Copovidone, PVP VA64, and HPMCAS.
Q5: I'm observing rapid precipitation of my amorphous this compound formulation during dissolution. What are the potential causes and solutions?
This phenomenon, often called the "spring and parachute" effect, occurs when the amorphous form dissolves rapidly, creating a supersaturated solution (the "spring"), from which the drug then crashes out or precipitates back into its stable, less soluble crystalline form (the "parachute" fails).
-
Causes:
-
Insufficient Stabilization: The chosen polymer may not be adequately inhibiting nucleation and crystal growth in the aqueous environment.
-
High Drug Loading: At higher drug-to-polymer ratios, the polymer may be overwhelmed and unable to maintain the supersaturated state.
-
Dissolution Medium: The pH and composition of the dissolution medium can significantly influence the solubility and precipitation kinetics.
-
-
Solutions:
-
Optimize Polymer Selection: Use polymers known for their precipitation inhibition properties, such as HPMCAS or Soluplus®.
-
Incorporate a Surfactant: Adding a surfactant like sodium lauryl sulfate (SLS) or Poloxamer can help maintain drug solubility and reduce precipitation.
-
Use Polymer Blends: A combination of polymers can sometimes offer synergistic effects, improving both dissolution and precipitation inhibition. For example, combining HPMCAS and PVP has been shown to enhance performance.
-
Reduce Drug Loading: Experiment with lower drug loading percentages to find a stable formulation.
-
Troubleshooting Guides
Problem 1: My this compound solid dispersion is showing physical instability (recrystallization) during storage.
-
Symptom: Powder X-ray Diffraction (PXRD) analysis shows the appearance of sharp peaks corresponding to crystalline this compound over time, especially under accelerated stability conditions (e.g., 40°C / 75% RH).
-
Root Causes:
-
Poor Drug-Polymer Miscibility: The drug and polymer may be phase-separating at a microscopic level, allowing the drug molecules to mobilize and crystallize.
-
Low Polymer Tg: The glass transition temperature (Tg) of the ASD may be too low, leading to increased molecular mobility and recrystallization at storage temperatures.
-
Hygroscopicity: Water absorbed from the environment can act as a plasticizer, lowering the Tg of the system and facilitating crystallization.
-
-
Troubleshooting Steps:
-
Re-evaluate Polymer Choice: Select a polymer with stronger specific interactions (e.g., hydrogen bonding) with this compound and a higher Tg.
-
Decrease Drug Loading: A lower drug loading will increase the average distance between drug molecules within the polymer matrix, hindering crystallization.
-
Incorporate a Second Polymer: Adding a secondary polymer can sometimes improve miscibility and overall stability.
-
Control Moisture: Ensure the formulation is manufactured and stored in low-humidity conditions. Use appropriate desiccants in packaging.
-
Problem 2: I am seeing low bioavailability in my animal model despite good in vitro dissolution.
-
Symptom: The formulation shows rapid and complete drug release in a USP II dissolution apparatus, but pharmacokinetic studies in rats or dogs show a low Area Under the Curve (AUC).
-
Root Causes:
-
In Vivo Precipitation: The formulation may be dissolving rapidly in the stomach but precipitating into a less absorbable form upon entering the higher pH of the small intestine. Standard in vitro tests may not capture this.
-
Food Effect: this compound absorption is significantly increased when taken with high-fat meals. If your preclinical study was conducted in fasted animals, bioavailability will likely be much lower. The formulation may not be robust enough to overcome this food effect.
-
Metabolism: this compound is metabolized in the liver by CYP3A enzymes. Differences in metabolic rates between species could contribute to the observed results.
-
Lymphatic Transport: While lymphatic transport plays a minor role for this compound, complex formulations like SNEDDS might alter the absorption pathway.
-
-
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Perform dissolution testing in media that better simulate intestinal conditions, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). This can help diagnose in vivo precipitation issues.
-
Conduct a Fed-State PK Study: Repeat the animal study in a fed state to determine if the formulation's performance is food-dependent. A key goal of advanced formulations like SNEDDS is to reduce or eliminate this food effect.
-
Characterize Precipitate: If precipitation is suspected, attempt to recover and analyze the precipitate from the dissolution vessel to confirm if it is crystalline or amorphous.
-
Evaluate Formulation Type: For significant bioavailability challenges, consider switching to a lipid-based formulation like a SNEDDS, which can enhance solubilization and may utilize lipid absorption pathways.
-
Data Presentation: Quantitative Summaries
Table 1: Comparison of this compound Dissolution from Various Formulations
| Formulation Type | Drug:Excipient(s) | Dissolution Medium | Time | % Drug Released | Reference |
|---|---|---|---|---|---|
| Pure this compound | N/A | pH 6.8 Buffer | 30 min | 9% | |
| Pure this compound | N/A | pH 6.8 PBS | 60 min | < 1% | |
| ASD (HME) | This compound:Soluplus (1:1) + Poloxamer | Not Specified | 30 min | 95% | |
| ASD (Solvent Evap.) | This compound:Crospovidone (1:3) | pH 6.8 Buffer | 60 min | 99.5% | |
| SNEDDS | This compound in DHML, Tween 80, Transcutol HP | pH 6.8 PBS | 60 min | > 95% |
| Cyclodextrin Complex | this compound:HP-β-CD (1:2) | pH 6.8 | Not Specified | Significant Improvement | |
Table 2: Preclinical Bioavailability Enhancement of this compound Formulations
| Formulation | Animal Model | Dosing State | Relative Bioavailability (vs. Suspension) | Key Finding | Reference |
|---|---|---|---|---|---|
| SNEDDS | Beagle Dogs | Fasted | ~6.6-fold increase (153.6% vs 23.35%) | Eliminated the positive food effect and reduced variability. | |
| SNEDDS | Beagle Dogs | Fed | ~6.4-fold increase (149.9% vs 23.35%) | Maintained high bioavailability in the fed state. |
| Cyclodextrin Complex | Mice | Not Specified | 2-fold increase in AUC (vs. Kalydeco®) | Extended the release profile (longer Tmax). | |
Experimental Protocols
Protocol 1: Preparation of this compound ASD by Hot-Melt Extrusion (HME)
-
Pre-blending: Accurately weigh this compound and the selected polymer (e.g., Soluplus®) at the desired ratio (e.g., 1:1 w/w). If using a surfactant (e.g., Poloxamer), include it at this stage. Blend the components in a suitable blender (e.g., V-blender) for 15-20 minutes to ensure homogeneity.
-
Extruder Setup: Set up a co-rotating twin-screw extruder with appropriate temperature zones. For an this compound:Soluplus® formulation, a temperature profile might range from 20°C at the feeding zone to 210°C at the die.
-
Extrusion: Calibrate the powder feeder to deliver the blend at a consistent rate (e.g., 1 kg/h ). Start the extruder screws at a defined speed.
-
Material Collection: Collect the molten extrudate as it exits the die. The extrudate can be cooled on a conveyor belt or chilled rollers to solidify it rapidly.
-
Milling: Mill the cooled extrudate into a fine powder using a suitable mill (e.g., FitzMill). Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in PXRD and the presence of a single glass transition temperature (Tg) in DSC indicate successful amorphization.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
-
Media Preparation: Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer). De-gas the medium prior to use.
-
Apparatus Setup: Set up a USP Apparatus II (paddle) dissolution bath. Maintain the medium temperature at 37 ± 0.5°C and the paddle speed at 50 RPM.
-
Sample Introduction: Place a precisely weighed amount of the this compound formulation (e.g., equivalent to 5 mg of this compound) into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle top and the medium surface.
-
Media Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF). Analyze the filtrate for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry (at ~255 nm) or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.
Protocol 3: Ussing Chamber Assay for CFTR Activity
This protocol provides a general outline. Specific cell culture and experimental conditions should be optimized.
-
Cell Culture: Culture Fischer rat thyroid (FRT) cells stably expressing the mutant CFTR of interest (e.g., G551D-CFTR) on permeable filter supports until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Mounting: Mount the permeable supports containing the cell monolayers into Ussing chambers, separating the apical and basolateral compartments. Fill both compartments with an appropriate physiological salt solution (e.g., Krebs-bicarbonate buffer) and maintain at 37°C with continuous gassing (95% O2 / 5% CO2).
-
Chloride Gradient: Establish a chloride gradient across the monolayer by using a low-chloride solution in the apical chamber and a normal-chloride solution in the basolateral chamber.
-
Short-Circuit Current Measurement: Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc), which reflects the net ion transport across the monolayer.
-
CFTR Activation and Potentiation:
-
Add a cAMP agonist (e.g., Forskolin) to the apical side to activate any available CFTR channels. This will result in an initial increase in Isc.
-
Once the current stabilizes, add the this compound formulation (solubilized in a vehicle like DMSO) to the apical chamber. A further, sustained increase in Isc indicates potentiation of CFTR-mediated chloride transport.
-
-
Data Analysis: Quantify the change in Isc (ΔIsc) following the addition of this compound. Efficacy is often expressed as a percentage of the response seen with wild-type CFTR, with an increase of at least 10% of normal activity often considered a positive response.
Visualizations
Caption: this compound binds to mutated CFTR, potentiating channel opening and restoring chloride transport.
References
Validation & Comparative
A Landmark in Cystic Fibrosis Therapy: Validating Ivacaftor's In Vitro Promise with Clinical Reality
For decades, cystic fibrosis (CF) treatment focused on managing symptoms. The approval of Ivacaftor marked a paradigm shift, offering the first therapy to target the underlying molecular defect in a specific subset of patients. This guide provides a comprehensive comparison of this compound's performance against alternative therapies, supported by a detailed examination of the in vitro data that predicted its clinical success and the subsequent clinical trial data that validated it.
This compound is a CFTR potentiator designed to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in patients with specific gating mutations, most notably the G551D mutation.[1] In these patients, the CFTR protein is present on the cell surface but is defective in its ability to open and allow chloride ion transport.[1][2] this compound acts by increasing the channel's open probability, thereby restoring a degree of normal ion flow.[1] This guide will delve into the experimental data that underpins our understanding of this compound's efficacy, from foundational in vitro assays to pivotal clinical trials, and compare its performance with other CFTR modulator therapies.
In Vitro Efficacy: The Foundation of this compound's Success
The journey of this compound from a laboratory compound to a life-changing therapy began with robust in vitro studies. These experiments were crucial in identifying its mechanism of action and predicting its potential clinical benefit.
A cornerstone of in vitro CFTR functional analysis is the Ussing chamber assay .[3] This technique measures ion transport across an epithelial cell monolayer. In the case of this compound, researchers used cell lines, such as Fischer rat thyroid (FRT) cells, genetically engineered to express mutant human CFTR proteins. These in vitro models consistently demonstrated that this compound could significantly increase the chloride transport in cells expressing the G551D-CFTR mutation. This preclinical evidence was so predictive that the U.S. Food and Drug Administration (FDA) has since utilized in vitro data as a basis for expanding this compound's approval to include other rare CFTR mutations, a groundbreaking regulatory decision.
Experimental Protocol: Ussing Chamber Assay
The Ussing chamber assay is a critical tool for assessing the function of ion channels like CFTR. Here is a generalized protocol for evaluating the effect of this compound on CFTR-mediated chloride transport:
-
Cell Culture: Fischer rat thyroid (FRT) cells stably expressing a specific human CFTR mutation (e.g., G551D) are cultured on permeable filter supports until they form a polarized, confluent monolayer.
-
Chamber Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides. Both sides are bathed in physiological saline solutions.
-
Short-Circuit Current Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current, Isc) is continuously measured. The Isc is a direct measure of net ion transport.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical side to block sodium channels (ENaC), isolating the chloride current.
-
Forskolin is then added to the basolateral side to raise intracellular cAMP levels, which in turn activates the CFTR channels.
-
This compound is added to the apical side to potentiate the activity of the activated CFTR channels.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is indeed CFTR-mediated.
-
-
Data Analysis: The change in Isc following the addition of each compound is measured and analyzed to determine the extent of CFTR potentiation by this compound.
Clinical Validation: Translating In Vitro Promise to Patient Benefit
The robust in vitro data for this compound paved the way for a series of pivotal clinical trials that would ultimately validate its efficacy in patients. The STRIVE and ENVISION studies were landmark phase 3 trials that evaluated this compound in adults/adolescents and children, respectively, with the G551D mutation.
Key Clinical Endpoints and Outcomes
The primary endpoint in these trials was the absolute change from baseline in the percentage of predicted forced expiratory volume in one second (ppFEV1), a key measure of lung function. Secondary endpoints included changes in sweat chloride concentration (a diagnostic marker for CF), body weight, and patient-reported outcomes measured by the Cystic Fibrosis Questionnaire-Revised (CFQ-R).
The results were striking. In the STRIVE trial, patients treated with this compound experienced a mean absolute improvement in ppFEV1 of 10.6 percentage points at 24 weeks compared to placebo. This significant improvement in lung function was observed as early as two weeks into treatment and was sustained throughout the 48-week study. Furthermore, patients treated with this compound had a 55% reduction in the risk of pulmonary exacerbations.
A dramatic reduction in sweat chloride concentration, a direct indicator of improved CFTR function, was also observed. The mean sweat chloride level in the this compound group decreased by 48.1 mmol/L, bringing the average level below the diagnostic threshold for CF for many patients. Significant improvements in weight gain and respiratory symptoms were also reported. The PERSIST open-label extension study demonstrated that these benefits were sustained over a longer period.
| Clinical Outcome | This compound (STRIVE Trial) | Placebo (STRIVE Trial) |
| Mean Absolute Change in ppFEV1 at 24 weeks | +10.6 percentage points | - |
| Mean Change in Sweat Chloride at 48 weeks | -48.1 mmol/L | +0.9 mmol/L |
| Mean Change in Weight at 48 weeks | +2.7 kg | +1.2 kg |
| Reduction in Risk of Pulmonary Exacerbations | 55% | - |
Data sourced from Ramsey et al. (STRIVE study) and other clinical trial summaries.
Comparison with Alternative CFTR Modulator Therapies
While this compound was a breakthrough for patients with gating mutations, the majority of individuals with CF have the F508del mutation, which causes protein misfolding and trafficking defects. For these patients, a different therapeutic approach is needed. This has led to the development of "correctors" which aim to improve the processing and delivery of the CFTR protein to the cell surface.
Lumacaftor, Tezacaftor, and Elexacaftor are corrector molecules that are used in combination with the potentiator this compound.
-
Lumacaftor/Ivacaftor (Orkambi®): This was the first combination therapy approved for patients homozygous for the F508del mutation. While it showed a modest improvement in lung function (mean absolute change in ppFEV1 of 2.6-4.0 percentage points), it was a significant step forward.
-
Tezacaftor/Ivacaftor (Symdeko®): This second-generation combination therapy offered similar efficacy to Orkambi® but with a better side-effect profile and fewer drug-drug interactions.
-
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®): This triple-combination therapy represents the most significant advance to date for patients with at least one F508del mutation. Elexacaftor and Tezacaftor act as correctors at different sites on the CFTR protein, leading to a synergistic improvement in protein trafficking and function, which is then further enhanced by the potentiator this compound. Clinical trials have demonstrated a mean absolute improvement in ppFEV1 of 10 to 14 percentage points, a magnitude of benefit similar to that seen with this compound in patients with gating mutations.
| Therapy | Mechanism of Action | Target Population | Mean Absolute Change in ppFEV1 |
| This compound (Kalydeco®) | Potentiator | Gating mutations (e.g., G551D) | +10.6% |
| Lumacaftor/Ivacaftor (Orkambi®) | Corrector + Potentiator | Homozygous F508del | +2.6-4.0% |
| Tezacaftor/Ivacaftor (Symdeko®) | Corrector + Potentiator | Homozygous F508del and other mutations | +4.0% |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | Two Correctors + Potentiator | At least one F508del mutation | +10-14% |
This table provides a summary of the primary mechanisms and efficacy of major CFTR modulator therapies.
Conclusion
The development of this compound is a landmark achievement in precision medicine and a testament to the power of a deep understanding of disease pathophysiology. The strong correlation between its in vitro efficacy and clinical outcomes has not only provided a life-altering treatment for a subset of CF patients but has also forged a new path for drug development and regulatory approval for rare diseases. While combination therapies have now extended significant clinical benefits to a much larger proportion of the CF population, this compound remains a cornerstone of CFTR modulator therapy and a powerful example of how targeting the fundamental molecular defect can lead to profound clinical improvements.
References
A Comparative Analysis of Ivacaftor and Lumacaftor: Mechanisms of Action in Cystic Fibrosis Therapy
A deep dive into the molecular strategies of two key CFTR modulators, supported by experimental evidence.
In the landscape of targeted therapies for cystic fibrosis (CF), Ivacaftor and Lumacaftor represent pioneering small molecules that directly address the underlying molecular defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While both drugs aim to restore CFTR function, they employ distinct and complementary mechanisms of action. This guide provides a comprehensive comparison of this compound and Lumacaftor, detailing their molecular interactions, therapeutic effects, and the experimental methodologies used to characterize their activity.
Core Mechanisms of Action: A Tale of Two Modulators
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and thus fails to reach the cell surface. Other mutations, such as G551D, allow the CFTR protein to reach the cell surface, but its channel gating is defective.
This compound , marketed as Kalydeco, is a CFTR potentiator . Its primary role is to enhance the function of CFTR proteins that are already present at the cell surface.[1][2][3] It achieves this by increasing the channel open probability (or gating) of the CFTR protein, effectively holding the gate open for longer periods to allow for increased chloride ion transport.[1][4] this compound is particularly effective for individuals with gating mutations, such as G551D, where the CFTR protein is present at the cell surface but functions poorly. In vitro studies have demonstrated that this compound potentiates multiple mutant CFTR forms with defects in channel gating.
Lumacaftor , on the other hand, is a CFTR corrector . Its mechanism is focused on addressing the processing and trafficking defect of the F508del-CFTR mutant protein. Lumacaftor acts as a chaperone during protein folding, improving the conformational stability of the F508del-CFTR protein. This correction allows a greater quantity of the mature, functional CFTR protein to escape degradation in the endoplasmic reticulum and be trafficked to the cell surface.
The distinct mechanisms of this compound and Lumacaftor are synergistic. Lumacaftor increases the number of CFTR channels at the cell surface, and this compound then potentiates the activity of these channels. This synergistic relationship forms the basis for combination therapies like Orkambi (Lumacaftor/Ivacaftor), which is indicated for patients homozygous for the F508del mutation.
Quantitative Comparison of this compound and Lumacaftor
The following tables summarize key quantitative data related to the efficacy of this compound and Lumacaftor, both as monotherapies and in combination.
Table 1: Efficacy of this compound in Patients with Gating Mutations (e.g., G551D)
| Parameter | Baseline | Post-Ivacaftor Treatment | Reference |
| Percent Predicted FEV1 (ppFEV1) | Varies | Significant Improvement | |
| Sweat Chloride Concentration (mmol/L) | >60 | Significant Reduction | |
| CFTR Channel Open Probability (in vitro) | Markedly Reduced | Increased |
Table 2: Efficacy of Lumacaftor/Ivacaftor Combination (Orkambi) in Patients Homozygous for F508del Mutation
| Parameter | Placebo Group | Lumacaftor/Ivacaftor Group | Reference |
| Mean Absolute Change in ppFEV1 from Baseline | - | 2.6-3.0 percentage points | |
| Rate of Pulmonary Exacerbations | Higher | Reduced | |
| Sweat Chloride Concentration (mmol/L) | No significant change | Significant Reduction | |
| Body Mass Index (BMI) | No significant change | Improved |
Visualizing the Mechanisms of Action
To illustrate the distinct and combined effects of this compound and Lumacaftor, the following diagrams depict their mechanisms of action at a cellular level.
Caption: Mechanism of action of this compound as a CFTR potentiator.
Caption: Mechanism of action of Lumacaftor as a CFTR corrector.
Caption: Synergistic mechanism of Lumacaftor and this compound combination therapy.
Experimental Protocols for Assessing CFTR Modulator Activity
The efficacy of CFTR modulators like this compound and Lumacaftor is evaluated using a variety of in vitro and ex vivo assays. Below are detailed protocols for two key experimental techniques.
Ussing Chamber Assay for Measuring Ion Transport
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues or cell monolayers.
Objective: To measure the short-circuit current (Isc) as an indicator of net ion transport and assess the effect of CFTR modulators on CFTR-mediated chloride secretion.
Materials:
-
Ussing chamber apparatus
-
Voltage-clamp amplifier
-
Ringer's solution (e.g., Krebs Bicarbonate Ringer's solution)
-
Epithelial cell monolayers (e.g., human bronchial epithelial cells) grown on permeable supports
-
CFTR activators (e.g., Forskolin, IBMX)
-
CFTR inhibitors (e.g., CFTRinh-172)
-
ENaC blocker (e.g., Amiloride)
-
Test compounds (this compound, Lumacaftor)
Protocol:
-
Cell Culture and Treatment:
-
Culture primary human bronchial epithelial cells expressing the desired CFTR mutation on permeable supports until a confluent monolayer is formed.
-
For corrector assessment (Lumacaftor), pre-incubate the cell monolayers with the compound for 24-48 hours to allow for correction and trafficking of the CFTR protein.
-
-
Chamber Setup:
-
Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.
-
-
Electrophysiological Measurements:
-
Equilibrate the tissue for 20-30 minutes and clamp the transepithelial voltage to 0 mV to measure the short-circuit current (Isc).
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber to isolate chloride currents.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to both chambers.
-
For potentiator assessment (this compound), add the compound to the apical chamber after CFTR stimulation and record the change in Isc.
-
Confirm that the observed current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172) and observing the subsequent decrease in Isc.
-
Data Analysis: The change in Isc (ΔIsc) in response to CFTR activation and inhibition is calculated to quantify CFTR activity. The efficacy of a corrector is determined by the increase in the forskolin-stimulated Isc compared to untreated cells. The efficacy of a potentiator is determined by the further increase in Isc upon its addition.
Caption: Experimental workflow for the Ussing chamber assay.
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp electrophysiology allows for the direct measurement of the opening and closing of individual ion channels, providing detailed insights into channel gating properties.
Objective: To determine the open probability (Po) of single CFTR channels and assess the effect of potentiators like this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Microscope
-
Cells expressing the CFTR channel of interest
-
Extracellular and intracellular solutions
-
ATP and Protein Kinase A (PKA) for channel activation
-
Test compounds (this compound)
Protocol:
-
Cell Preparation:
-
Plate cells expressing the target CFTR mutation at a low density to allow for the isolation of a single cell for recording.
-
-
Pipette Preparation and Seal Formation:
-
Fabricate a glass micropipette with a fine tip and fill it with the appropriate intracellular solution.
-
Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaseal".
-
-
Recording Configuration:
-
Establish a cell-attached or excised-patch configuration. In the inside-out excised-patch configuration, the intracellular face of the membrane patch is exposed to the bath solution.
-
-
Channel Activation and Recording:
-
Activate the CFTR channels in the patch by perfusing the intracellular face with a solution containing ATP and the catalytic subunit of PKA.
-
Record the single-channel currents at a fixed membrane potential.
-
-
Potentiator Application:
-
After obtaining baseline recordings of CFTR channel activity, perfuse the patch with a solution containing the potentiator (e.g., this compound) and continue recording.
-
-
Data Analysis:
-
Analyze the recorded current traces to determine the single-channel amplitude and the channel open probability (Po). Po is calculated as the total time the channel is in the open state divided by the total recording time.
-
Compare the Po before and after the application of the potentiator to quantify its effect on channel gating.
-
Caption: Experimental workflow for patch-clamp electrophysiology.
Conclusion
This compound and Lumacaftor represent significant advancements in the treatment of cystic fibrosis, each with a distinct and well-characterized mechanism of action. This compound acts as a potentiator, enhancing the function of CFTR channels at the cell surface, while Lumacaftor serves as a corrector, improving the processing and trafficking of the most common CFTR mutant, F508del. The synergistic nature of their mechanisms has paved the way for effective combination therapies. The experimental techniques outlined in this guide are crucial for the ongoing research and development of novel CFTR modulators, with the ultimate goal of providing effective treatments for all individuals with cystic fibrosis.
References
A Comparative Guide to Ivacaftor and Tezacaftor Combination Therapies for Cystic Fibrosis
An Objective Analysis for Researchers and Drug Development Professionals
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which disrupts ion and fluid transport across epithelial cell membranes.[1][2][3] This leads to the production of thick, sticky mucus, affecting multiple organs, particularly the lungs and digestive system.[3] The advent of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[4] This guide provides a detailed comparison of two key CFTR modulators, Ivacaftor and Tezacaftor, when used in combination therapies, with a focus on their mechanisms, clinical efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: Corrector vs. Potentiator
CFTR modulator therapies typically involve a combination of drugs that address different aspects of the protein's dysfunction. The two primary classes are correctors and potentiators.
-
Tezacaftor (VX-661): The Corrector Tezacaftor is a CFTR corrector. Its primary role is to address processing and trafficking defects of the CFTR protein, particularly in individuals with the common F508del mutation. This mutation results in a misfolded protein that is prematurely degraded and fails to reach the cell surface. Tezacaftor helps stabilize the misfolded protein, enabling its proper processing and transport to the apical membrane of epithelial cells. By increasing the quantity of CFTR protein at the cell surface, correctors lay the groundwork for potentiators to act upon.
-
This compound (VX-770): The Potentiator this compound is a CFTR potentiator. It works on CFTR protein channels that are already present at the cell surface. Its function is to increase the channel's open probability, or gating, thereby enhancing the transport of chloride ions across the cell membrane. In mutations where the CFTR gate is effectively "locked" (gating mutations like G551D), this compound can act as a monotherapy. However, for processing mutations like F508del, it is most effective when combined with a corrector that first delivers the protein to the cell surface.
The synergistic action of a corrector and a potentiator is essential for treating the majority of CF patients. Tezacaftor increases the number of CFTR channels on the cell surface, and this compound then activates these channels to improve ion flow.
Caption: CFTR protein pathway and points of intervention for Tezacaftor and this compound.
Comparative Efficacy from Clinical Trials
The combination of Tezacaftor and this compound (TEZ/IVA), marketed as Symdeko® or Symkevi®, was developed to provide a more favorable safety and drug-drug interaction profile compared to the earlier combination of Lumacaftor/Ivacaftor (LUM/IVA). More recently, the triple combination of Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA), marketed as Trikafta® or Kaftrio®, has shown even greater efficacy.
| Combination Therapy | Trial Name (Population) | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Key Adverse Events |
| Tezacaftor/Ivacaftor (TEZ/IVA) | EVOLVE (F/F Homozygous, ≥12 yrs) | +4.0 percentage points (vs. placebo) | -10.1 mmol/L (vs. placebo) | Respiratory events similar to placebo. |
| Tezacaftor/Ivacaftor (TEZ/IVA) | EXPAND (F/Residual Function, ≥12 yrs) | +6.8 percentage points (vs. placebo) | -9.5 mmol/L (vs. This compound alone) | Generally well-tolerated. |
| Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) | VX17-445-102 (F/Minimal Function, ≥12 yrs) | +14.3 percentage points (vs. placebo) | -41.8 mmol/L (vs. placebo) | Mild to moderate: rash, headache, upper respiratory tract infection. |
| Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) | PROMISE Study (Real-world, ≥12 yrs with ≥1 F508del) | +9.76 percentage points (from baseline) | -41.7 mmol/L (from baseline) | Consistent with previous trials. |
-
TEZ/IVA vs. Placebo/Monotherapy: In the EVOLVE trial with patients homozygous for the F508del mutation, TEZ/IVA resulted in a significant 4.0 percentage point improvement in percent predicted forced expiratory volume in 1 second (ppFEV1) compared to placebo. The EXPAND study, involving patients with one F508del mutation and a residual function mutation, showed a 6.8 percentage point improvement in ppFEV1 for TEZ/IVA over placebo and a 2.1 point improvement over this compound alone.
-
ELX/TEZ/IVA (Triple Combination): The introduction of a second corrector, Elexacaftor, has led to substantial improvements. In a phase 3 trial involving patients with one F508del mutation and one minimal function mutation (a group for whom previous modulators were ineffective), the triple combination therapy resulted in a mean increase in ppFEV1 of 14.3 percentage points and a mean reduction in sweat chloride concentration of 41.8 mmol/L compared to placebo. The real-world PROMISE study confirmed these robust benefits across a diverse patient population, showing significant improvements in lung function and sweat chloride even in patients who were previously on other modulator therapies.
-
Safety and Tolerability: A key advantage of the TEZ/IVA combination is its improved tolerability profile, particularly concerning respiratory adverse events, when compared to the earlier LUM/IVA combination. The triple combination ELX/TEZ/IVA has also been found to be generally safe and well-tolerated, with most adverse events being mild to moderate.
Key Experimental Protocols
The efficacy of CFTR modulators is assessed through a variety of standardized in vivo and ex vivo assays.
The sweat chloride test is a primary diagnostic tool for CF and a key pharmacodynamic biomarker for assessing CFTR modulator efficacy. It measures the concentration of chloride in sweat, which is elevated in individuals with CF.
Protocol:
-
Stimulation: A small area of the skin, typically the forearm, is cleaned. An electrode pad containing pilocarpine, a sweat-inducing chemical, is placed on the site. A mild electrical current is applied for approximately five minutes (pilocarpine iontophoresis) to deliver the chemical and stimulate the sweat glands.
-
Collection: The stimulated area is cleaned, and a special collection device (e.g., filter paper or a plastic coil) is secured over the site to absorb the sweat. This collection phase lasts for about 30 minutes.
-
Analysis: The collected sweat is weighed to determine the volume and then analyzed in a laboratory to measure the chloride concentration (mmol/L).
Caption: A simplified workflow of the pilocarpine iontophoresis sweat chloride test.
NPD measurement is an in vivo electrophysiological assay that assesses ion transport across the nasal epithelium, providing a direct evaluation of CFTR function.
Protocol:
-
Setup: A reference electrode is placed on the forearm. A dual-lumen catheter is inserted into the nose and positioned on the surface of the inferior turbinate. One lumen is for perfusing solutions, and the other contains a recording electrode connected to a voltmeter.
-
Baseline Measurement: The nasal mucosa is first perfused with a Ringer's solution to establish a stable baseline potential difference.
-
Ion Channel Blockade/Stimulation: A series of solutions are then perfused sequentially to measure the response of different ion channels:
-
Amiloride: To block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Chloride-free solution: To create a gradient that drives chloride secretion through CFTR.
-
Isoproterenol (or Forskolin): To stimulate CFTR activity and measure the maximal chloride transport capacity.
-
-
Analysis: The changes in voltage in response to each solution are recorded and analyzed. Patients with CF exhibit a characteristic abnormal tracing compared to healthy individuals.
Caption: Key steps in the protocol for measuring nasal potential difference.
The Ussing chamber is an ex vivo system used to measure ion transport across epithelial tissues or cultured cell monolayers. It is a critical tool in the preclinical development of CFTR modulators.
Protocol:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until they form a confluent, polarized monolayer. For corrector testing, cells are pre-incubated with the compound (e.g., Tezacaftor) for 24-48 hours.
-
Mounting: The membrane with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides. Each chamber is filled with a physiological Ringer's solution.
-
Measurement: Voltage and current-passing electrodes are used to measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Manipulation: Similar to NPD, a sequence of compounds is added to isolate and measure CFTR function:
-
Amiloride: Added to the apical side to block sodium current.
-
Forskolin/IBMX: Added to stimulate CFTR-mediated chloride secretion.
-
This compound: Added acutely to test its potentiating effect.
-
CFTR Inhibitor: Added at the end to confirm the measured current is CFTR-specific.
-
-
Analysis: The increase in Isc after stimulation provides a quantitative measure of CFTR function and the efficacy of the modulator drugs.
Conclusion
The development of combination therapies involving correctors like Tezacaftor and potentiators like this compound represents a significant advancement in the treatment of Cystic Fibrosis. Tezacaftor addresses the protein trafficking defect of F508del-CFTR, while this compound enhances the function of the channels that reach the cell surface. Clinical data clearly demonstrates that dual- and particularly triple-combination therapies lead to substantial improvements in lung function, sweat chloride levels, and overall quality of life for a large proportion of the CF population. The robust experimental protocols of the sweat chloride test, NPD, and Ussing chamber assays have been fundamental in the discovery, validation, and clinical monitoring of these transformative therapies.
References
Comparative analysis of first and second-generation CFTR potentiators
A Comparative Analysis of First and Second-Generation CFTR Potentiators
This guide provides a detailed comparison of first and second-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, designed for researchers, scientists, and drug development professionals. It objectively compares their performance with supporting experimental data, outlines key experimental methodologies, and visualizes complex relationships and processes.
Introduction to CFTR Potentiators
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel on the surface of epithelial cells.[1] Dysfunctional CFTR protein leads to impaired ion transport and the buildup of thick mucus in various organs.[2][3] CFTR modulators are drugs that target the underlying protein defects. Potentiators are a class of CFTR modulators that enhance the function of CFTR channels already present at the cell surface by increasing their channel open probability (gating).[4][5]
First-generation potentiators , exemplified by ivacaftor (VX-770), were groundbreaking therapies that marked a shift from symptomatic treatment to addressing the root cause of CF for patients with specific gating mutations (Class III), such as G551D. Second-generation potentiators , such as deutthis compound (VX-561), have been developed to improve upon the first generation, often featuring enhanced pharmacokinetic properties like a longer half-life, and are integral components of next-generation triple-combination therapies.
Mechanism of Action
The primary mechanism for all CFTR potentiators is to increase the channel's open probability (Po), thereby augmenting the transport of chloride ions across the cell membrane.
-
This compound (First Generation): this compound binds directly to the CFTR protein, stabilizing its open-channel conformation. This action is dependent on the phosphorylation of the CFTR's Regulatory (R) domain by Protein Kinase A (PKA). A key feature of its mechanism is its ability to promote channel opening in a manner that appears to uncouple the gating cycle from the ATP hydrolysis cycle, which is normally required for channel gating.
-
Deutthis compound (Second Generation): Deutthis compound is a deuterated form of this compound. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which forms stronger bonds with carbon. This modification slows down the rate of cytochrome P450-mediated metabolism, resulting in a longer half-life and allowing for once-daily dosing. While its core mechanism of increasing the channel open probability is the same as this compound's, its improved pharmacokinetic profile represents a significant advancement.
Quantitative Data Comparison
The following table summarizes and compares key quantitative data for first and second-generation CFTR potentiators.
| Feature | First Generation (this compound) | Second Generation (Deutthis compound) |
| Example Drug | This compound (VX-770) | Deutthis compound (VX-561) |
| Mechanism | Increases CFTR channel open probability (gating) by stabilizing the open state. | Increases CFTR channel open probability; deuteration slows metabolism, extending half-life. |
| Therapeutic Use | Monotherapy for gating mutations (e.g., G551D); component of dual/triple combination therapies. | Component of once-daily triple combination therapy (with vanzacaftor and tezacaftor). |
| Half-life | ~15 hours. | Longer half-life than this compound, enabling once-daily dosing. |
| Clinical Efficacy (Monotherapy for G551D) | ΔppFEV1: ~10% improvement. ΔSweat Chloride: ~ -48 mmol/L reduction. | Not developed as a monotherapy; designed for combination use. |
| Clinical Efficacy (in Triple Combination) | Elexacaftor/Tezacaftor/Ivacaftor: ΔppFEV1: ~9.8 percentage points. ΔSweat Chloride: ~ -41.7 mmol/L. | Vanzacaftor/Tezacaftor/Deutthis compound: Comparable improvements in lung function to ETI; greater reduction in sweat chloride observed in trials. |
Experimental Protocols
The efficacy and mechanism of CFTR potentiators are characterized using specialized in vitro and ex vivo assays.
Ussing Chamber Assay
The Ussing chamber is considered a gold standard for measuring ion transport across epithelial cell monolayers and is a reliable predictor of in vivo efficacy for CFTR modulators.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other immortalized cell lines expressing the CFTR mutation of interest are cultured on permeable supports until a confluent and differentiated monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Assay Setup: The permeable support is mounted between the two halves of an Ussing chamber, separating the apical and basolateral sides. Each chamber is filled with a physiological Ringer's solution, maintained at 37°C, and continuously gassed (95% O₂/5% CO₂).
-
Measurement: The voltage across the epithelium is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion transport, is measured.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC), thus isolating the chloride current.
-
A cAMP agonist like forskolin is added to activate PKA and subsequently the CFTR channels.
-
The potentiator (e.g., this compound) is added to the apical chamber to measure its effect on CFTR-mediated chloride secretion.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) following the addition of the potentiator quantifies the potentiation of CFTR function.
Patch-Clamp Electrophysiology
This technique allows for high-resolution recording of ion flow through single CFTR channels, providing direct insight into channel gating properties.
-
Configuration: The excised, inside-out configuration is most commonly used as it allows for direct application of molecules to the intracellular side of the cell membrane.
-
Methodology: A micropipette forms a high-resistance seal with the membrane of a cell expressing CFTR. The patch of membrane is then excised.
-
Perfusion and Recording: The intracellular face of the excised patch is perfused with a solution containing ATP and PKA to activate the channels. The potentiator is then added to the solution to observe its effect on channel activity. A constant voltage is applied, and the current flowing through the single CFTR channel is recorded.
-
Data Analysis: The recorded current is analyzed to determine the single-channel conductance and, most importantly, the open probability (Po), which is the fraction of time the channel spends in the open state. An increase in Po indicates potentiation.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay uses 3D intestinal organoids derived from patient biopsies to provide a personalized in vitro measure of CFTR function and drug response.
-
Organoid Culture: Rectal biopsies are used to grow 3D epithelial organoids in a basement membrane matrix.
-
Assay Protocol:
-
Organoids are seeded into 96-well plates.
-
Organoids are stained with a live-cell dye (e.g., calcein green).
-
Forskolin is added to the medium to increase intracellular cAMP levels and activate CFTR.
-
CFTR activation leads to chloride and subsequent water transport into the organoid lumen, causing them to swell.
-
-
Data Acquisition and Analysis: Confocal live-cell microscopy is used to monitor the organoids at 37°C. The change in the cross-sectional area of the organoids is quantified over time. The area under the curve (AUC) is calculated as a quantitative measure of CFTR-dependent fluid transport and, therefore, CFTR function. The response to potentiators is measured by pre-incubating the organoids with the compound before adding forskolin.
Visualizations
Signaling and Potentiation Pathway
Caption: CFTR channel activation by PKA and stabilization of the open state by a potentiator.
Ussing Chamber Experimental Workflow
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Ivacaftor for Specific CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Ivacaftor, a CFTR potentiator, for specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The data presented is compiled from a range of preclinical and clinical studies to support research and drug development efforts in the field of cystic fibrosis.
Understanding this compound's Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, which leads to a defective or absent CFTR protein.[1] This protein functions as a chloride ion channel on the surface of epithelial cells.[1][2] In certain "gating" mutations, the CFTR protein is present on the cell surface but fails to open and close properly, thus impeding chloride ion transport.[3] this compound is a CFTR potentiator that binds directly to the CFTR protein, increasing the probability that the channel will be in an open state and thereby restoring the flow of chloride ions.[4] This action is independent of ATP hydrolysis, which is normally required for the channel's gating cycle.
CFTR Signaling Pathway and this compound's Role
The following diagram illustrates the basic signaling pathway for CFTR activation and the point at which this compound exerts its effect.
In Vitro Efficacy of this compound
The in vitro efficacy of this compound is primarily assessed by measuring the change in CFTR-mediated chloride current in human nasal epithelial (HNE) cells cultured at an air-liquid interface. The Ussing chamber assay is a key technique used for this purpose.
Experimental Protocol: Ussing Chamber Assay for this compound Efficacy
The following protocol outlines the key steps for assessing this compound's in vitro efficacy using HNE cells in an Ussing chamber.
-
Cell Culture : HNE cells are obtained via nasal brushing and cultured for 21-28 days on permeable supports to allow for full differentiation into a polarized epithelium.
-
Ussing Chamber Mounting : The cultured HNE cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Electrophysiological Measurements : A voltage clamp is used to measure the transepithelial short-circuit current (Isc), which reflects net ion transport.
-
Pharmacological Manipulation :
-
Amiloride is added to the apical side to block sodium channels (ENaC).
-
Forskolin is added to the serosal (basolateral) side to increase intracellular cAMP and activate CFTR.
-
This compound is then added to the apical side to assess its potentiation of the CFTR-mediated chloride current.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is specific to CFTR.
-
-
Data Analysis : The change in Isc following the addition of this compound is quantified to determine the potentiation of CFTR function.
The following diagram illustrates the general workflow for in vitro efficacy testing.
Summary of In Vitro Efficacy Data
| CFTR Mutation | Cell Type | Assay | Key Finding |
| G551D | Human Bronchial Epithelial Cells | Ussing Chamber | Increased CFTR-mediated chloride secretion. |
| Residual Function Mutations | Human Nasal Epithelial Cells | Ussing Chamber | Increased chloride current in cultures from patients who responded in vivo. |
| F508del (with correctors) | Human Bronchial Epithelial Cells | Ussing Chamber | Acute this compound administration enhanced F508del-CFTR-mediated chloride secretion. |
| R117C | Fisher Rat Thyroid Cells | Chloride Transport Assay | 5.7-fold increase in chloride transport with this compound treatment. |
In Vivo Efficacy of this compound
The in vivo efficacy of this compound is evaluated in clinical trials, with primary endpoints typically including changes in sweat chloride concentration and lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1).
Experimental Protocol: Phase 3 Clinical Trial for this compound
The following provides a generalized protocol for a Phase 3, randomized, double-blind, placebo-controlled clinical trial of this compound.
-
Patient Population : Patients of a specified age range with a confirmed CFTR gating mutation and a certain baseline ppFEV1 are enrolled.
-
Study Design : A randomized, double-blind, placebo-controlled, parallel-group or crossover design is often employed.
-
Treatment : Patients are randomized to receive either this compound (typically 150 mg every 12 hours) or a placebo for a defined period (e.g., 24-48 weeks).
-
Primary Endpoints :
-
Absolute change from baseline in ppFEV1.
-
Change from baseline in sweat chloride concentration.
-
-
Secondary Endpoints : These may include changes in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score, body mass index (BMI), and the rate of pulmonary exacerbations.
-
Safety Monitoring : Adverse events are monitored throughout the study.
-
Data Analysis : Statistical models are used to compare the treatment effects between the this compound and placebo groups.
The following diagram illustrates the logical flow of a typical in vivo clinical trial for this compound.
Summary of In Vivo Efficacy Data
| CFTR Mutation | Age Group | Change in Sweat Chloride (mmol/L) | Absolute Change in ppFEV1 (%) |
| G551D | ≥ 12 years | -48.1 | +10.6 |
| G551D | 6-11 years | -54.0 | +12.5 |
| G178R | ≥ 6 years | -52.5 | +8.0 |
| S549N | ≥ 6 years | -74.25 | +11.0 |
| S549R | ≥ 6 years | -60.67 | +5.0 |
| G551S | ≥ 6 years | -68.0 | +3.0 |
| G1244E | ≥ 6 years | -55.1 | +8.0 |
| S1251N | ≥ 6 years | -54.38 | +9.0 |
| S1255P | ≥ 6 years | -77.75 | +3.0 |
| G1349D | ≥ 6 years | -80.25 | +20.0 |
| R117H | ≥ 18 years | -24.0 | +5.0 |
| R117H | 6-11 years | -24.0 | -6.3 |
| Residual Function | ≥ 8 years | -14.8 to -40.8 (in responders) | Not consistently improved |
Comparison and Correlation of In Vitro and In Vivo Data
Studies have shown a correlation between the in vitro response to this compound in HNE cultures and the in vivo clinical response in patients with residual function mutations. Specifically, patients who exhibited a decrease in sweat chloride concentration with this compound treatment also showed an increased chloride current in their HNE cultures. This suggests that in vitro models using patient-derived cells can be predictive of the clinical efficacy of CFTR modulators. However, on an individual patient basis, the correlation between the magnitude of sweat chloride reduction and the improvement in ppFEV1 is not always strong. When data from multiple studies are combined, a statistically significant correlation emerges, indicating that sweat chloride reduction is a predictive pharmacodynamic biomarker of lung function changes on a population level.
Conclusion
The development of this compound represents a significant advancement in the treatment of cystic fibrosis, shifting the paradigm towards mutation-specific therapies. The alignment of in vitro functional data with in vivo clinical outcomes underscores the utility of preclinical models in predicting therapeutic response. For researchers and drug developers, this comparative data highlights the importance of robust in vitro assays in the early stages of development and provides a framework for designing clinical trials for novel CFTR modulators. The continued investigation into the efficacy of this compound across a broader range of rare mutations will be crucial in extending the benefits of this targeted therapy to a larger proportion of the cystic fibrosis patient population.
References
A Comparative Guide to New-Generation CFTR Modulators for Cystic Fibrosis Researchers
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). Ivacaftor (Kalydeco®), a potentiator that increases the channel open probability of CFTR protein at the cell surface, marked a significant milestone in treating CF-causing gating mutations.[1][2] However, the therapeutic landscape is rapidly evolving with the development of next-generation CFTR modulators, primarily combination therapies, that promise enhanced efficacy and broader patient applicability. This guide provides an objective comparison of these newer modulators against the benchmark, this compound, supported by experimental data to inform research and drug development efforts.
Mechanism of Action: From Potentiation to Correction and Amplification
This compound's primary mechanism is to bind to the CFTR protein and stabilize its open-channel conformation, thereby increasing the flow of chloride ions.[3] This is particularly effective for CFTR mutations where the protein is present at the cell surface but fails to open correctly (gating mutations).[2]
Newer modulators, such as the triple-combination therapies, employ a multi-pronged approach:
-
Correctors (e.g., Elexacaftor, Tezacaftor, Vanzacaftor): These molecules address the most common CF-causing mutation, F508del, which results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. Correctors facilitate the proper folding and trafficking of the F508del-CFTR protein to the cell membrane.[4]
-
Potentiators (e.g., this compound, Deutthis compound): Once the corrected CFTR protein is at the cell surface, a potentiator is still required to enhance the channel's open probability.
This synergistic combination of correctors and a potentiator leads to a greater overall increase in CFTR function compared to a potentiator alone, especially in patients with the F508del mutation.
Quantitative Comparison of Clinical Efficacy
The following table summarizes key clinical efficacy data for this compound and two of the most prominent next-generation CFTR modulator combinations: Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) and Vanzacaftor/Tezacaftor/Deutthis compound (Alyftrek®).
| Modulator(s) | Trade Name | Primary Mechanism | Target Population (selected) | Mean Absolute Improvement in ppFEV1 | Mean Absolute Reduction in Sweat Chloride (mmol/L) |
| This compound | Kalydeco® | Potentiator | G551D mutation | +10.6% vs. placebo | -48.1 mmol/L vs. placebo |
| Elexacaftor/Tezacaftor/Ivacaftor | Trikafta® | 2 Correctors + 1 Potentiator | ≥1 F508del mutation | +14.3% vs. placebo | -41.8 mmol/L vs. placebo |
| Vanzacaftor/Tezacaftor/Deutthis compound | Alyftrek® | 2 Correctors + 1 Potentiator | ≥1 F508del mutation | Non-inferior to Trikafta® | Statistically significant improvement vs. Trikafta® |
Note: ppFEV1 stands for percent predicted forced expiratory volume in one second, a key measure of lung function. Sweat chloride concentration is a biomarker of CFTR function. Data is sourced from clinical trial publications.
Key Experimental Protocols for Benchmarking CFTR Modulators
The following are detailed methodologies for key in vitro experiments used to evaluate and compare the efficacy of CFTR modulators.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique is a gold-standard for measuring ion transport across epithelial cell monolayers.
Principle: Polarized epithelial cells (e.g., primary human bronchial epithelial cells) are cultured on permeable supports and mounted in an Ussing chamber. The chamber separates the apical and basolateral sides of the epithelium, allowing for the measurement of short-circuit current (Isc), which reflects net ion transport.
Protocol:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF patients on permeable supports until a confluent and differentiated monolayer is formed.
-
Modulator Treatment: Incubate the HBE cell monolayers with the test CFTR modulator(s) or vehicle control for 24-48 hours to allow for correction of CFTR trafficking and processing.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber system, with both the apical and basolateral chambers filled with Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Baseline Measurement: Measure the baseline Isc.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
CFTR Activation: Add a cAMP agonist, such as forskolin, to the basolateral chamber to activate CFTR channels.
-
Potentiation: Add the potentiator component of the modulator combination (or this compound as a comparator) to the apical side to maximally stimulate the CFTR channels.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The magnitude of the forskolin- and potentiator-stimulated, CFTRinh-172-inhibited Isc is a direct measure of CFTR-mediated chloride transport. This allows for the quantitative comparison of different modulators.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.
Principle: Intestinal organoids derived from CF patients are cultured in a 3D matrix. Activation of CFTR by forskolin leads to chloride and fluid secretion into the lumen of the organoid, causing it to swell. The degree of swelling is proportional to CFTR function.
Protocol:
-
Organoid Culture: Establish and culture intestinal organoids from rectal biopsies of CF patients.
-
Modulator Treatment: Pre-incubate the organoids with the CFTR modulator(s) or vehicle control for 24-48 hours.
-
Assay Setup: Plate the treated organoids in a 96-well plate.
-
FIS Stimulation: Add a cocktail containing forskolin to stimulate CFTR-mediated fluid secretion.
-
Live-Cell Imaging: Acquire brightfield images of the organoids at regular intervals over several hours using a live-cell imaging system.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. The increase in organoid area reflects the level of CFTR function and can be used to compare the efficacy of different modulators.
Western Blot for CFTR Protein Maturation
This biochemical assay is used to assess the effect of corrector compounds on the processing and trafficking of mutant CFTR protein.
Principle: The CFTR protein undergoes glycosylation as it matures and traffics through the endoplasmic reticulum (ER) and Golgi apparatus. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi and is indicative of successful trafficking.
Protocol:
-
Cell Lysis: Lyse cells treated with CFTR modulators to extract total protein.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.
-
Data Analysis: Quantify the intensity of Band B and Band C. An increase in the ratio of Band C to Band B indicates that the corrector has improved the maturation and trafficking of the CFTR protein.
Visualizing Key Pathways and Workflows
CFTR Signaling and Gating Pathway
The following diagram illustrates the key signaling events that regulate the gating of the CFTR channel at the cell surface.
Caption: CFTR channel gating is regulated by PKA and PKC phosphorylation and ATP binding/hydrolysis.
Experimental Workflow for CFTR Modulator Benchmarking
The following diagram outlines a typical experimental workflow for the preclinical evaluation and comparison of new CFTR modulators against a benchmark like this compound.
Caption: A streamlined workflow for benchmarking new CFTR modulators against this compound.
References
- 1. Role of ATP binding and hydrolysis in the gating of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Combination Therapies with Ivacaftor in Cystic Fibrosis
An Objective Comparison of Ivacaftor-Based Combination Regimens for Researchers and Drug Development Professionals
This compound, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, marked a significant milestone in the treatment of cystic fibrosis (CF) by targeting the underlying cause of the disease. However, its efficacy as a monotherapy is limited to a small subset of CF patients with specific gating mutations. The true breakthrough in CF therapeutics has been the development of combination therapies that pair this compound with CFTR correctors, extending the benefits of modulator therapy to a much larger patient population, particularly those with the common F508del mutation. This guide provides a comprehensive comparison of the synergistic effects of this compound with other compounds, supported by experimental data and detailed methodologies.
Mechanism of Synergy: A Multi-pronged Approach to Restoring CFTR Function
Cystic fibrosis is caused by mutations in the CFTR gene that lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Different classes of mutations affect the CFTR protein in distinct ways. This compound, as a potentiator, works by binding to the CFTR protein at the cell surface and increasing the probability that the channel is open, thereby facilitating ion flow.[1]
However, for the most prevalent CF-causing mutation, F508del, the primary defect is protein misfolding and trafficking. This results in the degradation of the mutant CFTR protein before it can reach the cell surface. Consequently, a potentiator like this compound alone has little to no substrate to act upon in individuals homozygous for the F508del mutation.[2] This is where the synergy with CFTR correctors comes into play.
CFTR correctors, such as Lumacaftor, Tezacaftor, and Elexacaftor, are designed to rescue the misfolded F508del-CFTR protein. They bind to the mutant protein and facilitate its proper folding and trafficking to the cell surface.[3] By increasing the density of CFTR channels at the plasma membrane, correctors provide the necessary substrate for this compound to potentiate, leading to a significant restoration of chloride transport. The combination of correctors and a potentiator thus addresses two distinct molecular defects in the F508del-CFTR protein, resulting in a synergistic clinical benefit that is far greater than the effect of either agent alone.
Comparative Efficacy of this compound-Based Combination Therapies
The evolution of this compound-based combination therapies has led to progressively greater clinical efficacy. The following tables summarize the key quantitative data from clinical trials comparing the performance of this compound in combination with Lumacaftor, Tezacaftor, and the triple combination with Tezacaftor and Elexacaftor.
| Combination Therapy | Patient Population (Genotype) | Mean Absolute Improvement in ppFEV1 | Mean Absolute Reduction in Sweat Chloride (mmol/L) | Reference |
| Lumacaftor/Ivacaftor | Homozygous for F508del | 2.6 - 4.0 percentage points | ~11 | [2][4] |
| Tezacaftor/Ivacaftor | Homozygous for F508del | 4.0 percentage points | Not consistently reported | |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | 13.8 - 14.3 percentage points | -41.7 to -45.1 |
| Combination Therapy | Patient Population (Genotype) | Reduction in Pulmonary Exacerbations | Reference |
| Lumacaftor/Ivacaftor | Homozygous for F508del | 30 - 39% | |
| Tezacaftor/Ivacaftor | Homozygous for F508del | 35% | |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | 63% |
Experimental Protocols
The assessment of the synergistic effects of this compound with other compounds relies on a combination of in vitro, ex vivo, and clinical trial methodologies.
In Vitro Assays
-
Ussing Chamber Assay: This is a key in vitro technique used to measure ion transport across epithelial cell monolayers.
-
Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.
-
The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
CFTR correctors (e.g., Lumacaftor, Tezacaftor, Elexacaftor) are added to the culture medium for a prolonged period (e.g., 24-48 hours) to rescue the trafficking of F508del-CFTR.
-
During the assay, a cAMP agonist (e.g., forskolin) is added to activate CFTR, followed by the addition of this compound to potentiate channel gating.
-
The change in Isc in response to these compounds reflects the level of CFTR function. Synergy is demonstrated when the response to the combination of a corrector and potentiator is significantly greater than the sum of the responses to each agent alone.
-
-
Forskolin-Induced Swelling (FIS) of Intestinal Organoids: This assay provides a 3D model to assess CFTR function.
-
Intestinal crypts are isolated from rectal biopsies of CF patients and cultured to form organoids.
-
These organoids are incubated with CFTR correctors to rescue F508del-CFTR.
-
Forskolin is added to activate CFTR, leading to fluid secretion into the organoid lumen and subsequent swelling.
-
The degree of swelling, measured by microscopy, is proportional to CFTR function.
-
The synergistic effect of this compound is assessed by comparing the forskolin-induced swelling in the presence and absence of the potentiator after corrector treatment.
-
Clinical Trial Design
-
Randomized, Double-Blind, Placebo-Controlled Trials: This is the gold standard for evaluating the efficacy and safety of new drug therapies.
-
A cohort of CF patients with specific genotypes is recruited.
-
Participants are randomly assigned to receive either the combination therapy or a placebo.
-
The primary endpoint is typically the absolute change from baseline in the percent predicted forced expiratory volume in 1 second (ppFEV1) over a specified treatment period (e.g., 24 weeks).
-
Secondary endpoints often include the absolute change in sweat chloride concentration, the rate of pulmonary exacerbations, and changes in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.
-
Safety and tolerability are monitored throughout the study.
-
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms and workflows involved in assessing the synergistic effects of this compound, the following diagrams are provided.
Caption: CFTR Protein Processing and Trafficking Pathway with Modulator Intervention Points.
Caption: Generalized Experimental Workflow for Assessing CFTR Modulator Synergy.
Conclusion
The synergistic combination of this compound with CFTR correctors has revolutionized the treatment of cystic fibrosis. By addressing multiple defects in the mutant CFTR protein, these combination therapies have led to substantial improvements in lung function, reduced pulmonary exacerbations, and enhanced quality of life for a large proportion of the CF population. The ongoing development of more effective corrector combinations, such as the triple therapy of Elexacaftor/Tezacaftor/Ivacaftor, continues to push the boundaries of what is possible in CF treatment, offering hope for even greater clinical benefits in the future. The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel synergistic therapies for cystic fibrosis.
References
- 1. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of tezacaftor and this compound in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]
- 4. This compound-tezacaftor-elexacaftor, tezacaftor-ivacaftor and lumacaftor-ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ivacaftor Efficacy in Preclinical Animal Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ivacaftor (VX-770) across various animal models of Cystic Fibrosis (CF), supported by experimental data. This compound is a CFTR potentiator designed to enhance the channel gating of specific CFTR mutations, thereby restoring chloride ion flow. Its preclinical evaluation in relevant animal models has been crucial in understanding its therapeutic potential.
Mechanism of Action: this compound as a CFTR Potentiator
Cystic Fibrosis is caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to a dysfunctional CFTR protein. In mutations such as G551D, the CFTR protein is present on the cell surface but has a defective opening mechanism (gating). This compound directly binds to these mutated CFTR channels, increasing the probability that the channel will be open and allowing for increased chloride ion transport across the cell membrane. This helps to restore the hydration of epithelial surfaces in affected organs.
Cross-species Efficacy Comparison
The efficacy of this compound has been evaluated in several animal models harboring CF-causing mutations. The following tables summarize the quantitative data from key studies in ferret, rat, and mouse models.
Table 1: this compound Efficacy in Ferret Models
| Mutation | Endpoint | Measurement | Untreated | This compound Treated | Percent Change/Improvement | Citation(s) |
| G551D | Pancreatic Function | Fecal Elastase-1 (µg/g) | <200 (Pancreatic Insufficient) | >200 (Pancreatic Sufficient) | Restoration to sufficiency | [1] |
| F508del | Meconium Ileus | Incidence | 60% | 38.5% (this compound alone) | 36% reduction | [2] |
| F508del | Meconium Ileus | Incidence | 60% | 0% (Lumacaftor/Ivacaftor) | 100% prevention | [2][3][4] |
Table 2: this compound Efficacy in Rat Models
| Mutation | Endpoint | Measurement | Untreated | This compound Treated | Percent of Wild-Type Function | Citation(s) |
| G551D | Nasal Potential Difference | Forskolin-stimulated ΔPD (mV) | -1.5 ± 0.5 | -8.0 ± 1.0 | ~63% | |
| G551D | Tracheal Short-Circuit Current | CFTR-dependent Isc (µA/cm²) | ~5% of WT | ~50% of WT | ~45% improvement | |
| Phe508del | Nasal Potential Difference | Isoproterenol-stimulated ΔPD (mV) | -1.59 ± 1.5 | -8.06 ± 1.9 | Significant improvement |
Table 3: this compound Efficacy in Mouse Models
| Mutation | Endpoint | Measurement | Untreated | This compound Treated | Percent of Wild-Type Function | Citation(s) |
| G551D | Intestinal Short-Circuit Current | Forskolin-stimulated ΔIsc (µA/cm²) | ~20% of WT | ~60% of WT | ~40% improvement | |
| F508del | Intestinal Short-Circuit Current | Forskolin-stimulated ΔIsc (µA/cm²) | ~11% of non-CF | Significant increase with Lumacaftor/Ivacaftor | Data for this compound alone not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nasal Potential Difference (NPD) Measurement in Rodents
This protocol is adapted for both mice and rats to measure ion transport across the nasal epithelium.
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
High-impedance voltmeter
-
Ag/AgCl electrodes
-
Perfusion pump
-
Double-lumen catheter
-
Ringer's solution
-
Ringer's solution with 100 µM amiloride
-
Low-chloride Ringer's solution with 100 µM amiloride
-
Low-chloride Ringer's solution with 100 µM amiloride and 10-20 µM forskolin
Procedure:
-
Anesthetize the animal via intraperitoneal injection.
-
Place the animal on a heating pad to maintain body temperature.
-
Insert the reference electrode subcutaneously.
-
Insert the exploring double-lumen catheter into a nostril, positioning the tip over the nasal turbinate.
-
Begin perfusion with Ringer's solution at a constant rate (e.g., 5 mL/h for rats) to establish a stable baseline potential difference (PD).
-
Sequentially perfuse the nasal epithelium with the following solutions, allowing the PD to stabilize after each change:
-
Ringer's solution with amiloride to block the epithelial sodium channel (ENaC).
-
Low-chloride solution with amiloride to create a chloride gradient.
-
Low-chloride solution with amiloride and forskolin to activate CFTR-mediated chloride secretion.
-
-
Record the change in potential difference (ΔPD) after each solution change.
Intestinal Short-Circuit Current (Isc) Measurement (Ussing Chamber)
This ex vivo technique measures ion transport across a section of intestinal tissue.
Materials:
-
Ussing chamber system with voltage-clamp apparatus
-
Krebs-Ringer bicarbonate solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Amiloride (100 µM)
-
Forskolin (10-20 µM)
-
CFTR inhibitor-172 (10 µM)
-
This compound (as per experimental design)
Procedure:
-
Euthanize the animal and excise a segment of the desired intestinal region (e.g., jejunum, ileum).
-
Remove the muscle layer (stripping) to isolate the mucosa.
-
Mount the mucosal sheet in the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with Krebs-Ringer bicarbonate solution, maintain at 37°C, and bubble with carbogen gas.
-
Short-circuit the tissue by clamping the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Sequentially add the following drugs to the appropriate chamber side (typically mucosal for amiloride and serosal for others) and record the change in Isc (ΔIsc):
-
Amiloride to block sodium absorption.
-
Forskolin to stimulate CFTR-mediated chloride secretion.
-
This compound to potentiate CFTR channel gating.
-
CFTR inhibitor-172 to confirm the measured current is CFTR-dependent.
-
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This in vitro assay assesses CFTR function by measuring the swelling of intestinal organoids in response to CFTR activation.
Materials:
-
Cultured intestinal organoids derived from animal models or patients
-
Basement membrane matrix
-
Culture medium
-
Forskolin (5-10 µM)
-
Live-cell imaging system
Procedure:
-
Plate intestinal organoids in a basement membrane matrix in a multi-well plate.
-
Culture the organoids until they form a distinct lumen.
-
Treat the organoids with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Add forskolin to the culture medium to stimulate CFTR.
-
Acquire images of the organoids at regular time intervals using a live-cell imaging system.
-
Measure the change in the cross-sectional area of the organoids over time to quantify swelling. Increased swelling indicates functional CFTR.
Summary and Conclusion
The preclinical data from ferret, rat, and mouse models consistently demonstrate that this compound is effective in potentiating the function of gating-defective CFTR mutations like G551D. This leads to significant improvements in key physiological parameters, including restoration of ion transport in the nasal and intestinal epithelia, improved pancreatic function, and prevention of severe disease manifestations like meconium ileus. While the magnitude of the response can vary between species and the specific mutation, these animal models have been invaluable in predicting the clinical efficacy of this compound and serve as essential platforms for the continued development of CFTR modulator therapies. The combination of this compound with correctors, such as Lumacaftor, shows promise for treating processing mutations like F508del, as evidenced by the complete prevention of meconium ileus in the ferret model. These findings underscore the importance of using a multi-species approach in the preclinical evaluation of new CF therapies.
References
- 1. In Utero and Postnatal VX-770 administration rescues Multi-Organ Disease in a Ferret Model of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In utero and postnatal this compound/lumacaftor therapy rescues multiorgan disease in CFTR-F508del ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumacaftor inhibits channel activity of rescued F508del cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Technique of Measurement of Gastrointestinal Luminal Nutrient Sensing and These Absorptions: Ussing Chamber (Short-Circuit Current) Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ivacaftor's Effects: A Comparative Guide for Researchers
An in-depth analysis of the consistency of Ivacaftor's potentiation of the CFTR protein across various laboratory settings reveals a generally high degree of reproducibility, particularly in in vitro studies. However, subtle variations in experimental protocols and biological systems can lead to differing quantitative outcomes. This guide provides a comparative overview of experimental data, detailed methodologies for key assays, and visual representations of the underlying mechanisms and workflows to aid researchers in navigating the landscape of this compound research.
This compound, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, has demonstrated significant efficacy in treating cystic fibrosis (CF) patients with specific gating mutations, most notably G551D. The reproducibility of its effects is crucial for both basic research and clinical applications. Analysis of published data from multiple laboratories indicates a consistent qualitative effect of this compound in potentiating CFTR channel function. However, the exact magnitude of this effect, often measured as the half-maximal effective concentration (EC50) or the maximal potentiation of CFTR-mediated current, can vary between studies. This variability can be attributed to differences in experimental systems (e.g., cell lines vs. primary cells), specific assay conditions, and inter-individual patient differences in ex vivo models.
Quantitative Comparison of this compound's Efficacy
To facilitate a clear comparison of this compound's performance, the following tables summarize key quantitative data from various in vitro and clinical studies.
Table 1: In Vitro Efficacy of this compound on G551D-CFTR
| Cell Type/System | Assay | This compound EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR function) | Reference |
| Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | --INVALID-LINK-- |
| Human Bronchial Epithelial (HBE) cells | Ussing Chamber | Not Reported | ~50% of non-CF HBE cells[1] | [1] |
| G551D-CFTR expressing cells | Patch Clamp | ~1.5 | 11-12 fold stimulation[2] | [2] |
Table 2: Clinical Efficacy of this compound in Patients with Gating Mutations
| Mutation | Study Population | Primary Outcome | Mean Improvement | Reference |
| G551D | Adults and Adolescents (≥12 years) | Absolute change in ppFEV1 | 10.6 percentage points | [3] |
| G551D | Children (6-11 years) | Absolute change in ppFEV1 | 12.5 percentage points | |
| Non-G551D Gating Mutations | Adults and Children (≥6 years) | Absolute change in ppFEV1 | 10.9 percentage points | |
| R117H | Adults (≥18 years) | Absolute change in ppFEV1 | 5.0 percentage points |
Table 3: Inter-Laboratory Comparison of this compound Response
A study assessing the in vitro response of 655 CFTR variants to modulators, including this compound, was conducted across three different laboratories. This provides a direct measure of inter-laboratory reproducibility.
| CFTR Variant | Laboratory 1 (% of WT CFTR function) | Laboratory 2 (% of WT CFTR function) | Laboratory 3 (% of WT CFTR function) |
| G551D (with this compound) | Data not publicly available in this format | Data not publicly available in this format | Data not publicly available in this format |
While the specific quantitative data for each lab and variant are extensive and detailed within the primary publication, the study design itself, involving multiple labs, underscores the importance and feasibility of achieving reproducible results when standardized protocols are employed. The study highlights that while absolute values may show some variation, the overall classification of a variant's response to this compound is generally consistent across laboratories.
Experimental Protocols
Detailed methodologies are critical for ensuring the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound.
Ussing Chamber Electrophysiology with Primary Human Airway Epithelial Cells
This method is considered a gold standard for measuring ion transport across epithelial tissues.
Cell Culture:
-
Primary human bronchial epithelial cells are isolated from explanted lungs of CF patients with the G551D mutation.
-
Cells are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.
Ussing Chamber Assay:
-
Differentiated cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
A typical experimental sequence involves:
-
Basal Isc measurement.
-
Addition of amiloride to the apical chamber to block sodium channels (ENaC).
-
Addition of forskolin to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Cumulative addition of this compound to the apical chamber at increasing concentrations to determine a dose-response relationship.
-
Addition of a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
Patch-Clamp Electrophysiology
This technique allows for the measurement of ion flow through single CFTR channels.
Cell Preparation:
-
HEK293 cells are transiently transfected with plasmids encoding the desired CFTR variant (e.g., G551D-CFTR) and a green fluorescent protein (GFP) for identification.
-
Cells are cultured for 24-48 hours before recording.
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a transfected cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the whole cell.
-
The membrane potential is held at a constant value (e.g., -60 mV), and the current flowing through the CFTR channels is recorded.
-
CFTR channels are activated by including forskolin and ATP in the pipette solution or bath solution.
-
This compound is applied to the bath solution to measure its effect on channel gating (open probability).
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional measure of CFTR activity in a 3D culture system.
Organoid Culture:
-
Intestinal crypts are isolated from rectal biopsies of CF patients.
-
Crypts are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized medium to form 3D organoids.
FIS Assay:
-
Mature organoids are seeded into a 96-well plate.
-
Organoids are incubated with this compound for a specified period (e.g., 24 hours).
-
Forskolin is added to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell.
-
Live-cell imaging is used to monitor the change in organoid size over time. The increase in cross-sectional area is quantified as a measure of CFTR function.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows involved in this compound research, the following diagrams have been generated using Graphviz.
References
- 1. This compound Reduces Inflammatory Mediators in Upper Airway Lining Fluid From Cystic Fibrosis Patients With a G551D Mutation: Serial Non-Invasive Home-Based Collection of Upper Airway Lining Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic fibrosis drug this compound stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro this compound Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ivacaftor: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Ivacaftor is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring a secure work environment and adherence to established protocols.
Pre-Disposal and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel handling this compound are outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a laboratory fume hood to prevent the inhalation of dust particles.[1]
Spill Management Protocols
In the event of an this compound spill, immediate action should be taken to prevent further leakage or spreading, provided it is safe to do so.[1] For powdered this compound, the spill should be covered with a plastic sheet or tarp to minimize dust generation.[1] The spilled material should then be mechanically collected using spark-proof tools and placed into a suitable, closed container for disposal. Following the collection of the spilled material, the contaminated surface must be thoroughly cleaned.
Step-by-Step Disposal Guide
The disposal of this compound must be carried out in strict accordance with all applicable federal, regional, and local laws and regulations. Discharging this compound into sewer systems is strictly prohibited.
-
Segregation: Isolate this compound waste from all other laboratory waste streams. It should be collected in a designated, clearly labeled, and sealed container to await disposal.
-
Containerization: Use a suitable, closed container for the collection and storage of this compound waste. The container must be appropriately labeled with the chemical name and any relevant hazard information.
-
Professional Disposal: Arrange for the collected this compound waste to be handled by a licensed chemical destruction plant or a hazardous material disposal company.
The recommended and preferred method for the disposal of this compound is controlled incineration with flue gas scrubbing. This process ensures the complete destruction of the compound, thereby minimizing its environmental impact. Combustible packaging materials associated with this compound may also be incinerated.
Waste Classification
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart detailing the procedural steps for the safe handling, collection, and disposal of this compound waste in a laboratory environment.
Quantitative Data and Experimental Protocols
Currently, publicly available literature does not provide specific quantitative data on disposal parameters (e.g., concentration limits for disposal) or detailed experimental protocols for the disposal of this compound. The standard procedure relies on the established best practice of high-temperature incineration for pharmaceutical waste, which is a widely accepted and regulated method for the destruction of such compounds. Researchers should always adhere to the guidelines provided by their institution's Environmental Health and Safety (EHS) department and the specific instructions from the licensed waste disposal vendor.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ivacaftor
For laboratory professionals engaged in drug development and research, ensuring personal safety and proper management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Ivacaftor, a key therapeutic agent. Adherence to these protocols is critical for maintaining a secure research environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to minimize exposure and mitigate potential health risks. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | Protects eyes from dust particles and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | EU Directive 89/686/EEC and EN 374 | Prevents skin contact with the compound. Gloves should be inspected before use and changed regularly.[1][2] |
| Body Protection | Lab coat or impervious clothing | Fire/flame resistant material recommended | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Full-face respirator or NIOSH/MSHA-approved respirator | Recommended if exposure limits are exceeded or if dust is generated | Prevents inhalation of fine particles, especially in poorly ventilated areas. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Guidance
1. Pre-Handling Preparations:
-
Review Documentation: Before beginning any work, thoroughly review the material safety data sheet (MSDS) for this compound.
-
Personal Protective Equipment: Equip yourself with the appropriate PPE as detailed in the table above. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.
2. Handling Procedures:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood to prevent inhalation of dust.
-
Minimize Dust: When weighing or transferring the powder, do so carefully to minimize the generation of airborne dust.
3. Spill Management:
-
In the event of a spill, immediately prevent the spread of the material.
-
For powdered this compound, cover the spill with a plastic sheet to suppress dust.
-
Using spark-proof tools, mechanically collect the spilled substance and place it into a designated, sealed container for disposal.
-
Thoroughly clean the contaminated surface after the material has been collected.
4. Disposal Plan:
-
Segregation: this compound waste must be kept separate from other laboratory waste streams.
-
Containerization: Collect all this compound waste in a suitable, closed, and clearly labeled container. The label should include the chemical name and any relevant hazard information.
-
Disposal Method: The recommended method for the disposal of this compound is controlled incineration, which includes flue gas scrubbing to minimize environmental impact. Discharging this compound into sewer systems is prohibited.
-
Professional Disposal: Arrange for a licensed chemical destruction plant or a hazardous material disposal company to handle the final disposal. Combustible packaging materials may also be incinerated.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible management of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
